Akuammidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFXZXHYFOPIE-GJZACXSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318274 | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639-36-1 | |
| Record name | Akuammidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhazin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Akuammidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AKUAMMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Akuammidine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akuammidine is a monoterpenoid indole alkaloid found predominantly in the seeds of Picralima nitida, a plant with a history of use in traditional African medicine. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. Particular focus is given to its interaction with opioid receptors, a key area of interest for its potential therapeutic applications. This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols for its isolation, and provides visual representations of its biological signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.
Chemical Structure and Identification
This compound possesses a complex pentacyclic structure characteristic of the corynanthe alkaloid family. Its chemical identity is well-established through various spectroscopic and analytical techniques.
| Identifier | Value |
| IUPAC Name | methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate[1] |
| SMILES | C/C=C\1/CN2[C@H]3C[C@@H]1--INVALID-LINK--(CO)C(=O)OC[1] |
| InChI Key | RCEFXZXHYFOPIE-GJZACXSBSA-N[1] |
| Molecular Formula | C₂₁H₂₄N₂O₃[1] |
| CAS Number | 639-36-1[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Weight | 352.4 g/mol [1] |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2] |
| Storage | Desiccate at -20°C[2] |
Experimental Protocols
Isolation of this compound from Picralima nitida Seeds
The following protocol describes a general method for the extraction and isolation of this compound from its natural source. This process relies on acid-base extraction principles to separate the alkaloid content from the bulk plant material.
Protocol 1: Acid-Base Extraction and Chromatographic Purification
-
Plant Material Preparation:
-
Obtain dried seeds of Picralima nitida.
-
Grind the seeds into a coarse powder to increase the surface area for extraction.
-
-
Defatting:
-
Macerate the powdered seeds in petroleum ether for 24-48 hours to remove fats and nonpolar constituents.
-
Filter the mixture and discard the petroleum ether. Air-dry the defatted plant material.
-
-
Acidic Extraction:
-
Macerate the defatted powder in an acidic aqueous solution (e.g., 0.5% HCl) for 24 hours with occasional stirring. This protonates the alkaloids, rendering them water-soluble.
-
Filter the mixture to separate the acidic extract from the solid residue. Repeat the extraction on the residue to ensure complete recovery.
-
-
Basification and Extraction of Free Alkaloids:
-
Combine the acidic aqueous extracts.
-
Slowly add a base (e.g., ammonium hydroxide) to the acidic extract with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them to their free base form.
-
Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times.
-
-
Concentration and Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
-
Subject the crude extract to further purification using chromatographic techniques. A highly effective method is pH-zone-refining countercurrent chromatography (pHZR-CCC), which separates alkaloids based on their pKa values and hydrophobicity.
-
Workflow for this compound Isolation
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its interaction with opioid receptors being the most extensively studied. It has also been noted for its anti-inflammatory and anti-asthmatic properties.[2]
Opioid Receptor Activity
This compound demonstrates a preference for the μ-opioid receptor (MOR). The binding affinities (Ki) of this compound for different opioid receptors are summarized below.
| Receptor | Ki (μM) |
| μ (mu) | 0.6[2] |
| δ (delta) | 2.4[2] |
| κ (kappa) | 8.6[2] |
The agonist activity of this compound at the μ-opioid receptor has been confirmed in isolated tissue bioassays, where its effects were antagonized by the MOR-selective antagonist naloxone.[2]
Signaling Pathway
As an agonist at the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is expected to modulate downstream signaling cascades. The canonical signaling pathway for MOR activation involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the recruitment of β-arrestin 2.
Opioid Receptor Signaling Pathway
Conclusion
This compound is a structurally complex indole alkaloid with significant potential for further investigation. Its preferential binding to the μ-opioid receptor provides a basis for its traditional use in pain management and suggests a scaffold for the development of novel analgesics. The detailed chemical, physical, and biological data, along with the experimental protocols presented in this guide, are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate its mechanism of action, explore its other reported biological activities, and assess its therapeutic potential.
References
The Alkaloid Akuammidine: A Technical Guide to Its Natural Sources and Isolation from Picralima nitida
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of akuammidine, an indole alkaloid of significant pharmacological interest. The primary focus is on its principal natural source, the seeds of the West African tree Picralima nitida, and the methodologies for its isolation and purification. This document details experimental protocols, presents quantitative data on alkaloid content, and includes schematic diagrams to elucidate the isolation workflow and the alkaloid's interaction with opioid receptors. This guide is intended to be a practical resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a monoterpene indole alkaloid found predominantly in the plant kingdom. The most significant and commercially utilized source of this compound is the seeds of Picralima nitida, commonly known as the akuamma tree.[1] This plant is native to tropical regions of West and Central Africa, including Ghana, Nigeria, and the Ivory Coast.[1] The seeds have a long history of use in traditional African medicine for various ailments, including pain and fever.[2]
While Picralima nitida is the primary source, other plant species have been reported to contain this compound, though typically in lower concentrations. One such example is Alstonia scholaris, a tree belonging to the same Apocynaceae family.[3]
Quantitative Analysis of Alkaloid Content in Picralima nitida
The seeds of Picralima nitida contain a complex mixture of indole alkaloids, with akuammine often being the most abundant.[4] The total alkaloid content can vary depending on the geographical origin, harvesting time, and storage conditions of the seeds. Quantitative analyses have provided insights into the alkaloid composition, although specific percentage yields for this compound can be variable and are often reported as part of a broader alkaloid fraction.
Table 1: Quantitative Alkaloid Data from Picralima nitida Seeds
| Component | Value | Source Material | Analytical Method | Reference |
| Total Alkaloids | 7.40 mg/100g (powder) | P. nitida seed powder | Gravimetric | [5] |
| Total Alkaloids | 26.21 mg/100g (extract) | Aqueous extract of P. nitida seeds | Gravimetric | [5] |
| Akuammine | 472 mg | 250 g of seed powder | Liquid-liquid extraction & precipitation | [6] |
| This compound | 15.0 mg | 250 g of seed powder | Recrystallization of filtrate | [6] |
| Pseudo-akuammigine | 130 mg | 1.2 g of dichloromethane fraction | pH-Zone Refining Countercurrent Chromatography | [6] |
| Akuammicine | 145 mg | 1.2 g of dichloromethane fraction | pH-Zone Refining Countercurrent Chromatography | [6] |
| Picraline & Akuammiline | 61 mg & 90 mg (respectively) | Co-eluted fraction from pHZR-CCC | Flash Chromatography | [6] |
Isolation of this compound from Picralima nitida Seeds
The isolation of this compound from Picralima nitida seeds involves a multi-step process that begins with the preparation of the plant material, followed by extraction of the crude alkaloids, and subsequent purification to isolate the target compound. An effective and commonly employed strategy involves an initial acid-base extraction followed by advanced chromatographic techniques.[7]
Experimental Protocol: Acid-Base Extraction of Crude Alkaloids
This protocol outlines a standard acid-base liquid-liquid extraction method to obtain a crude mixture of alkaloids from Picralima nitida seeds.
1. Preparation of Plant Material:
- Obtain dried seeds of Picralima nitida.
- Grind the seeds into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
2. Defatting (Optional but Recommended):
- Macerate the powdered seeds in a non-polar solvent such as petroleum ether or hexanes for several hours.
- Filter the mixture to remove the solvent containing lipids and other non-polar compounds.
- Air-dry the defatted seed powder.
3. Acidic Extraction:
- Suspend the defatted seed powder in an acidic aqueous solution (e.g., 2% HCl in methanol).[6]
- Stir the mixture for a sufficient period (e.g., 2 hours) to allow for the protonation of the alkaloids, forming their water-soluble salts.[6]
- Filter the mixture and collect the acidic filtrate. The solid plant material can be re-extracted to ensure complete recovery of the alkaloids.
4. Basification and Extraction of Free Alkaloids:
- Combine the acidic filtrates and evaporate the solvent under reduced pressure.[6]
- Dissolve the resulting extract in an aqueous acid solution (e.g., 2N HCl).[6]
- Wash the acidic solution with a non-polar solvent like hexanes to remove any remaining neutral impurities.[6]
- Adjust the pH of the aqueous layer to an alkaline value (pH > 9) using a base such as ammonium hydroxide. This deprotonates the alkaloid salts, converting them into their free base form, which are less soluble in water.[6]
- Extract the free alkaloids from the basified aqueous solution using an organic solvent such as diethyl ether or dichloromethane.[6] Repeat the extraction multiple times to ensure complete recovery.
5. Concentration:
- Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate) to remove residual water.
- Concentrate the dried organic extract under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.
Experimental Protocol: Purification by pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
pH-Zone-Refining Countercurrent Chromatography is a highly efficient technique for separating alkaloids based on their pKa values and partition coefficients.
1. Solvent System Selection:
- A suitable biphasic solvent system is chosen. A common system for alkaloid separation is a mixture of dichloromethane, methanol, and water, with an appropriate acid (e.g., HCl) in the aqueous phase and a base (e.g., triethylamine) in the organic phase.
2. Preparation of Solutions:
- Prepare the stationary phase (organic phase with the retaining base) and the mobile phase (aqueous phase with the eluting acid).
- Equilibrate the two phases by shaking them together in a separatory funnel and allowing them to separate.
3. CCC Operation:
- Fill the CCC column with the stationary phase.
- Rotate the column at a specific speed (e.g., 800-1000 rpm).
- Pump the mobile phase through the column at a constant flow rate until hydrodynamic equilibrium is reached.
4. Sample Injection and Fractionation:
- Dissolve the crude alkaloid extract in a small volume of the solvent system.
- Inject the sample into the CCC system.
- Collect fractions of the eluent at regular intervals.
5. Analysis of Fractions:
- Analyze the collected fractions using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
- Combine the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
The following diagram illustrates the key stages in the isolation and purification of this compound from Picralima nitida seeds.
This compound Interaction with Opioid Receptors
This compound's pharmacological effects are primarily attributed to its interaction with opioid receptors. It exhibits a preference for the mu (μ)-opioid receptor, acting as an agonist.[8][9]
Table 2: Binding Affinities (Ki) of this compound at Opioid Receptors
| Receptor | Ki (µM) | Reference |
| Mu (μ)-opioid receptor | 0.6 | [8] |
| Delta (δ)-opioid receptor | 2.4 | [8] |
| Kappa (κ)-opioid receptor | 8.6 | [8] |
The following diagram illustrates the interaction of this compound with the mu-opioid receptor, a G-protein coupled receptor (GPCR).
Conclusion
This compound, a key alkaloid from Picralima nitida, continues to be a subject of significant scientific interest due to its opioidergic properties. This guide has provided a detailed overview of its natural sources and robust methodologies for its isolation and purification. The presented protocols for acid-base extraction and pH-zone-refining countercurrent chromatography offer a clear pathway for obtaining high-purity this compound for further pharmacological investigation. The quantitative data and schematic diagrams serve to enhance the understanding of the practical aspects of working with this promising natural product. Further research into the pharmacology and potential therapeutic applications of this compound is warranted and will be facilitated by the reproducible isolation methods outlined herein.
References
- 1. Picralima - Wikipedia [en.wikipedia.org]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phytoextractum.com [phytoextractum.com]
- 5. ajol.info [ajol.info]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Technical Guide to the Identification and Characterization of Picralima nitida Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picralima nitida, commonly known as the Akuamma tree, is a plant native to West Africa whose seeds have a long history of use in traditional medicine for treating pain and fever.[1] The therapeutic effects of these seeds are largely attributed to a diverse group of monoterpene indole alkaloids.[2] This technical guide provides a comprehensive overview of the methodologies for the identification, isolation, and characterization of the principal alkaloids from Picralima nitida. It is designed to serve as a practical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
The primary alkaloids of interest found in P. nitida seeds include akuammine, akuammidine, pseudo-akuammigine, akuammicine, akuammiline, and picraline.[1] Akuammine is the most abundant of these, making up approximately 0.56% of the dried seed powder.[3][4] These compounds have garnered significant scientific interest due to their pharmacological activities, particularly their interaction with opioid receptors.[1][2][5]
Identification and Isolation of Alkaloids
The initial step in studying the alkaloids of Picralima nitida involves their extraction from the plant material, followed by isolation and purification of the individual compounds.
General Extraction Principles
A common and effective method for selectively extracting alkaloids is the acid-base extraction technique.[6][7] This process leverages the basic nature of alkaloids to separate them from other plant constituents. The general workflow involves:
-
Defatting: The powdered plant material is first treated with a non-polar solvent, such as petroleum ether or hexane, to remove fats and waxes that could interfere with subsequent steps.[3][6][7]
-
Acidic Extraction: The defatted material is then macerated in an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). This protonates the alkaloids, forming their water-soluble salts.[3][6]
-
Basification and Extraction: The acidic extract is filtered, and then a base (e.g., ammonium hydroxide) is added to deprotonate the alkaloid salts, converting them back to their free base form. These less water-soluble free bases are then extracted into an organic solvent like chloroform or dichloromethane.[3][6][7]
-
Concentration: The organic extract is dried and concentrated under reduced pressure to yield a crude alkaloid mixture.[6]
Advanced Purification: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
While traditional chromatographic techniques like column chromatography and preparative TLC have been used, they often result in poor separation of the P. nitida alkaloids due to their similar polarities.[1] A more efficient and scalable method is pH-zone-refining countercurrent chromatography (pHZR-CCC).[1][2][5] This technique separates alkaloids based on their pKa values and partition coefficients, providing high purity and yield.[1][3]
The following protocol is adapted from methodologies reported for the isolation of P. nitida alkaloids.[1][3][8]
-
Solvent System Preparation: A biphasic solvent system is prepared. A common system consists of methyl tert-butyl ether (MTBE) and water.
-
Stationary and Mobile Phase Preparation: The organic phase is typically used as the stationary phase, and the aqueous phase serves as the mobile phase. A retainer (an acid or a base) is added to the stationary phase, and a displacer (a base or an acid) is added to the mobile phase to create a pH gradient.[8]
-
Instrumentation Setup: A high-speed counter-current chromatography instrument is prepared. The column is first filled with the stationary phase.
-
Sample Loading: The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.
-
Elution: The mobile phase is pumped through the rotating column. This creates a pH gradient that separates the alkaloids into sharp, successive zones.[8]
-
Fraction Collection and Analysis: Fractions are collected and analyzed using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the pure compounds.[1][3]
Structural Characterization
Once isolated, the structural identity and purity of the alkaloids are confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the alkaloids. 2D-NMR techniques (COSY, HMQC, HMBC, NOESY) are employed to establish connectivity and stereochemistry.[1][9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, which aids in confirming their molecular formula.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as carbonyls, hydroxyls, and amines.[9]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for assessing the purity of the isolated alkaloids. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) is commonly used.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[6]
-
Sample Preparation: A known concentration of the purified alkaloid is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the retention time and peak area are recorded to determine purity.
Pharmacological Characterization
The alkaloids of Picralima nitida have been primarily investigated for their activity at opioid receptors.[1][2][5]
Receptor Binding Assays
Radioligand binding assays are performed to determine the affinity of the alkaloids for different opioid receptor subtypes (μ, κ, and δ).
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor expressed in cell membranes.[8]
-
Materials: Cell membranes expressing the opioid receptor of interest, a corresponding radioligand (e.g., [³H]DAMGO for μ-receptors), test compounds, binding buffer, and a non-specific binding control (e.g., naloxone).[8][11]
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test alkaloid.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) to determine the binding affinity of the alkaloid.
-
Functional Assays
Functional assays are conducted to determine whether the alkaloids act as agonists or antagonists at the opioid receptors and to assess their potency and efficacy.
-
cAMP Inhibition Assay: This assay measures the ability of a compound to inhibit forskolin-induced cyclic AMP (cAMP) production, a downstream effect of G-protein activation by opioid receptor agonists.[11]
-
β-Arrestin Recruitment Assay: This assay determines if receptor activation by the alkaloid leads to the recruitment of β-arrestin 2, another key signaling pathway for opioid receptors.[11][12]
In Vivo Assays
Animal models of nociception, such as the tail-flick and hot-plate assays, are used to evaluate the analgesic effects of the alkaloids in vivo.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data available for the principal alkaloids of Picralima nitida.
Table 1: Alkaloid Content in Picralima nitida
| Alkaloid | Plant Part | Concentration/Yield | Reference(s) |
| Total Alkaloids | Stem Bark | 2.43% | [13][14] |
| Akuammine | Seeds | 0.56% of dried powder | [3][4] |
| Akuammine | Seeds | 3.5–4.8% of total alkaloids | [15] |
Table 2: Pharmacological Activity at Opioid Receptors
| Alkaloid | Receptor Subtype | Binding Affinity (Ki, µM) | Functional Activity | Reference(s) |
| This compound | µ | 0.6 | Agonist | [16] |
| δ | 2.4 | - | [16] | |
| κ | 8.6 | - | [16] | |
| Akuammine | µ | 0.5 | Antagonist (pKB = 5.7) | [16] |
| µ | 0.33 | Weak Agonist | [12] | |
| Pseudo-akuammigine | µ | - | Weak Agonist | [1][12] |
| Akuammicine | κ | 0.2 | Full Agonist | [16] |
| κ | 0.089 (89 nM) | G-protein biased Agonist | [17] | |
| µ | - | Weak Agonist | [18] |
Note: There are some conflicting reports in the literature regarding the functional activity of akuammine, with some studies identifying it as an antagonist and others as a weak agonist at the µ-opioid receptor.
Other Reported Biological Activities
While the primary focus has been on their opioid activity, some alkaloids from P. nitida and related species have shown other potential therapeutic effects. For instance, alstonine, also found in P. nitida, has demonstrated an antipsychotic-like profile in preclinical studies, potentially through modulation of serotonergic and dopaminergic pathways.[19][20][21][22]
Conclusion
The alkaloids of Picralima nitida represent a structurally diverse class of natural products with significant potential for drug development, particularly in the area of pain management. Their interaction with opioid receptors provides a foundation for the development of novel analgesics with potentially different side-effect profiles compared to traditional opioids.[2][5][23] This guide has outlined the key methodologies for the isolation, characterization, and pharmacological evaluation of these compounds, providing a framework for further research and development in this promising field.
References
- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Akuammine - Wikipedia [en.wikipedia.org]
- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phytochemical Screening and Gas Chromatography-Mass Spectrometry Analysis of Bioactive Compounds Present in Stem Bark of Picralima nitida (stapf), Journal of Diseases and Medicinal Plants, Science Publishing Group [sciencepublishinggroup.com]
- 14. researchgate.net [researchgate.net]
- 15. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
- 16. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigating the structure-activity relationships of akuammicine – An alkaloid from <i>Picralima nitida</i> [morressier.com]
- 18. researchgate.net [researchgate.net]
- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 20. Alstonine - Wikipedia [en.wikipedia.org]
- 21. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Akuammidine: A Technical Guide for Researchers
CAS Number: 639-36-1
This in-depth technical guide provides a comprehensive overview of Akuammidine, an indole alkaloid of significant interest to researchers in pharmacology and drug development. The document details its chemical properties, pharmacological activities, and relevant experimental protocols, with a focus on its interaction with opioid receptors. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Chemical and Physical Properties
This compound is a naturally occurring alkaloid isolated from the seeds of the West African tree Picralima nitida. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 639-36-1 | [1][2][3][4] |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 352.43 g/mol | [1][3] |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results |
Pharmacological Profile
This compound is primarily recognized for its activity at opioid receptors, with a notable preference for the µ-opioid receptor. It has also been reported to possess anti-inflammatory and anti-asthmatic properties.
Opioid Receptor Binding Affinity
The binding affinity of this compound for µ, δ, and κ opioid receptors has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ value indicates a higher affinity.
| Receptor Subtype | Kᵢ (µM) | Source |
| µ-opioid (mu) | 0.6 | [1][4][5][6] |
| δ-opioid (delta) | 2.4 | [6] |
| κ-opioid (kappa) | 8.6 | [1][4][5][6] |
The data indicates that this compound has a preferential affinity for the µ-opioid receptor. Functionally, it acts as an agonist at µ-opioid receptors, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[6]
Anti-inflammatory and Anti-asthmatic Properties
This compound has been reported to possess anti-inflammatory and anti-asthmatic properties.[1][5] One study suggests that this compound treatment can decrease the expression of IL-6 in cells.[5] However, detailed mechanistic studies and quantitative data for these activities are less prevalent in the available literature compared to its opioid receptor profile.
Signaling Pathway
As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein coupled receptor signaling pathway associated with this receptor. This involves the coupling to inhibitory G-proteins (Gαi/o), leading to downstream cellular effects.
Caption: this compound's µ-opioid receptor agonist signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound's pharmacological profile.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for opioid receptors.
Objective: To quantify the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
This compound (test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Naloxone).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in the binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess naloxone).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[7]
Caption: Experimental workflow for radioligand competition binding assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a standard animal model to assess the anti-inflammatory activity of a compound.
Objective: To evaluate the in vivo anti-inflammatory effects of this compound.
Materials:
-
Wistar rats or Swiss albino mice.
-
This compound.
-
1% Carrageenan solution in saline.
-
Positive control: Indomethacin (10 mg/kg).
-
Vehicle (e.g., saline or a suitable solvent for this compound).
-
Plethysmometer.
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: Vehicle control, positive control (Indomethacin), and this compound-treated groups at various doses.
-
Compound Administration: Administer the vehicle, Indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: After a set time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
In Vivo Anti-asthmatic Assay: Ovalbumin-Induced Airway Inflammation
This model is used to study the effects of a compound on allergic asthma.[8]
Objective: To assess the potential of this compound to mitigate allergic airway inflammation.
Materials:
-
C57BL/6 or BALB/c mice.
-
This compound.
-
Ovalbumin (OVA).
-
Alum (adjuvant).
-
Phosphate-buffered saline (PBS).
-
Positive control: Dexamethasone.
Procedure:
-
Sensitization: Sensitize the mice by intraperitoneal injections of OVA emulsified in alum on specific days (e.g., day 0 and day 14).
-
Compound Administration: Administer this compound or the vehicle to the mice for a set period during the sensitization or challenge phase (e.g., daily from day 21 to 27).
-
Airway Challenge: Challenge the sensitized mice by intranasal administration or aerosol inhalation of OVA for several consecutive days (e.g., day 25, 26, and 27).
-
Sample Collection: 24-48 hours after the final OVA challenge, collect samples for analysis. This includes bronchoalveolar lavage fluid (BALF), blood serum, and lung tissue.
-
Analysis:
-
BALF: Perform total and differential cell counts to quantify inflammatory cells (e.g., eosinophils, neutrophils).
-
Serum: Measure levels of OVA-specific IgE.
-
Lung Tissue: Perform histopathological analysis (e.g., H&E staining) to assess inflammation and mucus production. Measure cytokine levels (e.g., IL-4, IL-5, IL-13) in lung homogenates.
-
Conclusion
This compound (CAS No: 639-36-1) is a valuable natural product for research, particularly in the field of opioid pharmacology. Its preferential agonist activity at the µ-opioid receptor provides a basis for its traditional use as an analgesic. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the mechanisms behind its reported anti-inflammatory and anti-asthmatic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Traditional Medicinal Plants Conferring Protection Against Ovalbumin-Induced Asthma in Experimental Animals: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Akuammiline Alkaloids: A Technical Guide for Researchers
[PREPARED FOR: Researchers, Scientists, and Drug Development Professionals]
Abstract
The akuammiline alkaloids represent a structurally diverse and medicinally significant class of monoterpenoid indole alkaloids (MIAs). Characterized by a unique cage-like methanoquinolizidine core, these natural products exhibit a range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the biosynthetic pathway leading to akuammiline alkaloids, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols. The pathway originates from the universal MIA precursor strictosidine and proceeds through the crucial branch-point intermediate, geissoschizine. The diversification into the akuammiline scaffold is orchestrated by a series of cytochrome P450 enzymes, reductases, and acyltransferases. This document serves as a comprehensive resource for researchers seeking to understand and engineer the biosynthesis of these complex molecules.
The Core Biosynthetic Pathway
The biosynthesis of akuammiline alkaloids commences with the formation of strictosidine from the condensation of tryptamine and secologanin, a reaction catalyzed by strictosidine synthase (STR) . Following deglycosylation by strictosidine β-D-glucosidase (SGD) , the resulting reactive aglycone is converted to the central intermediate, geissoschizine , by geissoschizine synthase (GS) .
From geissoschizine, the pathway diverges to form various MIA scaffolds. The formation of the characteristic akuammiline core is initiated by the cytochrome P450 enzyme rhazimal synthase (RHS) , which catalyzes the oxidative cyclization between C7 and C16 of geissoschizine to form rhazimal [1][2]. This step represents the committed entry point into the akuammiline alkaloid family.
Following the formation of rhazimal, the pathway proceeds through a series of reduction and acylation steps. Rhazimal reductase (RHR) , an NADPH-dependent oxidoreductase, reduces the aldehyde group of rhazimal to an alcohol, yielding rhazimol [1][2][3]. The final step in the formation of the eponymous alkaloid, akuammiline , involves the acetylation of rhazimol, a reaction catalyzed by akuammiline synthase (AKS) , a BAHD acyltransferase[1][2].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of akuammiline alkaloids.
Table 1: Enzyme Kinetic Parameters
| Enzyme | EC Number | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |
| Strictosidine Synthase (STR) | 4.3.3.2 | Rauvolfia serpentina | Tryptamine | 2300 | N/A | N/A | [4] |
| Secologanin | 3400 | N/A | N/A | [4] | |||
| Rhazimal Synthase (AsRHS) | 1.14.14.187 | Alstonia scholaris | Geissoschizine | 9.25 | N/A | N/A | [5] |
| Sarpagan Bridge Enzyme (RsSBE) | N/A | Rauvolfia serpentina | Geissoschizine | 22.5 | N/A | N/A | [6] |
| Geissoschizine Oxidase (AsGO) | 1.14.19.80 | Alstonia scholaris | Geissoschizine | ~10 | N/A | N/A | [1] |
N/A: Data not available in the cited literature.
Table 2: Optimal Enzyme Conditions
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Strictosidine Synthase (STR) | Catharanthus roseus | 6.8 | N/A | [4] |
| Rhazimal Synthase (AsRHS) | Alstonia scholaris | 7.0 - 8.0 | 32 - 37 | [5] |
| Rhazimal Reductase 1 (AsRHR1) | Alstonia scholaris | 7.0 - 8.0 | 37 | [7] |
N/A: Data not available in the cited literature.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of Akuammiline Alkaloids
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase | Springer Nature Experiments [experiments.springernature.com]
- 7. uniprot.org [uniprot.org]
Preliminary Investigation of Akuammidine's Opioid Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a monoterpene indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, extracts from this plant have been used in the management of pain and fever. This has led to scientific inquiry into the pharmacological properties of its constituent alkaloids, with a particular focus on their interaction with the opioid system. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's activity at opioid receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the relevant signaling pathways.
Quantitative Data Summary: Opioid Receptor Binding Affinity
The binding affinity of this compound for the three classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity, with a lower Kᵢ value indicating a higher affinity. This compound has been shown to have a preference for the µ-opioid receptor.[1]
| Compound | Receptor | Kᵢ (µM) | Kᵢ (nM) |
| This compound | µ-opioid | 0.6[1] | 600 |
| δ-opioid | 2.4[1] | 2400 | |
| κ-opioid | 8.6[1] | 8600 |
Note: The Kᵢ values were converted from µM to nM for consistency.
Studies have characterized this compound as a weak partial agonist at the µ-opioid receptor.[2] While specific Emax values are not consistently reported in the literature, its functional activity is less than that of full agonists.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the opioid receptor activity of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the opioid receptors.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the µ, δ, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant µ, δ, or κ-opioid receptor.
-
Radioligands:
-
µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)
-
κ-opioid receptor: [³H]U-69,593
-
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Naloxone (10 µM)
-
Apparatus: 96-well microplates, glass fiber filters, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of this compound.
-
50 µL of the specific radioligand at a concentration close to its Kᴅ.
-
100 µL of the membrane preparation (typically 10-20 µg of protein).
-
For determining non-specific binding, a high concentration of naloxone (10 µM) is used instead of this compound.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.[3]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
cAMP Inhibition Functional Assay
Opioid receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This assay measures the functional potency of a compound in eliciting this response.
Objective: To determine the functional potency (EC₅₀) and maximal effect (Emax) of this compound as a µ-opioid receptor agonist.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production (e.g., 10 µM final concentration).[4]
-
Test Compound: this compound
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation (e.g., 0.5 mM final concentration).[4]
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or BRET-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor (IBMX) for 30 minutes at 37°C.[4]
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add forskolin to all wells (except for basal control) to stimulate adenylyl cyclase and incubate for a defined period (e.g., 5-15 minutes) at 37°C.[4]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%) and the basal level (0%).
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibition achieved) from the resulting dose-response curve using non-linear regression.
Signaling Pathways
G-Protein Dependent Signaling
As a µ-opioid receptor agonist, this compound is expected to activate the canonical G-protein signaling pathway. The µ-opioid receptor is coupled to inhibitory G-proteins (Gαi/o).
-
Agonist Binding: this compound binds to the µ-opioid receptor.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein (Gαi/o).
-
Subunit Dissociation: The Gαi/o-GTP subunit dissociates from the Gβγ dimer.[5]
-
Downstream Effects:
-
Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5]
-
Gβγ: Modulates the activity of other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels (leading to hyperpolarization) and voltage-gated calcium channels (inhibiting neurotransmitter release).[6]
-
β-Arrestin Mediated Signaling
In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. This process is typically initiated by G-protein-coupled receptor kinases (GRKs) phosphorylating the activated receptor. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of G-protein-independent signaling. The degree to which a ligand promotes G-protein signaling versus β-arrestin recruitment is known as "biased agonism." Some studies suggest that the adverse effects of opioids, such as respiratory depression, may be linked to β-arrestin signaling.[7] As this compound is a weak partial agonist, its ability to recruit β-arrestin is likely to be low.
Conclusion
The preliminary investigation of this compound reveals its activity as a weak µ-opioid receptor agonist with a micromolar binding affinity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and related compounds. Understanding the detailed pharmacology of natural products like this compound is crucial for evaluating their therapeutic potential and for the development of novel analgesics with improved side-effect profiles. Further studies are warranted to fully elucidate its functional selectivity and in vivo effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 7. mdpi.com [mdpi.com]
The Core Mechanism of Action of Akuammidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Akuammidine, a prominent indole alkaloid isolated from the seeds of Picralima nitida, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in West African medicine for its analgesic and anti-inflammatory properties, recent research has begun to unravel the complex molecular mechanisms underpinning these effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its interaction with opioid receptors. Additionally, its roles as an anti-inflammatory agent and an acetylcholinesterase inhibitor are explored. This document is intended to serve as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts.
Primary Mechanism of Action: Opioid Receptor Modulation
The principal mechanism of action of this compound lies in its activity at opioid receptors, with a notable preference for the μ-opioid receptor (MOR). It acts as a weak partial agonist at this receptor, which is consistent with the traditional use of Picralima nitida seeds for pain relief.[1][2]
Binding Affinity
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various opioid receptor subtypes. These studies typically involve the use of cell membranes expressing the receptor of interest and a radiolabeled ligand that is displaced by the compound being tested.
Data Presentation: this compound Binding Affinity at Opioid Receptors
| Receptor Subtype | Radioligand | This compound Ki (μM) | Reference |
| μ (mu) | [3H]-DAMGO | 0.6 | [1] |
| δ (delta) | [3H]-DPDPE | 2.4 | [1] |
| κ (kappa) | [3H]-U69,593 | 8.6 | [1] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity
Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). For G-protein coupled receptors (GPCRs) like the opioid receptors, common functional assays include measuring the inhibition of cyclic AMP (cAMP) production and the recruitment of β-arrestin.
As a Gi/o-coupled receptor, activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound has been shown to be a weak agonist, causing a modest inhibition of forskolin-stimulated cAMP production.[3]
Data Presentation: Functional Potency of this compound
| Assay | Receptor | Parameter | Value (μM) | Reference |
| cAMP Inhibition | μ-opioid | EC50 | 2.6 - 5.2 | [2][4] |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The recruitment of β-arrestin to an activated GPCR is a key event in receptor desensitization and can also initiate G-protein-independent signaling pathways, which are sometimes associated with the adverse effects of opioids.[5] Notably, activation of the μ-opioid receptor by this compound does not appear to result in significant recruitment of β-arrestin 2.[5][6] This suggests that this compound may be a G-protein biased agonist, a characteristic that is being explored for the development of safer opioid analgesics with fewer side effects.
Signaling Pathway Diagram
Caption: this compound's biased agonism at the μ-opioid receptor.
Secondary Mechanisms of Action
Beyond its effects on the opioid system, this compound exhibits other pharmacological activities that may contribute to its overall therapeutic profile.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, which are likely mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6). By suppressing the activation of NF-κB, this compound can reduce the production of these inflammatory mediators.
Caption: Inhibition of the NF-κB pathway by this compound.
Acetylcholinesterase Inhibition
This compound has also been reported to be a weak inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5] This activity could potentially contribute to its analgesic effects and suggests a possible role in modulating cholinergic neurotransmission.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Opioid Receptors
This protocol is adapted for determining the binding affinity of a test compound for the μ-opioid receptor using [3H]-DAMGO.
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor.
-
Radioligand: [3H]-DAMGO.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of this compound, and membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competitive binding curve and calculate the Ki value using the Cheng-Prusoff equation.[2]
-
Caption: Workflow for a competitive radioligand binding assay.
Forskolin-Stimulated cAMP Accumulation Assay
This protocol is for measuring the inhibition of cAMP production in response to a μ-opioid receptor agonist.
-
Cell Line: CHO cells stably expressing the human μ-opioid receptor.
-
Stimulant: Forskolin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor (e.g., IBMX).
-
Procedure:
-
Plate cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 10 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Generate a dose-response curve and determine the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.[8]
-
β-Arrestin Recruitment Assay (PathHunter®)
This protocol describes a cell-based enzyme fragment complementation assay to measure β-arrestin 2 recruitment.
-
Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells.
-
Procedure:
-
Plate the cells in a 384-well white, clear-bottom plate and incubate overnight.
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted this compound to the cell plate.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the potency and efficacy of this compound in recruiting β-arrestin 2.[5]
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay to measure AChE activity.
-
Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate Buffer, pH 8.0.
-
Procedure:
-
In a 96-well plate, add the following:
-
Blank: Buffer.
-
Control: Buffer, DTNB, and AChE solution.
-
Test: Buffer, DTNB, AChE solution, and varying concentrations of this compound.
-
-
Pre-incubate the plate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.[4][9]
-
Conclusion and Future Directions
This compound presents a fascinating pharmacological profile, primarily acting as a weak, G-protein biased partial agonist at the μ-opioid receptor. This characteristic makes it a promising lead compound for the development of novel analgesics with a potentially improved side-effect profile compared to traditional opioids. Its anti-inflammatory and acetylcholinesterase inhibitory activities further contribute to its therapeutic potential and warrant deeper investigation.
Future research should focus on elucidating the full spectrum of its signaling bias at the μ-opioid receptor and exploring its effects on other opioid receptor subtypes and their potential heterodimerization. More detailed studies are also needed to fully characterize the downstream targets of its anti-inflammatory and cholinergic activities. A thorough understanding of this compound's multifaceted mechanism of action will be crucial for unlocking its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Basic Pharmacological Profile of Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a monoterpene indole alkaloid isolated from the seeds of the West African tree Picralima nitida (fam. Apocynaceae).[1] Traditionally, extracts from this plant have been used to manage pain and fever.[2] Modern pharmacological studies have identified that this compound's primary biological targets are the opioid receptors, where it exhibits a distinct profile of activity.[1][2][3] This document provides a comprehensive overview of the fundamental pharmacology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.
Receptor Binding and Functional Activity
This compound's interaction with central nervous system receptors has been characterized primarily through in vitro radioligand binding and functional assays. The data consistently show that its main targets are the opioid receptors, with a notable preference for the mu-opioid receptor (μOR).[1][2]
Opioid Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity (Ki) of this compound for the three primary opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). The results indicate a micromolar affinity, with a clear preference for the μ-opioid receptor.[1] The compound shows negligible activity at the opioid receptor-like 1 (ORL1) site.[1]
| Receptor Subtype | Reported Ki (μM) | Reference Radioligand(s) | Source |
| Mu (μ) | 0.6 | [3H]-DAMGO | [1][4] |
| Mu (μ) | 0.59 | [3H]-DAMGO | [5] |
| Delta (δ) | 2.4 | [3H]-DPDPE | [1] |
| Kappa (κ) | 8.6 | [3H]-U69,593 | [1] |
Functional Activity and Signaling Pathway
Functional assays confirm that this compound acts as a weak to moderately potent agonist at the μ-opioid receptor.[6][7] Its agonist activity has been demonstrated in isolated tissue preparations and cell-based assays measuring G-protein activation.[1][5]
| Assay Type | Receptor | Parameter | Value (μM) | Source |
| cAMP Inhibition | Mu (μ) | Potency Range | 2.6 - 5.2 | [6][7] |
The primary signaling cascade for μ-opioid receptors involves the activation of inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[8] An alternative pathway involves the recruitment of β-arrestin 2, which has been associated with some of the adverse effects of opioid analgesics, such as respiratory depression.[7] Studies on this compound and related alkaloids show activation of the G-protein pathway with minimal recruitment of β-arrestin 2, suggesting a potential G-protein signaling bias.[7][9]
In Vivo Pharmacology
Despite its confirmed in vitro activity as a μ-opioid receptor agonist, this compound demonstrates limited efficacy in animal models of acute pain.[10] This discrepancy highlights the complexity of translating in vitro binding and functional data to in vivo therapeutic effects and may point to pharmacokinetic factors or low potency.[3][6]
-
Analgesic Activity : In thermal nociception assays in mice, such as the tail-flick and hot-plate tests, this compound produced minimal changes in pain-like behavior.[6][10] This is consistent with its relatively low potency at the μ-opioid receptor.[7]
-
Anti-inflammatory Activity : this compound is reported to possess anti-inflammatory properties.[4] Studies on extracts of Picralima nitida suggest these effects may be due to the inhibition of inflammatory mediators and a reduction in vascular permeability.[11]
Pharmacokinetics
As of this writing, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion) for this compound are not extensively available in the peer-reviewed literature. The lack of this information makes it difficult to fully interpret the in vivo study results. Researchers have noted that future studies should explore the pharmacokinetics and metabolism of Akuamma alkaloids to better understand the observed discrepancies between in vitro and in vivo findings.[10]
Key Experimental Protocols
The pharmacological profile of this compound has been established using a series of standard, validated assays. The methodologies for these key experiments are detailed below.
Radioligand Displacement Binding Assay
This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Objective : To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Methodology :
-
Membrane Preparation : Cell membranes are prepared from HEK-293 cells recombinantly expressing the human opioid receptor subtype of interest (μ, δ, or κ).
-
Assay Components : In each well of a microplate, the following are combined: cell membranes, a known concentration of a specific radioligand ([3H]-DAMGO for μOR, [3H]-DPDPE for δOR, or [3H]-U69,593 for κOR), and varying concentrations of the test compound (this compound).[1][3]
-
Incubation : The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation : The bound radioligand is separated from the unbound radioligand via rapid filtration through a glass fiber filter mat.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
GloSensor™ cAMP Functional Assay
This is a live-cell, kinetic assay used to measure real-time changes in intracellular cAMP levels, a key second messenger in G-protein signaling.
-
Objective : To determine the functional potency (EC50 or IC50) of this compound as an agonist at Gαi-coupled opioid receptors.
-
Methodology :
-
Cell Preparation : HEK-293 cells are co-transfected with the gene for the opioid receptor of interest and a plasmid encoding a genetically modified luciferase (GloSensor™) that contains a cAMP-binding domain.[3][5]
-
Assay Setup : Cells are plated in a microplate and incubated with the GloSensor™ cAMP reagent.
-
Stimulation : Cells are treated with forskolin (an adenylyl cyclase activator) to induce cAMP production. Simultaneously, varying concentrations of the test agonist (this compound) are added.
-
Signal Detection : As intracellular cAMP levels change, the GloSensor™ protein undergoes a conformational change, leading to a change in light output. This luminescence is measured in real-time using a luminometer.
-
Data Analysis : The ability of this compound to inhibit the forskolin-induced cAMP production is measured. A dose-response curve is generated to calculate the potency (IC50) and efficacy (Emax) of the compound.[12]
-
In Vivo Thermal Nociception Assays
These behavioral assays are used to assess the analgesic efficacy of a compound in animal models by measuring the response latency to a noxious thermal stimulus.
-
Objective : To evaluate the antinociceptive (analgesic) effects of this compound in vivo.
-
Methodology :
-
Animal Acclimation : C57BL/6 mice are acclimated to the testing environment.[3][10]
-
Baseline Measurement : A baseline latency to the thermal stimulus (e.g., radiant heat in the tail-flick test or a heated surface in the hot-plate test) is recorded for each animal before drug administration. A cut-off time is established to prevent tissue damage.
-
Drug Administration : Animals are administered this compound (e.g., subcutaneously) at various doses, or a vehicle control.[10]
-
Post-treatment Testing : At specific time points after administration, the latency to response is measured again.
-
Data Analysis : The data are often converted to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for comparison across different treatment groups.[3]
-
Conclusion and Future Directions
This compound is a μ-opioid receptor agonist with micromolar affinity and potency.[1][6] Its pharmacological profile is characterized by preferential activation of the G-protein signaling pathway with minimal recruitment of β-arrestin 2, a feature of interest in modern opioid research.[7][9] However, its low in vitro potency translates to limited analgesic efficacy in preclinical models.[6][10]
Key areas for future research include:
-
Pharmacokinetic Profiling : A thorough investigation of the ADME properties of this compound is crucial to understand its in vivo disposition and to explain the observed disconnect with its in vitro activity.
-
Mechanism of Anti-inflammatory Action : Elucidating the specific molecular pathways underlying its reported anti-inflammatory effects could open new therapeutic avenues.
-
Structure-Activity Relationship (SAR) Studies : As demonstrated with related Akuamma alkaloids, the core structure of this compound serves as a valuable scaffold for semi-synthetic modifications to potentially enhance potency and selectivity, creating novel chemical probes or therapeutic leads.[6][7]
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medic.upm.edu.my [medic.upm.edu.my]
- 12. researchgate.net [researchgate.net]
The Akuammidine Core: A Technical Guide to the Traditional Medicinal Uses of Containing Plants for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals Dated: December 17, 2025
Abstract
Akuammidine, a monoterpene indole alkaloid, is a key bioactive constituent in several plant species traditionally used in African medicine. This technical guide provides an in-depth analysis of the traditional medicinal applications, phytochemistry, and pharmacology of the primary plant sources of this compound, with a focus on Picralima nitida (Akuamma) and Alstonia boonei (Cheesewood). The document details the ethnobotanical uses for conditions such as pain, fever, malaria, and gastrointestinal disorders. Quantitative pharmacological data, including opioid receptor binding affinities and functional potencies, are systematically presented. Furthermore, this guide provides detailed experimental protocols for the extraction, isolation, and pharmacological evaluation of this compound and related alkaloids. The underlying mechanisms of action are explored through diagrams of the mu (µ) and kappa (κ) opioid receptor signaling pathways. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction: The Ethnobotanical Significance of this compound-Containing Flora
Traditional medicine across West and Central Africa has long utilized specific plant species for a variety of therapeutic purposes. Among these, the seeds of Picralima nitida and the bark of Alstonia boonei are prominent for their wide range of applications.[1][2] Ethnobotanical evidence points to their use in treating ailments that align with analgesic, anti-inflammatory, antipyretic, and antimalarial properties.[3][4] The primary pharmacological activity of these plants is attributed to a rich profile of indole alkaloids, with this compound being a significant component.[2][3]
Picralima nitida (Akuamma)
The seeds of Picralima nitida, commonly known as Akuamma, are a cornerstone of traditional medicine in Ghana, Nigeria, and the Ivory Coast.[1] The dried seeds are typically crushed into a powder and administered orally.[1]
Traditional Applications of Picralima nitida
-
Pain Relief: The most common traditional use is for analgesia.[1]
-
Fever Reduction: Employed as an antipyretic.[3]
-
Gastrointestinal Disorders: Utilized for managing diarrhea.[1]
-
Other Uses: Traditional applications also extend to the management of hypertension, jaundice, and dysmenorrhea.[3][6]
Alstonia boonei (Cheesewood)
Alstonia boonei, often referred to as Cheesewood, is a large deciduous tree whose bark is highly valued in traditional African medicine.[2][4] Bark decoctions and macerations are common forms of preparation.[2]
Traditional Applications of Alstonia boonei
-
Febrile and Infectious Diseases: Widely used to treat malaria and typhoid fever.[2]
-
Pain and Inflammation: Applied for rheumatic pains, toothache, and sores.[2]
-
Gastrointestinal and Respiratory Ailments: Used for dysentery, cough, and asthma.[2]
-
Other Uses: A decoction of the bark is also used to treat jaundice and to induce breast milk.[7]
Phytochemistry and Quantitative Analysis
The therapeutic effects of P. nitida and A. boonei are primarily due to their complex mixture of monoterpene indole alkaloids. While numerous alkaloids have been isolated from both species, this guide focuses on this compound and its pharmacologically relevant congeners from P. nitida, for which more extensive quantitative data is available.
It is important to note that while this compound has been identified as a constituent of both Picralima nitida and Alstonia boonei, specific quantitative analysis detailing its concentration (e.g., in mg/g or as a percentage of total alkaloids) in the raw plant material is not extensively reported in the available scientific literature. One report indicates the total alkaloid content of P. nitida seeds to be between 6% and 7.6%.[8]
Quantitative Pharmacological Data
The primary mechanism of action for the analgesic properties of this compound and related alkaloids is their interaction with opioid receptors. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these compounds, primarily isolated from Picralima nitida.
Table 1: Opioid Receptor Binding Affinities (Ki) of Picralima nitida Alkaloids
| Alkaloid | µ-Opioid Receptor (Ki in µM) | δ-Opioid Receptor (Ki in µM) | κ-Opioid Receptor (Ki in µM) | Reference(s) |
| This compound | 0.6 | 2.4 | 8.6 | [9] |
| Akuammine | 0.5 | >10 | >10 | [9] |
| Akuammicine | >10 | >10 | 0.2 | [9] |
| Pseudo-akuammigine | 1.0 | >10 | >10 | [10] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of this compound at the µ-Opioid Receptor
| Parameter | Value (µM) | Assay | Reference(s) |
| EC50 | 5.2 | cAMP Inhibition | [11] |
Note: EC50 (half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and the maximum.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of this compound and related alkaloids.
Extraction and Isolation of Alkaloids
This method is a standard procedure for the selective extraction of alkaloids.
-
Preparation of Plant Material: Grind dried P. nitida seeds into a fine powder.
-
Defatting: Macerate 1.8 kg of the seed powder in 10 L of petroleum ether for 48 hours to remove fats and oils. Filter the mixture and discard the petroleum ether. Air-dry the defatted powder.
-
Acidic Extraction: Soak the defatted powder (e.g., 250 g) in an acidic solution (e.g., 400 mL of methanolic hydrochloride) and stir for two hours at room temperature. This protonates the alkaloids, rendering them soluble in the polar solvent. Filter to separate the filtrate from the solid residue.
-
Liquid-Liquid Partitioning:
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the resulting crude extract in 400 mL of 2N aqueous hydrochloric acid.
-
Wash the acidic solution three times with 400 mL of an immiscible non-polar solvent like hexanes to remove any remaining non-polar compounds. Discard the hexane layers.
-
-
Basification and Extraction of Free Alkaloids:
-
Adjust the pH of the aqueous layer to approximately 12 with a base (e.g., 28% ammonium hydroxide). This deprotonates the alkaloid salts, converting them to their free base form.
-
Extract the alkaline aqueous solution three times with an organic solvent such as dichloromethane or ethyl ether (3 x 400 mL).
-
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid mixture.
This protocol outlines a typical maceration process for extracting alkaloids from A. boonei bark.
-
Preparation of Plant Material: Wash the stem bark of A. boonei, dry it at a controlled temperature (e.g., 40°C), and grind it into a coarse powder.[6]
-
Maceration: Macerate 6 kg of the powdered bark in 15 L of methanol for three days at room temperature. Repeat this process twice to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate to a slurry using a rotary evaporator at 40°C.
-
Fractionation (Optional): The crude methanol extract can be further fractionated. For instance, to obtain a crude alkaloid fraction, the defatted methanol extract (500 g) can be acidified with 1N H₂SO₄, adjusted to pH 7.0 with ammonia, and then partitioned with ethyl acetate to yield the crude alkaloid fraction.
pHZR-CCC is a highly efficient preparative technique for separating basic compounds like alkaloids based on their pKa values and hydrophobicity.
-
Solvent System Selection: A two-phase solvent system is required. A common system for P. nitida alkaloids is methyl tert-butyl ether (MTBE)–acetonitrile–water. The partition coefficients (K) of the target alkaloids should be determined in both acidic and basic conditions to ensure suitability.
-
Preparation of Phases:
-
Stationary Phase (Organic): The upper organic phase is made basic by adding a retainer base (e.g., triethylamine).
-
Mobile Phase (Aqueous): The lower aqueous phase is made acidic by adding an eluter acid (e.g., hydrochloric acid).
-
-
Instrumentation and Operation:
-
Fill the CCC column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the apparatus rotates at a set speed.
-
Dissolve the crude alkaloid extract in a mixture of the two phases and inject it into the system.[5]
-
-
Elution and Fraction Collection: The alkaloids separate into distinct pH zones and elute as highly concentrated rectangular peaks. Collect fractions and monitor by TLC or HPLC. The pH of each fraction is also measured to track the elution profile.[10]
Pharmacological Evaluation Protocols
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from a receptor.
-
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligand: A tritiated, high-affinity ligand specific for the receptor of interest (e.g., [³H]DAMGO for µOR, [³H]DPDPE for δOR, [³H]U-69,593 for κOR).
-
Test Compound: this compound or other purified alkaloids.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in an appropriate assay buffer.
-
To determine non-specific binding, a high concentration of a non-radiolabeled ligand (e.g., naloxone) is used in a parallel set of incubations.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
Incubate to allow the binding to reach equilibrium (e.g., 60-90 minutes at 25°C).
-
-
Filtration and Scintillation Counting: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This is a common behavioral model for assessing the efficacy of centrally acting analgesics against thermal pain.
-
Animals: Adult male rats or mice.
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 1°C). A transparent cylinder is placed on the surface to confine the animal.
-
Procedure:
-
Baseline Latency: Place each animal on the hot plate and record the time (in seconds) it takes for the animal to exhibit a pain response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound) or a control (vehicle or a standard analgesic like morphine) via a specific route (e.g., subcutaneous, oral).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the reaction latency.
-
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Mechanism of Action: Signaling Pathways
This compound and related alkaloids exert their primary pharmacological effects through interaction with G-protein coupled receptors (GPCRs), specifically the µ- and κ-opioid receptors.
Mu (µ)-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by inhibitory G-proteins (Gi/o).
Caption: Mu-opioid receptor signaling cascade initiated by this compound.
Kappa (κ)-Opioid Receptor Signaling Pathway
Certain alkaloids from P. nitida, such as akuammicine, show high affinity for the κ-opioid receptor.[9] The signaling pathway shares similarities with the µ-opioid receptor, also coupling to Gi/o proteins, but can also involve distinct downstream effectors like p38 MAPK, which is associated with aversion.
Caption: Kappa-opioid receptor signaling, including β-arrestin pathway.
Experimental and Logical Workflows
To facilitate research design, the following diagrams illustrate the workflows for the isolation and analysis of this compound.
Workflow for Alkaloid Isolation and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Aqueous and Methanolic Extracts of Stem Bark of Alstonia boonei De Wild. (Apocynaceae) on Dextran Sodium Sulfate-Induced Ulcerative Colitis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted quantitative analysis of monoterpenoid indole alkaloids in Alstonia scholaris by ultra-high-performance liquid chromatography coupled with quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical analysis, in vitro and in silico effects from Alstonia boonei De Wild stem bark on selected digestive enzymes and adipogenesis in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Historical Background of Akuammidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, historical background, and pharmacological properties of Akuammidine, a monoterpene indole alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound. This document details its mechanism of action, summarizes quantitative data, provides experimental protocols for key assays, and visualizes relevant biological pathways.
Discovery and Historical Background
This compound is a naturally occurring alkaloid isolated from the seeds of the West African tree Picralima nitida, a plant belonging to the Apocynaceae family.[1] Historically, extracts from the seeds of Picralima nitida, known as "akuamma" seeds, have been used in traditional African medicine for their analgesic, anti-inflammatory, and antipyretic properties.[2] The initial scientific investigations into the chemical constituents of these seeds led to the isolation and characterization of a series of alkaloids, including this compound.
The early pharmacological studies in the late 20th century identified that the opioid-like effects of the seed extracts were attributable to these alkaloids.[3] this compound, along with other related compounds like akuammine and akuammicine, was found to interact with opioid receptors, providing a scientific basis for its traditional use in pain management.[3] These initial findings have spurred further research into the specific pharmacological profile of this compound and its potential as a lead compound for the development of novel therapeutics.
Quantitative Pharmacological Data
The primary mechanism of action of this compound is its interaction with opioid receptors. It exhibits a preference for the µ-opioid receptor. The following tables summarize the key quantitative data from in vitro pharmacological assays.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (µM) | Reference |
| µ-opioid (mu) | 0.6 | [3] |
| δ-opioid (delta) | 2.4 | [3] |
| κ-opioid (kappa) | 8.6 | [3] |
| µ-opioid (mu) | 0.59 | [4] |
| κ-opioid (kappa) | >10 | [4] |
| δ-opioid (delta) | >10 | [4] |
Table 2: Functional Activity of this compound at Opioid Receptors
| Assay Type | Receptor Subtype | IC₅₀ (µM) | Efficacy (%) | Reference |
| cAMP Inhibition | µ-opioid (mu) | 5.2 | 90 | [5] |
| cAMP Inhibition | κ-opioid (kappa) | >10 | - | [5] |
| cAMP Inhibition | δ-opioid (delta) | >10 | - | [5] |
| β-arrestin 2 Recruitment | µ-opioid (mu) | >10 | - | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the pharmacological characterization of this compound.
Radioligand Competition Binding Assay for Opioid Receptors
This protocol is adapted from studies characterizing the binding of alkaloids to opioid receptors.[4]
Objective: To determine the binding affinity (Kᵢ) of this compound for µ, δ, and κ-opioid receptors.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing human µ-, δ-, or κ-opioid receptors.
-
Radioligands:
-
[³H]DAMGO (for µ-receptors)
-
[³H]DPDPE (for δ-receptors)
-
[³H]U-69,593 (for κ-receptors)
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well Plates
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of various concentrations of this compound (or standard unlabeled ligands).
-
50 µL of the specific radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (typically 5-20 µg of protein).
-
For determining non-specific binding, a high concentration of naloxone (10 µM) is used instead of the test compound.
-
Total binding is determined in the absence of any competing unlabeled ligand.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Inhibition Functional Assay
This protocol is based on functional assays used to determine the agonist activity of opioid receptor ligands.[4]
Objective: To determine the functional potency (IC₅₀) and efficacy of this compound as an agonist at opioid receptors.
Materials:
-
Cells: HEK-293 cells stably expressing the µ-, δ-, or κ-opioid receptor and a cAMP-responsive reporter system (e.g., GloSensor™).
-
Forskolin: An activator of adenylyl cyclase.
-
Test Compound: this compound
-
Cell Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Assay Buffer: HBSS or other suitable buffer.
-
Luminescence Plate Reader
Procedure:
-
Cell Plating: Seed the cells in a 96-well white-walled plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Protocol:
-
Remove the cell culture medium and replace it with the assay buffer containing the GloSensor™ cAMP reagent.
-
Incubate the plate at room temperature for the time specified by the reagent manufacturer.
-
Add the various concentrations of this compound to the wells.
-
Stimulate the cells with a concentration of forskolin that produces approximately 80% of the maximal response (e.g., 1-10 µM).
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the measured luminescence against the logarithm of the this compound concentration. The data will show a dose-dependent inhibition of forskolin-stimulated cAMP levels. Determine the IC₅₀ value (the concentration of this compound that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical G-protein dependent signaling pathway activated by opioid receptor agonists like this compound.
Caption: G-protein dependent signaling pathway of opioid receptors.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the logical flow of the radioligand competition binding assay.
Caption: Workflow for the radioligand competition binding assay.
Biosynthesis Pathway of this compound
This compound belongs to the akuammiline class of monoterpenoid indole alkaloids. Its biosynthesis originates from the condensation of tryptamine and secologanin.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021) | Simone M. Creed | 21 Citations [scispace.com]
Methodological & Application
Application Notes and Protocols: Extraction of Akuammidine from Picralima nitida Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a prominent indole alkaloid found within the seeds of Picralima nitida, a tree indigenous to West Africa.[1] This compound, along with other alkaloids from the plant, has garnered significant scientific interest due to its potential pharmacological activities, particularly its interaction with opioid receptors.[1][2][3] this compound has demonstrated a preference for mu-opioid binding sites, suggesting its potential as a lead compound in the development of novel analgesics.[2][3] This document provides detailed protocols for the extraction and isolation of this compound from Picralima nitida seeds, tailored for research and drug discovery applications.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is fundamental to designing an effective extraction and purification strategy.
| Property | Value | Source |
| Molecular Formula | C21H24N2O3 | [4] |
| Molecular Weight | 352.4 g/mol | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [3] |
| CAS Number | 639-36-1 | [4] |
Experimental Protocols
Protocol 1: Preparation of Plant Material
A crucial initial step for efficient extraction is the proper preparation of the Picralima nitida seeds.
-
Collection and Authentication: Source mature seeds of Picralima nitida. Proper botanical identification is essential to ensure the correct plant species is utilized.[1]
-
Drying: To prevent microbial degradation and facilitate grinding, the seeds must be thoroughly dried. This can be achieved through air-drying or oven-drying at a controlled temperature, typically between 40-50°C, until a constant weight is achieved.[1]
-
Grinding: The dried seeds should be ground into a coarse powder using a mechanical mill. This increases the surface area, allowing for more efficient solvent penetration and extraction of the target alkaloids.[1]
Protocol 2: Extraction of Crude Alkaloids
An effective method for the selective extraction of alkaloids is the acid-base extraction technique. This process leverages the basic nature of alkaloids to separate them from other plant constituents.
-
Defatting: The powdered seeds should first be defatted to remove non-polar compounds like fats and waxes that can interfere with subsequent steps. This is achieved by soaking the powder in petroleum ether for 48 hours, followed by filtration.[2] The defatted plant material is then air-dried.[1]
-
Acidic Extraction: Macerate the defatted powder in an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid) for 24-48 hours with occasional stirring.[1] This step protonates the alkaloids, forming their water-soluble salts. The mixture is then filtered to separate the acidic extract from the solid plant residue. To ensure complete recovery, this extraction process should be repeated.[1]
-
Basification and Extraction: Combine the acidic aqueous extracts. Slowly add a base, such as ammonium hydroxide or sodium hydroxide solution, while constantly stirring until the pH of the solution is alkaline (pH > 9).[1] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally more soluble in organic solvents. The free base alkaloids are then extracted from the aqueous solution using a suitable organic solvent like dichloromethane or chloroform.[1][5] This extraction should be performed multiple times to maximize yield.
-
Concentration: The combined organic extracts are dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.[1] The dried organic extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid mixture.[1]
Protocol 3: Purification of this compound
For the isolation of high-purity this compound from the crude alkaloid extract, advanced chromatographic techniques are necessary. pH-zone-refining countercurrent chromatography (pHZR-CCC) has been shown to be a robust method for this purpose.[6][7]
-
Instrumentation and Solvent System Selection: A pHZR-CCC instrument is prepared according to the manufacturer's instructions. The selection of a suitable two-phase solvent system is critical and requires careful optimization.[7] Typically, this involves an organic (upper) phase made basic with a retainer base (e.g., triethylamine) and an aqueous (lower) phase made acidic with an eluter acid (e.g., hydrochloric acid).[1]
-
Column Preparation and Sample Loading: The column is first filled with the stationary phase (often the basic organic phase). The crude alkaloid extract is dissolved in a mixture of the two phases and injected into the system.[1]
-
Elution and Fraction Collection: The mobile phase (the acidic aqueous phase) is then pumped through the column at a specific flow rate while the apparatus rotates.[1] As the mobile phase progresses, the alkaloids partition between the two phases and are separated based on their individual pKa values and hydrophobicity.[1] Fractions are collected as they elute from the column.
-
Purity Analysis: The purity of this compound in the collected fractions is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] A typical mobile phase for alkaloid analysis consists of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[1]
Quantitative Data
The following table summarizes the yield of this compound and other alkaloids from Picralima nitida seeds using the pH-zone-refining countercurrent chromatography (pHZR-CCC) purification method from a 1.2 g sample of a dichloromethane fraction.[8]
| Alkaloid | Yield (mg) |
| Pseudo-akuammigine | 130 |
| Akuammicine | 145 |
| Akuammiline | 61 |
| Picraline | 90 |
Note: The source material for this specific quantitative data was a dichloromethane fraction of the crude extract, not the total crude extract.
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway (Placeholder)
While the extraction protocol itself does not involve a signaling pathway, this compound's pharmacological activity is primarily mediated through its interaction with opioid receptors. A diagram illustrating this interaction would be relevant for drug development professionals.
Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5290553A - Alkaloids of picralima nitida used for treatment of protozoal diseases - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Purification of Akuammidine using pH-Zone-Refining Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine, an indole alkaloid primarily found in the seeds of Picralima nitida and the leaves of Alstonia scholaris, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-asthmatic effects.[1] The isolation and purification of this compound in high purity and sufficient quantities are crucial for further pharmacological evaluation and drug development. pH-zone-refining countercurrent chromatography (CCC) has emerged as a powerful and efficient preparative technique for the separation of ionizable compounds like alkaloids.[2][3][4][5] This method offers several advantages over traditional chromatographic techniques, including high sample loading capacity, excellent sample recovery, and the elimination of irreversible adsorption to a solid support matrix.[6]
This application note provides a detailed protocol for the purification of this compound from a crude plant extract using pH-zone-refining countercurrent chromatography.
Principle of pH-Zone-Refining Countercurrent Chromatography
pH-zone-refining CCC is a liquid-liquid partition chromatography technique that separates compounds based on their pKa values and hydrophobicity.[4][5] The method utilizes a biphasic solvent system where a retainer (a base for separating basic compounds like alkaloids) is added to the stationary phase, and an eluter (an acid) is added to the mobile phase.[3][7] The sample is introduced into the column, and as the mobile phase is pumped through, the alkaloids partition between the two phases according to their pKa values. This results in the elution of the separated compounds as sharp, rectangular peaks corresponding to distinct pH zones.
Experimental Protocol
This protocol is based on established methods for the separation of indole alkaloids using pH-zone-refining CCC.
Preparation of Crude Alkaloid Extract
A preliminary extraction is required to obtain a crude mixture of alkaloids from the plant material (e.g., Picralima nitida seeds or Alstonia scholaris leaves).
Materials:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hexane
-
Hydrochloric acid (HCl)
-
Ammonia solution (NH₄OH)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried, powdered plant material with methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Suspend the crude extract in a 2% HCl solution and partition sequentially with hexane and dichloromethane to remove non-alkaloidal components.
-
Basify the acidic aqueous layer to approximately pH 9-10 with ammonia solution.
-
Extract the liberated alkaloids with dichloromethane.
-
Combine the dichloromethane fractions and evaporate to dryness to yield the crude alkaloid extract.
pH-Zone-Refining CCC Purification of this compound
Apparatus:
-
High-Speed Countercurrent Chromatography (HSCCC) instrument equipped with a preparative coil.
-
Solvent delivery pump
-
UV detector
-
Fraction collector
-
pH meter
Reagents and Solvents:
-
tert-Methyl-butyl ether (t-MBE)
-
n-Butanol
-
Acetonitrile
-
Water
-
Triethylamine (TEA) - Retainer
-
Hydrochloric acid (HCl) - Eluter
Procedure:
-
Solvent System Preparation:
-
Prepare a biphasic solvent system composed of t-methyl-butyl ether : n-butanol : acetonitrile : water in a volume ratio of 2:2:1:5 (v/v/v/v) .
-
Thoroughly equilibrate the solvent mixture in a separatory funnel at room temperature.
-
Separate the upper (organic) and lower (aqueous) phases.
-
Add triethylamine (TEA) to the upper organic phase (stationary phase) to a final concentration of 5 mM . This will act as the retainer.
-
Add hydrochloric acid (HCl) to the lower aqueous phase (mobile phase) to a final concentration of 5 mM . This will serve as the eluter.
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a mixture of the upper and lower phases of the solvent system.
-
-
Instrument Setup and Operation:
-
Fill the entire CCC column with the stationary phase (upper organic phase containing TEA).
-
Set the revolution speed of the centrifuge (e.g., 800-1000 rpm).
-
Pump the mobile phase (lower aqueous phase containing HCl) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once the mobile phase front emerges from the column outlet and hydrodynamic equilibrium is established, inject the prepared sample solution.
-
Continuously monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions of the effluent using a fraction collector.
-
Measure the pH of each collected fraction.
-
-
Fraction Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Quantitative Data Summary
The following table summarizes typical results for the purification of this compound and other co-occurring alkaloids from Picralima nitida using the described pH-zone-refining CCC method.
| Compound | Sample Load (g) | Purity (%) | Recovery Rate (%) | Elution Volume (mL) |
| This compound | 4.0 | >90 | Not Reported | Not Reported |
| Akuammine | 4.0 | 98 | Not Reported | Not Reported |
| Akuammicine | 4.0 | >90 | Not Reported | Not Reported |
| Alstonine | 4.0 | >90 | Not Reported | Not Reported |
| Picraline | 4.0 | >90 | Not Reported | Not Reported |
| Melinonine A | 4.0 | 90 | Not Reported | Not Reported |
Note: Data is based on the preparative separation of Picralima alkaloids. Recovery rates and elution volumes are not explicitly stated in the primary source but are typically high in pH-zone-refining CCC.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Logical Relationship in pH-Zone-Refining CCC
Caption: Principle of alkaloid separation by pH-zone-refining CCC.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Alkaloids by Countercurrent Chromatography [ouci.dntb.gov.ua]
- 3. LC/MS Guided Isolation of Alkaloids from Lotus Leaves by pH-Zone-Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-zone-refining countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of alkaloids by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.cimap.res.in [staff.cimap.res.in]
- 7. Preparative separation of quaternary ammonium alkaloids from Coptis chinensis Franch by pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of Akuammidine using HPLC
An Application Note and Protocol for the Quantitative Analysis of Akuammidine using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a monoterpene indole alkaloid found predominantly in the seeds of Picralima nitida, commonly known as the Akuamma plant.[1] Like other related alkaloids from this plant, such as akuammine and pseudo-akuammigine, this compound has garnered interest for its pharmacological potential, including its activity at opioid receptors.[1][2] Accurate and precise quantification of this compound is essential for various applications, including natural product chemistry, pharmacological studies, drug development, and the quality control of herbal preparations.[1][3]
High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of active pharmaceutical ingredients.[3] This document provides a detailed reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound in various sample matrices, particularly from plant materials. The protocols described are intended for researchers, scientists, and professionals in the field of drug development.[3]
Principle
The method employs reversed-phase chromatography, where this compound is separated from other components in a sample based on its polarity.[1] The compound is detected by a UV detector at a wavelength where it exhibits strong absorbance, allowing for quantification by comparing its peak area to that of a known reference standard.[1]
Experimental Protocols
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)[3]
-
Methanol (HPLC grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Acetic acid (Glacial)
-
Water (HPLC or Ultrapure grade)[3]
-
Picralima nitida seeds or other plant material containing this compound
-
C18 Solid-Phase Extraction (SPE) cartridges[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.[3][4] The chromatographic separation is achieved on a C18 reversed-phase column.[3]
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis/PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., Agilent Poroshell 120, EC-C18, 4.6 x 100 mm, 2.7 µm)[3][5] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[3][6] |
| Gradient Elution | 0-1 min: 10% B1-10 min: 10-90% B10-12 min: 90% B12-12.1 min: 90-10% B12.1-15 min: 10% B[3] |
| Flow Rate | 1.0 mL/min[3][6] |
| Column Temperature | 30°C[3] |
| Injection Volume | 10 µL[3] |
| Detection Wavelength | 280 nm[3] |
| Run Time | 15 minutes[3] |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.[3]
-
Working Standard Solutions: Serially dilute the stock solution with the mobile phase (or a suitable methanol/water mixture) to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.[3] These will be used to construct a calibration curve.
Sample Preparation
The appropriate sample preparation method should be optimized based on the specific sample matrix.[3] The following are two general protocols for extracting this compound from solid plant material, such as P. nitida seeds.
Protocol 1: Methanolic Extraction [1]
-
Grinding: Grind dried Akuamma seeds into a fine powder using a mechanical grinder or mortar and pestle.[1]
-
Extraction: Accurately weigh 1 gram of the powdered material. Add 20 mL of methanol containing 1% acetic acid.[1]
-
Sonication: Sonicate the mixture for 30 minutes in a water bath.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.[1]
-
Repeat Extraction: Repeat the extraction process on the remaining pellet twice more with 20 mL of the extraction solvent. Combine all the collected supernatants.[1]
-
Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial before analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup [3]
This protocol is used for further purification of the initial extract to remove interfering substances.
-
Initial Extraction: Prepare a methanolic extract as described in Protocol 1 (steps 1-5) or by sonicating 1 gram of homogenized plant material with 10 mL of methanol for 30 minutes, followed by centrifugation.[3]
-
Filtration: Filter the initial supernatant through a 0.45 µm syringe filter.[3]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.[3]
-
Sample Loading: Load 1 mL of the filtered extract onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.[3]
-
Elution: Elute the target analyte, this compound, with 5 mL of methanol.[3]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in 1 mL of the HPLC mobile phase.[3]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[3]
Method Validation
The developed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[3] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. Assessed by analyzing a series of standard solutions. | Correlation coefficient (r²) ≥ 0.999[4][7] |
| Accuracy | The closeness of the test results to the true value. Assessed by recovery studies of spiked samples at different concentration levels. | Recovery between 85% and 115%[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes intraday and interday precision. | Relative Standard Deviation (RSD) ≤ 2%[7][8] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically calculated as 3.3 × (SD of the response / Slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (SD of the response / Slope of the calibration curve) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis and resolution from adjacent peaks. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[3] | RSD should remain within acceptable limits (e.g., ≤ 2%). |
Visualizations
Caption: Experimental workflow for this compound quantification.[3]
Caption: Key parameters for HPLC method validation.[3]
Caption: Simplified opioid receptor signaling pathway.[1]
Conclusion
The described RP-HPLC method provides a reliable, robust, and accurate approach for the quantification of this compound in various samples, particularly from plant extracts.[3] The method is suitable for routine analysis in research and quality control laboratories.[3] Adherence to the detailed protocols for sample preparation and comprehensive method validation is critical to ensure the generation of accurate and precise results, which are fundamental for the advancement of research and development involving this pharmacologically significant alkaloid.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Rapid and Sensitive Quantification of Akuammidine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of Akuammidine in human plasma. This compound, an indole alkaloid from the seeds of Picralima nitida, has garnered significant interest for its pharmacological activities, particularly its interaction with opioid receptors.[1][2] The described method employs a straightforward protein precipitation for sample preparation and offers excellent sensitivity, precision, and accuracy, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a monoterpenoid indole alkaloid found in the plant species Picralima nitida, which has traditional use as an analgesic.[1] Research has shown that this compound exhibits a binding preference for mu-opioid receptors, confirming its action at these sites.[2] To facilitate further preclinical and clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique offering the high sensitivity and selectivity required to quantify analytes in complex biological matrices like plasma.[3] This document presents a complete protocol for a validated UPLC-MS/MS method designed for the analysis of this compound in plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol utilizes protein precipitation with acetonitrile, a common and effective method for cleaning up plasma samples for LC-MS analysis.[4]
Materials:
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Carbamazepine, 50 ng/mL in acetonitrile)
-
Acetonitrile (HPLC Grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge (capable of 13,000 rpm at 4°C)
-
LC-MS vials
Procedure:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[4]
-
Add 150 µL of acetonitrile containing the internal standard (50 ng/mL).[4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer 100 µL of the clear supernatant into an LC-MS vial for analysis.
-
Inject 2-5 µL of the solution into the UPLC-MS/MS system.[5][6]
UPLC-MS/MS System and Conditions
The following conditions are based on typical parameters for alkaloid analysis in plasma and should be optimized for the specific instrument used.[3][6][7]
Table 1: UPLC-MS/MS Instrumental Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[3][7] |
| Column Temperature | 40°C[5][7] |
| Autosampler Temperature | 8°C[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 2 µL[4][6] |
| Gradient Elution | Time (min) |
| 0.0 - 0.4 | |
| 0.4 - 2.0 | |
| 2.0 - 2.5 | |
| 2.5 - 3.0 | |
| 3.0 - 3.5 | |
| Mass Spectrometer | Waters XEVO TQD or equivalent triple quadrupole[7] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[5] |
| Capillary Voltage | 3.5 kV[5] |
| Source Temperature | 150°C |
| Desolvation Temperature | 320°C[5] |
| Desolvation Gas Flow | 650 L/hr (Nitrogen) |
| Data Acquisition | Multiple Reaction Monitoring (MRM)[8] |
Table 2: MRM Transitions (Hypothetical - Requires Optimization)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 355.2 | 144.1 | 30 | 25 |
| Internal Std. | 237.1 | 194.1 | 35 | 20 |
Note: Precursor and product ions for this compound are proposed and must be determined by infusing a standard solution into the mass spectrometer.
Method Validation Summary
The method was validated according to FDA bioanalytical method validation guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.[7]
Table 3: Calibration Curve and LLOQ
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
| LLOQ | 1 ng/mL[4][9][10] |
Table 4: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%) |
| LLOQ | 1 | ≤ 10.5% | ≤ 11.2% | 92.5 - 108.3 |
| Low | 2 | ≤ 8.7% | ≤ 9.5% | 95.1 - 105.8 |
| Medium | 200 | ≤ 6.5% | ≤ 7.8% | 96.3 - 104.1 |
| High | 1600 | ≤ 5.8% | ≤ 6.9% | 97.0 - 102.5 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[9][10] |
Table 5: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 2 | 91.5 ± 4.2 | 95.3 ± 5.1 |
| High | 1600 | 94.8 ± 3.5 | 97.1 ± 3.8 |
| Data presented as Mean ± SD.[11] |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to final data analysis is depicted below.
Simplified Signaling Pathway
This compound acts as an agonist at mu-opioid receptors.[2] The diagram below illustrates a simplified G-protein coupled receptor signaling cascade initiated by this interaction.
Conclusion
This application note describes a simple, rapid, and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is straightforward and provides high recovery. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for supporting pharmacokinetic and toxicological evaluations in the development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and excretion study of three alkaloids in rats using UPLC-MS/MS after oral administration of menispermi rhizoma capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid identification and pharmacokinetic studies of multiple active alkaloids in rat plasma through UPLC-Q-TOF-MS and UPLC-MS/MS after the oral administration of Zanthoxylum nitidum extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Radioligand Binding Assay for Determining the Opioid Activity of Akuammidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Akuammidine is a monoterpene indole alkaloid found in the seeds of the Picralima nitida tree, a plant traditionally used in West African medicine for its analgesic properties.[1] Preliminary studies have indicated that this compound exhibits activity at opioid receptors, suggesting it may be a valuable scaffold for the development of novel pain therapeutics.[1][2] Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction of a ligand with a receptor.[3][4] This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the affinity of this compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors.
Data Presentation
The following tables summarize the binding affinities of this compound and standard reference compounds for the human µ, δ, and κ opioid receptors. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity; a lower Kᵢ value indicates a higher affinity.
Table 1: Opioid Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Kᵢ (µM) |
| This compound | µ (mu) | 0.6[1] |
| δ (delta) | 2.4[1] | |
| κ (kappa) | 8.6[1] |
Table 2: Binding Affinities of Standard Opioid Receptor Ligands
| Compound | Receptor Subtype | Kᵢ (nM) |
| DAMGO | µ (mu) | 1.5[3] |
| DPDPE | δ (delta) | 2.0[3] |
| U-69,593 | κ (kappa) | 1.8[3] |
| Morphine | µ (mu) | 1.168 - 1.2[5] |
| Naloxone (Antagonist) | µ (mu) | 1.52 ± 0.065[3] |
Signaling Pathway
As an opioid receptor ligand, this compound is expected to interact with G-protein coupled receptors (GPCRs). The canonical signaling pathway for opioid receptors involves coupling to inhibitory G-proteins (Gαi/o). Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.
Figure 1. Simplified opioid receptor signaling pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound.
Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.[3][5] Alternatively, rat brain homogenates can be used.[6]
-
Radioligands: [3]
-
[³H]DAMGO for µ-opioid receptor
-
[³H]DPDPE for δ-opioid receptor
-
[³H]U-69,593 for κ-opioid receptor
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled opioid ligand in excess.[3][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/C)
-
Filtration Apparatus (Cell Harvester)
-
Scintillation Counter
-
Protein Assay Reagents (e.g., Bradford or BCA assay kit)
Membrane Preparation
-
Harvest confluent cells expressing the opioid receptor of interest.
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4) containing a protease inhibitor cocktail.[8]
-
Homogenize the cell lysate using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the cell membranes.[9]
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Protocol
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of the appropriate radioligand solution, and 50 µL of the membrane suspension.[8]
-
Non-specific Binding (NSB): 25 µL of 10 µM Naloxone, 25 µL of the radioligand solution, and 50 µL of the membrane suspension.[8]
-
Competition: 25 µL of each this compound dilution, 25 µL of the radioligand solution, and 50 µL of the membrane suspension.[8]
-
Note: The final concentration of the radioligand should be at or near its Kd for the respective receptor.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[8][9]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.[9]
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[9]
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the mean CPM for each condition (Total, NSB, and each this compound concentration).
-
Determine the Specific Binding using the following formula:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)[8]
-
-
Calculate the percentage of specific binding at each this compound concentration relative to the specific binding in the absence of the competitor.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis (e.g., in GraphPad Prism).[10]
-
Calculate the inhibition constant (Kᵢ) for this compound using the Cheng-Prusoff equation :[5][10]
-
Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Experimental Workflow Diagram
Figure 2. Workflow for a competitive radioligand binding assay.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
In Vitro Pharmacological Characterization of Akuammidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a monoterpene indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally used in African medicine for the treatment of pain and fever, this compound has garnered scientific interest for its pharmacological activity, primarily at opioid receptors. This document provides a detailed overview of the in vitro pharmacological characterization of this compound, including its binding affinity and functional activity at the mu (µ), delta (δ), and kappa (κ) opioid receptors. The provided protocols for key assays are intended to guide researchers in the systematic evaluation of this compound and related compounds.
Pharmacological Profile of this compound
This compound exhibits a preference for the µ-opioid receptor, acting as a partial agonist. Its affinity and functional potency are generally in the micromolar range, indicating a lower potency compared to classical opioid agonists like morphine. The following tables summarize the quantitative data from in vitro studies.
Data Presentation
Table 1: Opioid Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Kᵢ (µM) | Radioligand | Cell Line | Reference |
| This compound | µ-opioid | 0.6 | [³H]DAMGO | Not Specified | [1] |
| This compound | δ-opioid | 2.4 | Not Specified | Not Specified | [1] |
| This compound | κ-opioid | 8.6 | Not Specified | Not Specified | [1] |
| This compound | µ-opioid | 0.32 | [³H]DAMGO | HEK-293 | |
| This compound | κ-opioid | >10 | [³H]U69,593 | HEK-293 | |
| This compound | δ-opioid | >10 | [³H]DPDPE | HEK-293 |
Note: Kᵢ is the inhibition constant, representing the affinity of the ligand for the receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound at the µ-Opioid Receptor
| Assay Type | Parameter | Value (µM) | Cell Line | Reference |
| cAMP Inhibition | IC₅₀ | 3.14 | HEK-293 |
Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Upon activation by an agonist like this compound, the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. The receptor couples to inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin 2. This can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.
Caption: µ-Opioid receptor signaling cascade initiated by an agonist.
Experimental Workflow: Radioligand Binding Assay
This workflow outlines the steps to determine the binding affinity (Kᵢ) of this compound for opioid receptors through competitive displacement of a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Inhibition Functional Assay
This workflow describes the procedure to assess the functional potency (IC₅₀) of this compound as a µ-opioid receptor agonist by measuring the inhibition of cAMP production.
Caption: Workflow for a GloSensor™ cAMP inhibition assay.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the inhibition constant (Kᵢ) of this compound for the µ, δ, and κ-opioid receptors.
Materials:
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligands:
-
For µ-opioid receptor: [³H]DAMGO
-
For κ-opioid receptor: [³H]U-69,593
-
For δ-opioid receptor: [³H]DPDPE
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
96-well microplate, glass fiber filters, and a cell harvester
-
Scintillation counter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the radioligand and dilute it in assay buffer to a final concentration approximately equal to its Kᴅ.
-
Prepare a series of dilutions of this compound in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare a 10 µM solution of naloxone in assay buffer.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add receptor membranes, radioligand, and assay buffer to the wells.
-
Non-specific Binding: Add receptor membranes, radioligand, and 10 µM naloxone to the wells.
-
Competitive Binding: Add receptor membranes, radioligand, and varying concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
GloSensor™ cAMP Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound as an agonist at the µ-opioid receptor.
Materials:
-
Cell Line: HEK-293 cells stably co-expressing the human µ-opioid receptor and the pGloSensor™-22F cAMP Plasmid.
-
GloSensor™ cAMP Reagent
-
Forskolin
-
Test Compound: this compound
-
Cell Culture Medium: DMEM supplemented with 10% FBS and appropriate antibiotics.
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in a T75 flask to ~80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Plate the cells in a white, clear-bottom 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
-
Reagent Preparation:
-
Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound in a suitable buffer.
-
Prepare a stock solution of Forskolin.
-
-
Assay Procedure:
-
Remove the culture medium from the wells and add the prepared GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Add a fixed concentration of Forskolin to all wells to stimulate adenylyl cyclase (typically 1-10 µM, to be optimized).
-
Incubate for an additional 15-20 minutes.
-
-
Detection: Measure the luminescence using a plate luminometer.
-
Data Analysis:
-
Normalize the data with the response to Forskolin alone representing 0% inhibition and the basal level representing 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
PathHunter® β-arrestin 2 Recruitment Assay
Objective: To quantify the recruitment of β-arrestin 2 to the µ-opioid receptor upon stimulation with this compound.
Materials:
-
Cell Line: PathHunter® CHO-K1 OPRM1 β-arrestin cells.
-
PathHunter® Detection Reagents
-
Test Compound: this compound
-
Reference Agonist: DAMGO
-
Cell Plating Reagent
-
White, solid-bottom 384-well plates
-
Luminometer
Procedure:
-
Cell Plating:
-
Thaw and resuspend the cryopreserved cells in the provided Cell Plating Reagent to the recommended density.
-
Dispense the cell suspension into a white, solid-bottom 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the reference agonist (DAMGO) in an appropriate buffer.
-
Add the diluted compounds to the cell plate.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).
-
Plot the percentage of activation against the log concentration of this compound to determine the EC₅₀ value and Eₘₐₓ.
-
References
Application Notes and Protocols for Evaluating the Analgesic Effects of Akuammidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common animal models for assessing the analgesic properties of Akuammidine, an indole alkaloid found in the seeds of Picralima nitida. The protocols detailed herein are foundational for preclinical research into the potential of this compound as a novel analgesic agent.
Introduction to this compound and its Analgesic Potential
This compound is an alkaloid that has demonstrated affinity for opioid receptors, suggesting its potential as a pain-relieving compound.[1] Preclinical studies have begun to explore these properties, primarily through in vitro receptor binding assays and in vivo animal models of nociception. Understanding the analgesic effects of this compound requires standardized and reproducible experimental protocols. The primary mechanism of action for this compound's analgesic effect is believed to be its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound and related alkaloids with opioid receptors, as well as their effects in common analgesic assays.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound and Comparators
| Compound | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |
| This compound | 0.6 | 2.4 | 8.6 | [1][2] |
| Akuammine | 0.5 | >10 | >10 | [2] |
| Morphine | 0.001168 - 0.0012 | - | - | [3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Analgesic Effects of this compound and Akuammine in Mice
| Compound | Dose (mg/kg, s.c.) | Hot Plate Test (%MPE) | Tail-Flick Test (%MPE) | Reference |
| This compound | 3 | ~10% | ~20% | [4][5] |
| 10 | ~15% | ~25% | [4][5] | |
| 30 | ~20% | ~30% | [4][5] | |
| Akuammine | 3 | ~5% | ~10% | [4][5] |
| 10 | ~10% | ~15% | [4][5] | |
| 30 | ~15% | ~20% | [4][5] | |
| 60 | ~25% | ~35% | [4][5] |
%MPE = Maximum Possible Effect, a standardized measure of analgesia.
Signaling Pathway of this compound's Analgesic Action
The analgesic effects of this compound are primarily mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, this compound initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing Analgesic Effects
A typical workflow for evaluating the analgesic properties of this compound in animal models involves several key stages, from animal acclimatization to data analysis.
Caption: General experimental workflow for in vivo analgesic testing.
Detailed Experimental Protocols
The following are detailed protocols for three standard animal models used to assess the analgesic effects of centrally acting compounds like this compound.
Hot Plate Test
The hot plate test is a method for assessing thermal pain sensitivity and is particularly useful for evaluating centrally acting analgesics.[2] The test measures the latency of the animal's response to a heated surface.
1.1. Materials
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile Hot Plate).
-
Transparent Plexiglas cylinder to confine the animal on the hot plate.
-
Stopwatch.
-
Experimental animals (e.g., male C57BL/6 mice, 20-25 g).
-
This compound solution (dissolved in a suitable vehicle, e.g., saline with 5% DMSO and 5% Tween 80).
-
Vehicle control solution.
-
Positive control (e.g., Morphine, 10 mg/kg).
1.2. Procedure
-
Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[6]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[7]
-
Baseline Latency: Gently place each mouse on the hot plate within the Plexiglas cylinder and start the stopwatch. Record the latency (in seconds) for the first sign of nociception, which may include licking a hind paw, shaking a paw, or jumping.[8] To prevent tissue damage, a cut-off time of 30-60 seconds must be established.[8] Remove the animal from the hot plate immediately after a response or when the cut-off time is reached.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg), vehicle, or positive control via the desired route (e.g., subcutaneous, s.c.).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), repeat the hot plate test and record the response latency for each animal.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Tail-Flick Test
The tail-flick test is another common method for assessing thermal nociception and is sensitive to centrally acting analgesics.[9] It measures the latency of a spinal reflex to a thermal stimulus applied to the tail.
2.1. Materials
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
-
Stopwatch (if not integrated into the apparatus).
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g).
-
This compound solution.
-
Vehicle control solution.
-
Positive control (e.g., Morphine, 10 mg/kg).
2.2. Procedure
-
Acclimatization: Acclimate the animals to the testing environment and the restrainer for several days before the experiment to minimize stress.[10]
-
Apparatus Setup: Turn on the tail-flick apparatus and allow the heat source to stabilize. Adjust the intensity of the radiant heat to elicit a baseline tail-flick latency of 2-4 seconds in untreated animals.[7]
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source, typically 2-3 cm from the tip. Activate the heat source and start the timer. The timer stops automatically when the animal flicks its tail. Record this baseline latency.[10] A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.[7]
-
Drug Administration: Administer this compound, vehicle, or positive control.
-
Post-Treatment Latency: At specified time intervals post-administration, repeat the tail-flick measurement.
-
Data Analysis: Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
The writhing test is a chemical-induced pain model that is sensitive to both central and peripheral analgesics.[10] It involves the intraperitoneal injection of an irritant, such as acetic acid, which induces characteristic stretching and writhing behaviors.
3.1. Materials
-
0.6% acetic acid solution in saline.
-
Observation chambers (e.g., transparent Plexiglas boxes).
-
Stopwatch.
-
Experimental animals (e.g., male Swiss albino mice, 20-25 g).
-
This compound solution.
-
Vehicle control solution.
-
Positive control (e.g., Indomethacin, 10 mg/kg).
3.2. Procedure
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound, vehicle, or positive control, typically 30 minutes (for i.p. or s.c. administration) or 60 minutes (for oral administration) before the acetic acid injection.[11]
-
Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.[12]
-
Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber. After a latency period of about 5 minutes, begin counting the number of writhes for a set period, typically 10-20 minutes.[11] A writhe is characterized by a contraction of the abdominal muscles accompanied by a stretching of the hind limbs.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group ] x 100
Conclusion
The animal models and protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's analgesic properties. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the further development of this compound as a potential therapeutic agent for pain management. Researchers should always adhere to ethical guidelines for animal research and ensure that all procedures are approved by their institution's Animal Care and Use Committee.
References
- 1. mdpi.com [mdpi.com]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. youtube.com [youtube.com]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. diacomp.org [diacomp.org]
- 11. sid.ir [sid.ir]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tail Flick and Hot Plate Assays for Akuammidine Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Akuammidine, an indole alkaloid derived from the seeds of Picralima nitida, has garnered interest for its potential analgesic properties. Preclinical evaluation of such compounds necessitates robust and reproducible pain assessment models. The tail flick and hot plate assays are two of the most common and well-validated methods for assessing the efficacy of centrally acting analgesics in rodent models. These assays are particularly well-suited for investigating compounds like this compound, which are known to interact with the endogenous opioid system.
The primary mechanism of action for this compound's analgesic effect is its activity as an agonist at opioid receptors, with a notable preference for the µ-opioid receptor.[1] Activation of the µ-opioid receptor initiates a downstream signaling cascade that ultimately leads to a reduction in nociceptive signaling. The tail flick assay primarily measures a spinal reflex to a thermal stimulus, while the hot plate test assesses a more complex supraspinal response.[2] Employing both assays allows for a more comprehensive characterization of the antinociceptive profile of this compound, providing insights into both spinal and supraspinal mechanisms of action.
Recent studies have utilized these assays to quantify the analgesic effects of this compound. While it has demonstrated activity, its potency in these thermal nociception models has been characterized as modest, suggesting that while it engages the target receptor, further optimization may be necessary to enhance its analgesic efficacy.[1][3] The following protocols provide a framework for conducting tail flick and hot plate assays to evaluate the antinociceptive properties of this compound and its derivatives.
Signaling Pathway of this compound at the µ-Opioid Receptor
This compound exerts its analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to the MOR initiates an intracellular signaling cascade that leads to the inhibition of neuronal activity and a reduction in the transmission of pain signals.
References
Application Notes and Protocols: cAMP Inhibition Functional Activity Assays for Akuammidine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a monoterpene indole alkaloid derived from the seeds of Picralima nitida, a plant traditionally used in West African medicine for its analgesic properties.[1][2] Pharmacological studies have identified this compound as an agonist of the mu (µ)-opioid receptor.[2][3] The activation of µ-opioid receptors, which are G protein-coupled receptors (GPCRs), initiates a signaling cascade that includes the inhibition of adenylyl cyclase. This enzyme is responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger. Consequently, the agonistic activity of this compound at µ-opioid receptors leads to a measurable decrease in intracellular cAMP levels.
These application notes provide a detailed overview and protocols for conducting cAMP inhibition functional activity assays to characterize the pharmacological effects of this compound. Such assays are fundamental in determining the potency and efficacy of this compound and its derivatives as µ-opioid receptor agonists. The primary methodologies covered are luminescence-based assays and competitive immunoassays.
Principle of the Assay
The core principle of the cAMP inhibition assay in the context of this compound studies is to quantify the reduction in intracellular cAMP concentration following the activation of Gαi-coupled µ-opioid receptors. Typically, adenylyl cyclase is first stimulated using forskolin, which leads to a significant increase in basal cAMP levels. In the presence of a µ-opioid receptor agonist like this compound, the activated Gαi subunit of the GPCR inhibits adenylyl cyclase, thereby counteracting the effect of forskolin and resulting in a dose-dependent decrease in cAMP production.[4][5]
Data Presentation
The following tables summarize the quantitative data for this compound and related alkaloids from Picralima nitida at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki) of Picralima nitida Alkaloids
| Alkaloid | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference |
| This compound | 0.6 | 2.4 | 8.6 | [2] |
| Akuammine | 0.5 | >10 | >10 | [2] |
| Akuammicine | >10 | >10 | 0.2 | [2] |
Note: Ki represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Functional Activity (EC50) of Akuamma Alkaloids in cAMP Inhibition Assays
| Alkaloid | Receptor | Assay Type | EC50 (µM) | Emax (%) | Reference |
| This compound | µ-Opioid | GloSensor cAMP | 2.6 - 5.2 | Not Reported | [3][6] |
| Akuammine | µ-Opioid | GloSensor cAMP | 2.6 - 5.2 | Not Reported | [3][6] |
| Pseudo-akuammigine | µ-Opioid | GloSensor cAMP | 2.6 - 5.2 | Not Reported | [3][6] |
Note: EC50 is the half-maximal effective concentration, representing the potency of the compound. Emax is the maximum effect observed.
Experimental Protocols
Protocol 1: Luminescence-Based cAMP Inhibition Assay (e.g., GloSensor™ cAMP Assay)
This protocol is adapted from methodologies used in the pharmacological characterization of Akuamma alkaloids.[4][7]
1. Objective: To measure the dose-dependent inhibition of forskolin-stimulated cAMP production by this compound in cells expressing the µ-opioid receptor.
2. Materials:
-
HEK-293 cells stably expressing the human µ-opioid receptor (HEK-µOR).
-
GloSensor™ cAMP Reagent (Promega).
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
DAMGO (a potent µ-opioid agonist) as a positive control.
-
White, opaque 384-well assay plates.
3. Cell Preparation: a. Culture HEK-µOR cells in T75 flasks until they reach 80-90% confluency. b. The day before the assay, aspirate the medium, wash with PBS, and detach the cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in fresh medium and determine the cell density. d. Seed the cells into a white, opaque 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of medium. e. Incubate the plate at 37°C in a 5% CO2 incubator overnight.
4. Assay Procedure: a. Prepare serial dilutions of this compound and the positive control (DAMGO) in assay buffer (e.g., HBSS). b. Prepare a solution of forskolin at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration needs to be predetermined. c. On the day of the assay, equilibrate the GloSensor™ cAMP Reagent to room temperature. d. Add 10 µL of the prepared GloSensor™ cAMP Reagent to each well. e. Incubate the plate at room temperature for 2 hours in the dark. f. Add 5 µL of the serially diluted this compound or control compounds to the respective wells. g. Incubate for 15 minutes at room temperature. h. Add 5 µL of the EC80 forskolin solution to all wells except the basal control wells. i. Incubate for 20 minutes at room temperature. j. Read the luminescence on a plate reader.
5. Data Analysis: a. The luminescence signal is inversely proportional to the cAMP concentration. b. Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 and Emax values.
Protocol 2: Competitive Immunoassay for cAMP Quantification (ELISA)
This protocol provides a general framework for a cAMP competitive ELISA.
1. Objective: To quantify the intracellular cAMP levels in response to this compound treatment.
2. Materials:
-
HEK-µOR cells.
-
Cell culture medium and reagents.
-
This compound stock solution (in DMSO).
-
Forskolin stock solution (in DMSO).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.[5]
-
Cell Lysis Buffer.
-
cAMP ELISA kit (commercially available).
-
96-well microplate.
3. Cell Treatment: a. Seed HEK-µOR cells in a 96-well plate and grow to confluency. b. On the day of the experiment, replace the culture medium with serum-free medium containing 0.5 mM IBMX and incubate for 30 minutes at 37°C.[5] c. Add varying concentrations of this compound to the wells and incubate for 15 minutes. d. Add a predetermined concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes.
4. Cell Lysis: a. Aspirate the medium from the wells. b. Add 100 µL of Cell Lysis Buffer to each well. c. Incubate at room temperature for 10-20 minutes with gentle shaking.
5. cAMP ELISA Procedure: a. Follow the specific instructions provided with the commercial ELISA kit. b. A general procedure is as follows: i. Add standards and cell lysates to the wells of the cAMP-coated microplate. ii. Add the anti-cAMP antibody to each well. iii. Add the enzyme-conjugated secondary antibody. iv. Incubate the plate for 1-2 hours at room temperature. v. Wash the plate to remove unbound reagents. vi. Add the substrate solution and incubate until color develops. vii. Add the stop solution and read the absorbance on a microplate reader.
6. Data Analysis: a. Generate a standard curve using the known concentrations of cAMP provided in the kit. b. Determine the cAMP concentration in the cell lysates by interpolating from the standard curve. c. Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship and calculate the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway via µ-opioid receptor leading to cAMP inhibition.
Caption: General workflow for a cAMP inhibition functional activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-arrestin 2 Recruitment Assay for Akuammidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Akuammidine is a naturally occurring indole alkaloid found in the seeds of Picralima nitida, a plant used in traditional African medicine.[1][2] Pharmacological studies have revealed that this compound exhibits affinity for opioid receptors, showing a preference for the μ-opioid receptor.[1][3] G protein-coupled receptors (GPCRs), such as the opioid receptors, are major drug targets. Upon activation by a ligand, they not only signal through G proteins but can also initiate a separate signaling cascade mediated by β-arrestins. The recruitment of β-arrestin 2 to an activated GPCR can lead to receptor desensitization, internalization, and the activation of G protein-independent signaling pathways. The study of β-arrestin 2 recruitment is crucial for understanding the full pharmacological profile of a compound and for the development of biased agonists, which preferentially activate either the G protein or the β-arrestin pathway, potentially offering improved therapeutic efficacy and reduced side effects.[4][5]
These application notes provide a detailed protocol for assessing the ability of this compound to induce β-arrestin 2 recruitment at opioid receptors using the PathHunter® β-arrestin assay, a widely used enzyme fragment complementation (EFC) technology.[6][7][8]
Signaling Pathway and Experimental Workflow
To visualize the underlying biological process and the experimental steps, the following diagrams are provided.
Caption: GPCR activation by this compound leading to β-arrestin 2 recruitment.
Caption: Experimental workflow for the β-arrestin 2 recruitment assay.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in a β-arrestin 2 recruitment assay at the μ-opioid receptor (μOR) and κ-opioid receptor (κOR). The data was generated using the PathHunter® assay platform.[9][10]
| Receptor | Assay Type | Parameter | This compound Value | Reference Agonist | Reference Agonist Value |
| μ-Opioid Receptor | β-arrestin 2 Recruitment | EC50 | >32,000 nM | DAMGO | 240 nM |
| μ-Opioid Receptor | β-arrestin 2 Recruitment | Emax | 11% | DAMGO | 100% |
| κ-Opioid Receptor | β-arrestin 2 Recruitment | EC50 | >32,000 nM | U50,488 | 290 nM |
| κ-Opioid Receptor | β-arrestin 2 Recruitment | Emax | 15% | U50,488 | 100% |
EC50 (half maximal effective concentration) is a measure of the compound's potency. Emax (maximum effect) is a measure of the compound's efficacy relative to a reference agonist.
Experimental Protocol: PathHunter® β-arrestin 2 Recruitment Assay
This protocol is adapted from the general guidelines for PathHunter® β-arrestin assays and is specifically tailored for testing this compound at opioid receptors.[6][7][8][11][12]
I. Materials and Reagents
-
PathHunter® cells stably co-expressing the opioid receptor of interest (e.g., μ-opioid receptor) fused to a ProLink™ (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag (DiscoverX).
-
Cell Plating Reagent (DiscoverX).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reference opioid agonist (e.g., DAMGO for μOR).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents (Galacton Star® substrate, Emerald II® solution, and PathHunter® Cell Assay Buffer) (DiscoverX).
-
384-well white, clear-bottom tissue culture-treated microplates.
-
Multichannel pipettes and a plate reader capable of measuring chemiluminescence.
II. Cell Culture and Plating
-
Culture the PathHunter® cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at the recommended density.
-
Dispense the cell suspension into a 384-well microplate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
III. Compound Preparation
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to perform an 11-point dose-response curve.
-
Also prepare a serial dilution of the reference agonist (e.g., DAMGO).
-
Include a vehicle control (e.g., assay buffer with the same final concentration of DMSO as the highest this compound concentration).
IV. Assay Procedure
-
Carefully remove the cell culture medium from the plated cells.
-
Add the diluted this compound, reference agonist, or vehicle control to the respective wells.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's protocol by combining the Galacton Star® substrate, Emerald II® solution, and PathHunter® Cell Assay Buffer.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
V. Data Acquisition and Analysis
-
Measure the chemiluminescent signal from each well using a plate reader.
-
The data should be analyzed using a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the EC50 and Emax values for both this compound and the reference agonist.
-
The Emax of this compound should be expressed as a percentage of the maximal response induced by the reference agonist.
Conclusion
The provided protocol offers a robust framework for quantifying the β-arrestin 2 recruitment profile of this compound at specific opioid receptors. The existing data indicates that this compound is a very weak partial agonist for β-arrestin 2 recruitment at both μ- and κ-opioid receptors.[9][10] This suggests that this compound may be a G protein-biased ligand, a hypothesis that warrants further investigation through direct measurement of G protein activation (e.g., via a GTPγS binding assay or a cAMP assay). A comprehensive understanding of this compound's signaling profile is essential for elucidating its mechanism of action and evaluating its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
Application Notes and Protocols for the Semi-Synthesis of Novel Akuammidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the semi-synthesis of novel derivatives from akuammidine and related akuammiline alkaloids. The protocols outlined below are designed to serve as a comprehensive guide for medicinal chemists and drug discovery scientists interested in exploring the therapeutic potential of this class of natural products. The structure-activity relationship (SAR) of these compounds, particularly concerning their interaction with opioid receptors, is a key focus of the derivatization strategies.
Introduction
This compound and its congeners, belonging to the akuammiline class of monoterpenoid indole alkaloids, are sourced from various plant species, notably Picralima nitida.[1] These alkaloids exhibit a complex polycyclic structure that has been a subject of interest for synthetic modification to enhance their biological activities.[1][2] Semi-synthesis, the chemical modification of a natural product, is a powerful tool for generating novel analogs with improved potency, selectivity, and pharmacokinetic profiles.[1][3] Recent studies have focused on modifying the akuammiline scaffold to probe its interaction with opioid receptors, aiming to develop safer and more effective analgesics.[1][4][5] This document details established protocols for the derivatization of the akuammiline core, providing a foundation for the synthesis of novel therapeutic agents.
Experimental Protocols
The following protocols describe key transformations for the semi-synthesis of akuammiline alkaloid derivatives. These methods focus on modifications at the aromatic ring (C10 and C11) and the indole nitrogen (N1), which have been shown to significantly influence biological activity.[1][5]
2.1. Aromatic Ring Modification: Synthesis of a C10 Methyl Ether Derivative
This protocol describes the methylation of the C10 phenol group of akuammine, a closely related akuammiline alkaloid.
-
Reaction Description: Methylation of the phenolic hydroxyl group at the C10 position of akuammine (1) using trimethylsilyl diazomethane to yield the methyl ether derivative (7).[5] This reaction is chemoselective for the phenol over the aliphatic tertiary amine.[5]
-
Procedure:
-
Dissolve akuammine (1) in a suitable solvent such as a mixture of dichloromethane (DCM) and methanol.
-
Add trimethylsilyl diazomethane dropwise to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C10 methyl ether derivative (7).[5]
-
2.2. Indole Nitrogen Modification: N-Alkylation of Pseudoakuammigine Analogues
Direct modification of the N1-methyl group on pseudoakuammigine is challenging.[5] An alternative strategy involves the use of akuammiline, which can be converted to an N-de-methylated intermediate.[1]
-
Reaction Description: A two-step process involving the deacetylation of akuammiline followed by reductive amination to introduce various substituents at the N1 position.[1]
-
Procedure:
-
Deacetylation of Akuammiline: Dissolve akuammiline in a suitable solvent like methanol. Add a base, such as sodium carbonate (Na₂CO₃), and stir the mixture at room temperature to facilitate the cleavage of the acetyl ester, yielding a primary alcohol intermediate.[1]
-
Reductive Amination:
-
Under acidic conditions (e.g., using a catalytic amount of a suitable acid), the primary alcohol cyclizes to form a hemiaminal ether.[1]
-
To this intermediate, add the desired aldehyde or ketone and a reducing agent, such as sodium triacetoxyborohydride, to perform a reductive amination. This introduces a new substituent at the N1 position.[1]
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
-
Purify the crude product via column chromatography to yield the N-substituted pseudoakuammigine derivative.[1]
-
-
2.3. Synthesis of an Enone Moiety
The introduction of an enone functionality can be a key step in creating derivatives with altered biological activity.[2][6]
-
Reaction Description: Oxidation of an allylic alcohol intermediate (3) to an enone (9) using Dess-Martin periodinane (DMP).[2]
-
Procedure:
-
Dissolve the allylic alcohol intermediate (3) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.5 equivalents) and sodium bicarbonate (NaHCO₃) (2 equivalents).[2]
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.[2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford the enone (9).[2]
-
Quantitative Data
The following tables summarize the biological activity of selected semi-synthetic akuammiline derivatives, highlighting the impact of structural modifications on their potency at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, µM) of Akuammine and its Derivatives [5]
| Compound | Modification | µOR Ki (µM) | κOR Ki (µM) |
| Akuammine (1) | Parent Compound | 2.6 | >10 |
| Pseudoakuammigine (2) | Parent Compound | 5.2 | >10 |
| 7 | C10-OMe of Akuammine | >10 | >10 |
| 31 | N1-Et of Pseudoakuammigine | 0.10 | 1.2 |
| 33 | N1-Phenethyl of Pseudoakuammigine | 0.073 | 1.3 |
Table 2: Characterization Data for a Representative Enone Derivative [6]
| Compound | Formula | Calculated Mass (M+Na)⁺ | Found Mass (M+Na)⁺ | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
| Enone Derivative | C₂₂H₂₆N₂NaO₅⁺ | 421.1734 | 421.1737 | 7.70 (d, J=8.3 Hz, 1H), 7.20 (ddd, J=8.4, 6.5, 2.3 Hz, 1H), 7.02–6.92 (m, 2H), 6.29 (s, 1H), 5.67 (d, J=5.8 Hz, 2H), 5.39 (q, J=2.0 Hz, 1H), 4.30–4.21 (m, 1H), 3.75 (ddd, J=11.8, 9.4, 5.2 Hz, 1H), 3.07 (dd, J=17.6, 4.4 Hz, 1H), 2.53–2.35 (m, 2H), 2.32 (dd, J=17.6, 2.6 Hz, 1H), 1.93 (s, 3H), 1.59 (s, 9H) | 196.5, 170.2, 151.4, 146.6, 142.8, 130.1, 129.3, 124.1, 123.7, 121.3, 115.0, 104.1, 82.9, 67.2, 60.2, 48.6, 42.4, 38.9, 28.3, 23.5 |
Visualizations
4.1. Experimental Workflow Diagrams
The following diagrams illustrate the logical flow of the synthetic protocols described above.
Caption: Workflow for C10 methylation of akuammine.
Caption: Workflow for N1-alkylation via akuammiline.
Caption: Workflow for the oxidation of an allylic alcohol.
4.2. Signaling Pathway
The semi-synthetic derivatives of akuammiline alkaloids primarily exert their effects through interaction with opioid receptors. The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by an agonist binding to the µ-opioid receptor (µOR).
References
- 1. Semi-synthesis in the exploration of opioid-targeting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve Akuammidine extraction yield from plant material
Welcome to the technical support center for Akuammidine extraction from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve the yield and purity of this compound in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the extraction and purification of this compound.
Issue 1: Low Yield of Crude Alkaloid Extract
-
Question: My initial extraction from the plant material has resulted in a very low yield of the crude alkaloid mixture. What are the likely causes and how can I improve it?
-
Answer: A low yield of the crude extract can stem from several factors related to the plant material, solvent selection, and extraction parameters.
-
Plant Material Quality and Preparation:
-
Botanical Authentication: Ensure the correct plant species, Picralima nitida, has been sourced and authenticated. The concentration of alkaloids can vary between species.
-
Drying: The seeds must be thoroughly dried to prevent microbial degradation. Oven-drying at a controlled temperature of 40-50°C is a common and effective method.
-
Particle Size: The plant material should be ground into a coarse or fine powder to increase the surface area available for solvent penetration, leading to more efficient extraction.
-
-
Improper Solvent Selection:
-
The choice of solvent is critical for efficiently extracting alkaloids. For the initial extraction, polar solvents are generally effective. Methanol or ethanol are commonly used. An acid-base extraction method, which involves using an acidic aqueous solution (e.g., 0.1% to 1% hydrochloric acid), is highly effective for selectively extracting alkaloids as it converts them into their water-soluble salt forms.
-
-
Suboptimal Extraction Parameters:
-
Extraction Time: Maceration requires a significant amount of time (e.g., 24-48 hours) to ensure thorough extraction. For methods like Soxhlet extraction, a duration of 8-12 hours is often recommended.
-
Temperature: Higher temperatures can increase solubility and diffusion, but excessive heat can lead to the degradation of thermolabile compounds. When using heat-assisted methods, it is crucial to operate at a temperature appropriate for the solvent's boiling point while minimizing the risk of degradation.
-
Solvent-to-Solid Ratio: A sufficient volume of solvent is necessary to ensure the entire plant material is submerged and to create an adequate concentration gradient to drive the extraction process.
-
-
Inefficient Extraction Method:
-
Traditional methods like maceration can be time-consuming and may not be as efficient as modern techniques. Consider employing Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance extraction efficiency and significantly reduce the time required.
-
-
Issue 2: Good Crude Extract Yield, but Low Final Yield of Pure this compound
-
Question: I have a substantial amount of crude extract, but after the purification steps, the final amount of isolated this compound is minimal. What could be the cause?
-
Answer: This issue often points towards problems during the purification process, such as compound degradation or inefficient separation.
-
Degradation During Purification:
-
pH Instability: Alkaloids are sensitive to pH. During the acid-base extraction, ensure that the basification step to convert the alkaloid salts back to their free-base form is done carefully, reaching a pH greater than 9 for efficient extraction into an organic solvent.
-
Thermal Degradation: When concentrating the organic extracts, use a rotary evaporator under reduced pressure to keep the temperature low and prevent the degradation of this compound.
-
-
Inefficient Purification Strategy:
-
Co-elution of Structurally Similar Alkaloids: Picralima nitida seeds contain several structurally similar indole alkaloids, such as akuammine, pseudo-akuammigine, akuammicine, and picraline, which can be difficult to separate from this compound.[1]
-
Solution: A multi-step purification approach is often necessary.
-
Liquid-Liquid Partitioning: This is a crucial step in the acid-base extraction to separate the alkaloids from non-alkaloidal compounds.
-
Column Chromatography: Use silica gel or alumina column chromatography with a carefully selected solvent gradient to separate this compound from other alkaloids.
-
pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC): This technique is particularly effective for separating compounds with different pKa values and has been successfully used for the large-scale separation of alkaloids from Rauwolfia species.
-
Preparative HPLC: For the final polishing step to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
-
-
Issue 3: Co-elution of this compound with Other Alkaloids in Chromatography
-
Question: During column chromatography or HPLC, I am unable to get a clean separation of this compound from other co-eluting alkaloids. How can I improve the resolution?
-
Answer: Co-elution is a common challenge due to the presence of several structurally similar alkaloids in Picralima nitida.
-
Optimize Chromatographic Conditions:
-
Solvent System: Methodically optimize the mobile phase. For normal-phase chromatography on silica gel, a gradient elution with a mixture of a non-polar solvent (like dichloromethane) and a polar solvent (like methanol) can be effective.
-
Mobile Phase Additives: For basic compounds like alkaloids, adding a small amount of a basic modifier such as triethylamine (around 0.1%) to the mobile phase can improve peak shape and resolution by masking active sites on the stationary phase.
-
Column Choice: Not all columns are the same. For reverse-phase HPLC, consider using a column with end-capping to minimize interactions with residual silanols, which can cause peak tailing.
-
pH Control: In reverse-phase HPLC, the pH of the mobile phase is critical. Use a suitable buffer (e.g., phosphate or acetate) to maintain a consistent ionization state of the alkaloids, which will improve peak shape and reproducibility.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective initial extraction method for this compound?
-
A1: An acid-base extraction method is highly effective and selective for alkaloids like this compound. This method involves an initial extraction with an acidic aqueous solution to form water-soluble alkaloid salts, followed by basification and extraction of the free-base alkaloids into an organic solvent. This process not only extracts the alkaloids but also separates them from neutral and acidic plant components.
-
-
Q2: Which solvents are recommended for this compound extraction?
-
A2: For the initial acidic extraction, a dilute aqueous acid like 0.1% to 1% hydrochloric acid is used. For extracting the free-base alkaloids after basification, organic solvents such as dichloromethane or ethyl acetate are commonly employed.[2] Methanol or ethanol are also used for general crude extraction. It is also highly recommended to perform a preliminary defatting step using a non-polar solvent like petroleum ether to remove lipids and waxes that can interfere with subsequent steps.
-
-
Q3: How can I prepare the plant material for optimal extraction?
-
A3: The seeds of Picralima nitida should be thoroughly dried to a constant weight to prevent microbial growth and facilitate grinding. Grinding the dried seeds into a powder increases the surface area, allowing for more efficient penetration of the solvent and a higher extraction yield.
-
-
Q4: What advanced purification techniques can be used to isolate high-purity this compound?
-
A4: For high-purity isolation, especially on a preparative scale, pH-zone-refining countercurrent chromatography (pHZR-CCC) is a powerful technique that separates alkaloids based on their pKa values and hydrophobicity. Following initial separation by column chromatography, preparative HPLC can be used for final purification to achieve very high purity.
-
Data Presentation
Table 1: Reported Yields of Alkaloids from Picralima nitida
| Alkaloid | Plant Part | Extraction/Isolation Method | Yield | Reference |
| Akuammine | Seeds | Not specified | 0.56% of dried powder | |
| Pseudo-akuammigine | Seeds | Acid-base extraction followed by pHZR-CCC | 130 mg from 1.2 g of DCM fraction | |
| Akuammicine | Seeds | Acid-base extraction followed by pHZR-CCC | 145 mg from 1.2 g of DCM fraction | |
| Picraline & Akuammiline | Seeds | pHZR-CCC followed by flash chromatography | 61 mg & 90 mg respectively from a co-eluted mixture | |
| Crude Dichloromethane Fraction | Seeds | Methanolic HCl extraction, acid-base partitioning | 3.356 g from 250 g of seed powder | [2] |
Table 2: General Comparison of Extraction Methods for Plant Alkaloids
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yield compared to other methods, uses a large volume of solvent. |
| Soxhlet Extraction | Continuous extraction with a refluxing solvent. | More efficient than maceration, requires less solvent. | The sustained heat can degrade thermolabile compounds like some alkaloids. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance mass transfer. | Fast, efficient, can be performed at lower temperatures, reducing the risk of degradation. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture. | Very fast, highly efficient, uses less solvent. | Potential for thermal degradation if not controlled properly, requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of Plant Material
-
Collection and Authentication: Source mature seeds of Picralima nitida and ensure proper botanical identification.
-
Drying: Dry the seeds thoroughly to a constant weight. This can be done by air-drying or using an oven at a controlled temperature between 40-50°C.
-
Grinding: Grind the dried seeds into a coarse powder using a mechanical mill. This increases the surface area for the subsequent extraction.
Protocol 2: Acid-Base Extraction of Total Alkaloids
-
Defatting (Recommended):
-
Soak the powdered seeds in petroleum ether for 48 hours to remove non-polar compounds like fats and waxes.
-
Filter the mixture and discard the petroleum ether.
-
Air-dry the defatted plant material.
-
-
Acidic Extraction:
-
Macerate the defatted plant powder in a 0.1% to 1% hydrochloric acid solution for 24-48 hours with occasional stirring. This process protonates the alkaloids, forming their water-soluble salts.
-
Filter the mixture to separate the acidic extract from the solid plant residue.
-
Repeat the extraction on the residue to ensure complete recovery of the alkaloids.
-
-
Basification and Extraction of Free Alkaloids:
-
Combine the acidic aqueous extracts.
-
Slowly add a base, such as ammonium hydroxide, to the acidic extract with constant stirring until the pH is alkaline (pH > 9). This deprotonates the alkaloid salts, converting them back to their free base form.
-
Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent like dichloromethane. Repeat this extraction multiple times to ensure all free-base alkaloids are transferred to the organic phase.
-
-
Concentration:
-
Combine the organic extracts.
-
Dry the combined organic extracts over an anhydrous salt like sodium sulfate to remove any residual water.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting workflow for low this compound yield.
References
Navigating the Intricacies of Akuammidine Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals, the isolation and purification of akuammidine and related alkaloids from natural sources like Picralima nitida presents a significant but rewarding challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during these complex experimental workflows.
This guide offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate a smoother, more efficient purification process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction and purification of this compound and other alkaloids from Picralima nitida.
Q1: What are the most common impurities found in crude this compound extracts?
A1: The most frequent impurities are other structurally similar indole alkaloids naturally present in Picralima nitida seeds. These include akuammine, pseudo-akuammigine, akuammicine, and picraline.[1] Their similar polarities and structures make separation a primary challenge.
Q2: My primary purification by pH-zone-refining countercurrent chromatography (pHZR-CCC) results in co-elution of this compound with picraline. How can I improve this separation?
A2: Co-elution of this compound and picraline is a known issue due to their similar pKa values and partition coefficients.[1] To resolve this, a secondary "polishing" step using silica gel flash chromatography is recommended for the fractions containing the mixture.[1] A gradient elution with a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) can effectively separate these two alkaloids.[1]
Q3: I am experiencing low yields of total alkaloids after the initial acid-base extraction. What are the potential causes and solutions?
A3: Low yields can stem from several factors:
-
Insufficient Grinding: Ensure the dried seeds are ground to a coarse powder to maximize the surface area for solvent penetration.[2]
-
Incomplete Extraction: The plant material should be macerated in an acidic solution (e.g., 0.1% to 1% HCl or H₂SO₄) for an extended period (24-48 hours) with agitation to ensure full protonation and dissolution of the alkaloids.[2] Repeating the extraction on the plant residue can improve recovery.[2]
-
Improper pH Adjustment: During basification, ensure the pH is sufficiently alkaline (pH > 9) to convert all alkaloid salts to their free base form for efficient extraction into the organic solvent.[2]
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping alkaloids. To break emulsions, you can add a saturated salt solution or use centrifugation.
Q4: Can this compound degrade during the purification process?
A4: Yes, indole alkaloids can be sensitive to certain conditions. Exposure to strong acids or bases, high temperatures, and prolonged exposure to light may lead to degradation.[1] It is advisable to work with purified this compound in a protected environment and store it in a cool, dark place, preferably under an inert atmosphere.[1]
Q5: What analytical techniques are best for assessing the purity of my this compound samples?
A5: A combination of chromatographic and spectroscopic methods is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative analysis of fractions. High-Performance Liquid Chromatography (HPLC) provides quantitative purity assessment.[3] For structural confirmation and to ensure no degradation has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[1][4]
Quantitative Data Summary
The following tables provide a summary of typical parameters and results for the purification of alkaloids from Picralima nitida.
| Table 1: Acid-Base Extraction Parameters | |
| Parameter | Value/Range |
| Plant Material | Dried, powdered Picralima nitida seeds |
| Defatting Solvent | Petroleum ether or Hexane[2][3] |
| Acidic Extraction Solvent | 0.1% - 1% Hydrochloric Acid or Sulfuric Acid[2] |
| Extraction Time | 24 - 48 hours[2] |
| Basification Agent | Ammonium Hydroxide or Sodium Hydroxide[2] |
| Final pH for Extraction | > 9[2] |
| Organic Extraction Solvent | Dichloromethane or Chloroform[5] |
| Table 2: pHZR-CCC Parameters for Alkaloid Separation | |
| Parameter | Value/Range |
| Biphasic Solvent System | Methyl tert-butyl ether (MTBE)/Water or Ethyl acetate/Water (1:1, v/v)[1][5] |
| Stationary Phase | Organic (upper) phase with Triethylamine (TEA) (e.g., 10 mM)[1] |
| Mobile Phase | Aqueous (lower) phase with Hydrochloric Acid (HCl) (e.g., 8 mM)[1] |
| Elution pH Range | High pH 3 to low-mid pH 4 for Akuammiline and Picraline[6] |
| Mid pH 4 to low pH 5 for Pseudo-akuammigine[6] | |
| Low to high pH 5 for Akuammicine[6] |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Total Alkaloids from Picralima nitida Seeds
-
Preparation of Plant Material:
-
Defatting (Recommended):
-
Acidic Extraction:
-
Macerate the defatted powder in a 0.1% to 1% hydrochloric acid solution for 24-48 hours with occasional stirring. This process protonates the alkaloids, making them water-soluble.[2]
-
Filter the mixture to separate the acidic extract from the solid plant residue. Repeat the extraction on the residue to ensure complete recovery.[2]
-
-
Basification and Extraction of Free Alkaloids:
-
Combine the acidic aqueous extracts.
-
Slowly add ammonium hydroxide or sodium hydroxide solution while stirring until the pH is alkaline (pH > 9).[2] This deprotonates the alkaloid salts, converting them to their free base form.
-
Extract the free alkaloids from the basified aqueous solution using an organic solvent such as dichloromethane. Repeat the extraction multiple times.
-
-
Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.[2]
-
Protocol 2: Separation of this compound using pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)
-
Solvent System Preparation:
-
Prepare a biphasic solvent system, for example, methyl tert-butyl ether (MTBE) and water.[5]
-
Equilibrate the solvent system in a separatory funnel and separate the two phases.
-
-
Phase Preparation:
-
Add triethylamine (TEA) to the organic (upper) phase to a final concentration of 10 mM. This will serve as the stationary phase.[1]
-
Add hydrochloric acid (HCl) to the aqueous (lower) phase to a concentration slightly lower than the TEA in the stationary phase (e.g., 8 mM). This will be the mobile phase.[1]
-
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal volume of the stationary phase. A small amount of the mobile phase can be added to aid solubility.[1]
-
-
Chromatographic Separation:
-
Perform the separation on a pH-zone-refining countercurrent chromatograph.
-
The mobile phase is pumped through the CCC coil, creating a pH gradient that separates the alkaloids based on their pKa values and partition coefficients.[5]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the pH of each.
-
Analyze the composition of each fraction using TLC or HPLC to identify those containing the alkaloids of interest.[1]
-
Visualizing the Workflow
The following diagrams illustrate the key processes in this compound purification.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing co-elution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alkaloid Isolation & Purification - Video | Study.com [study.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing HPLC methods for accurate Akuammidine quantification
Technical Support Center: Accurate Akuammidine Quantification
Welcome to the technical support center for optimizing HPLC methods for the accurate quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for the analysis of this compound and related indole alkaloids is a reversed-phase HPLC (RP-HPLC) method using a C18 column.[1] A gradient elution with a mobile phase consisting of acetonitrile and water, often with a formic acid modifier to improve peak shape, is typically employed.[1] Detection is commonly performed using a UV-Vis detector at a wavelength of around 280 nm.[1]
Q2: How should I prepare this compound samples from plant material?
A2: For plant materials like Picralima nitida seeds, a common method involves grinding the dried seeds into a fine powder.[2] The powdered material is then extracted with a solvent such as methanol, sometimes with the addition of a small amount of acid (e.g., 1% acetic acid), often facilitated by sonication.[2] After extraction, the mixture is centrifuged, and the supernatant is collected.[2] This process may be repeated to ensure complete extraction.[2] The combined supernatants are then filtered through a syringe filter (e.g., 0.45 µm PTFE) before injection into the HPLC system.[2] For cleaner samples, a solid-phase extraction (SPE) step using a C18 cartridge can be implemented after the initial extraction.[1]
Q3: What are the critical validation parameters for an this compound HPLC method?
A3: To ensure the reliability of your analytical data, the HPLC method should be validated for several key parameters.[1] These typically include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[3]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] This is usually assessed at different levels (e.g., intra-day and inter-day).
-
Accuracy: The closeness of the test results obtained by the method to the true value.[3]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[1][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. Here are the likely causes and how to address them:
-
Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the basic amine groups of this compound, causing tailing.
-
Solution: Add a mobile phase modifier like formic acid (0.1%) or triethylamine (0.1%) to the mobile phase.[5] These modifiers protonate the silanol groups, reducing their interaction with the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can affect peak shape.
Issue 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is drifting between injections. What should I check?
A: Drifting retention times can compromise the reliability of your quantification. Consider the following potential causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using a new mobile phase or after a gradient run.
-
Solution: Increase the column equilibration time before the first injection and between runs.[8]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature.[8]
-
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates.[9]
Issue 3: High Backpressure
Q: The backpressure in my HPLC system has suddenly increased. What is the likely cause?
A: A sudden increase in backpressure often indicates a blockage in the system. Here's a systematic way to troubleshoot:
-
Isolate the Source: Work backward from the detector. Disconnect the column and check the pressure. If it returns to normal, the blockage is in the column. If not, continue disconnecting components (tubing, injector) until the pressure drops, to identify the location of the blockage.
-
Column Blockage: The inlet frit of the column is a common site for blockages due to particulate matter from the sample or pump seal wear.
-
System Blockage: Tubing, particularly the tubing between the autosampler and the column, can become blocked.
-
Solution: Replace the blocked tubing.
-
Experimental Protocols & Data
Detailed HPLC Method Protocol
This protocol is a representative method for the quantification of this compound.[1]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.[1]
-
Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 100 mm, 2.7 µm).[1]
-
Mobile Phase:
-
Gradient Elution:
-
0-1 min: 10% B
-
1-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 280 nm.[1]
-
-
Standard Solution Preparation:
-
Sample Preparation (from Plant Material):
-
Homogenize 1 gram of dried, powdered plant material.[1]
-
Extract the sample with 10 mL of methanol by sonicating for 30 minutes, followed by centrifugation.[1]
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For cleaner samples, perform Solid-Phase Extraction (SPE) as described in the table below.
-
Quantitative Data Summary
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 100 mm, 2.7 µm)[1] |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temp. | 30°C[1] |
| Injection Vol. | 10 µL[1] |
| Detection | 280 nm[1] |
Table 2: Typical Method Validation Parameters for Indole Alkaloids
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[3] |
| Precision (%RSD) | < 2%[3] |
| Accuracy (% Recovery) | 98-102%[3] |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting inconsistent retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of high-performance liquid chromatography and high-performance thin-layer chromatography methods for the quantification of khellin in Ammi visnaga seed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. ijsdr.org [ijsdr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Akuammidine Stability & Long-Term Storage: A Technical Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Akuammidine. This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and integrity of your this compound samples during experimentation and long-term storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For maximal stability, solid this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in airtight containers, protected from light, at temperatures of -20°C or below for long-term storage.[1] Storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.[1][2]
Q2: How should I store this compound solutions for short-term and long-term use?
A2: For short-term use, this compound solutions should be kept at 2-8°C and protected from light.[3] For long-term storage, it is best to prepare aliquots of stock solutions in a suitable anhydrous solvent like DMSO and store them at -80°C under an inert atmosphere.[3] It is advisable to prepare aqueous solutions fresh and use them promptly to avoid potential degradation.[1]
Q3: What solvents are recommended for dissolving this compound to minimize degradation?
A3: Polar aprotic solvents like DMSO or DMF are commonly used for creating stock solutions of indole alkaloids.[1] When preparing aqueous solutions for experiments, maintaining a pH close to neutral is generally advisable, as extreme pH levels can catalyze hydrolysis.[1]
Q4: My this compound solution has changed color. What does this indicate?
A4: A change in color, such as the appearance of a yellow, pink, or red hue, often signals degradation of the indole compound.[3] This is typically caused by oxidation, which can lead to the formation of colored oligomers or other degradation products.[3]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, adding antioxidants can be an effective way to prevent oxidative degradation.[3] Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[3] The compatibility of any antioxidant with your specific experimental setup should be verified.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Compound Activity or Purity Over Time | - Improper Storage: Exposure to light, oxygen, or elevated temperatures.- pH Instability: The pH of the solution may be outside the optimal range for this compound's stability. | - Store solid compound and solutions at or below -20°C, protected from light in airtight containers.[1]- For sensitive solutions, consider storage under an inert gas.[1]- Ensure the pH of buffered solutions is within a stable range, ideally close to neutral.[1] |
| Appearance of Unexpected Peaks in HPLC/LC-MS Analysis | - On-Column Degradation: The compound may be unstable on the stationary phase of the chromatography column.- Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase.- Oxidation: The compound may be oxidizing in the sample vial or during the analytical run. | - Adjust the mobile phase composition or try a different column chemistry.- Ensure the injection solvent is compatible with the mobile phase.[1]- Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples promptly.[3]- Prepare samples fresh before analysis. |
| Complete Degradation of Parent Compound with No Observable Degradant Peaks | - Non-UV Active Degradants: The degradation products may not have a chromophore and are therefore not detectable by a UV detector.- Poor Retention: Degradation products may be too polar to be retained on the chromatographic column. | - Utilize a mass spectrometer (MS) for detection, as it does not depend on a chromophore.[4]- Modify the mobile phase or switch to a different column type (e.g., HILIC for highly polar degradants) to improve retention.[4] |
Quantitative Data on Indole Alkaloid Stability
While specific quantitative long-term stability data for this compound is not extensively available in public literature, the following table provides a general overview of factors affecting the stability of indole alkaloids. Researchers should perform their own stability studies for this compound under their specific experimental and storage conditions.
| Parameter | Condition | General Impact on Indole Alkaloid Stability |
| Temperature | Elevated Temperatures | Increased rate of degradation.[3] |
| pH | Acidic or Alkaline | Can catalyze hydrolysis and other degradation reactions. Stability is often greatest near neutral pH.[1][3] |
| Light | UV/Visible Light Exposure | Can cause significant photodegradation.[1][3] |
| Oxygen | Presence of Air | Can lead to oxidative degradation, often indicated by a color change.[1][3] |
| Solvent | Protic vs. Aprotic | Choice of solvent can influence stability; polar aprotic solvents are often preferred for stock solutions.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[4]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[1][4]
-
Thermal Stress: Store the solid compound in an oven at a controlled elevated temperature (e.g., 60-80°C).[1][4]
-
Photolytic Stress: Expose a solution of the compound to light in a photostability chamber.[1][4]
-
-
Control Samples: For each condition, prepare a blank sample (solvent without the drug) and a control sample (drug in solvent without the stressor).[4]
-
Sample Processing: After the designated stress period (e.g., 24 hours), cool the samples to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.[4]
-
Analysis: Analyze all stressed, blank, and control samples using a validated stability-indicating HPLC-UV or LC-MS method.[4]
Protocol 2: Analytical Method for Quantifying this compound and its Degradants
A robust analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) are suitable techniques.[5]
Principle: Reverse-phase HPLC separates compounds based on their polarity. A UV detector measures the absorbance at a specific wavelength, allowing for quantification against a known standard.[5] LC-MS provides higher sensitivity and selectivity, which is ideal for complex samples or low-concentration degradants.[5]
HPLC-UV Method Outline:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used for alkaloid separation.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for this compound.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Overcoming the Low In Vivo Potency of Akuammidine
Welcome to the technical support center for researchers working with Akuammidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with the low in vivo potency of this indole alkaloid.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing minimal to no effect, even at high doses. Is this expected?
A1: Yes, this is a commonly observed issue. This compound is a weak partial agonist at the mu-opioid receptor (µOR), which is its primary pharmacological target for analgesia.[1][2][3][4] In vitro studies have shown that it has Ki values in the micromolar range for the µOR.[1][2][5] This low intrinsic potency translates to limited efficacy in vivo. Studies in mouse models of thermal nociception, such as the tail-flick and hot-plate assays, have demonstrated that this compound produces minimal changes in pain-like behavior, which is consistent with its low in vitro activity.[3][6][7]
Q2: What are the primary reasons for this compound's low in vivo potency?
A2: The low in vivo potency of this compound is likely due to a combination of two main factors:
-
Low Intrinsic Potency: As mentioned, this compound has a relatively low affinity and efficacy at its primary target, the µ-opioid receptor.[2][5]
-
Unfavorable Pharmacokinetics: While specific pharmacokinetic data for this compound is limited, studies on related akuamma alkaloids suggest that they can have low oral bioavailability.[8] For instance, a study on a ground seed suspension of Picralima nitida showed that while several alkaloids were present, only Akuammine had significant systemic exposure, and its oral bioavailability was low.[8] Factors such as poor solubility, rapid metabolism, or high plasma protein binding could contribute to unfavorable pharmacokinetic properties. This compound is soluble in organic solvents like DMSO, chloroform, and ethyl acetate, but its aqueous solubility is not well-documented, which can be a limiting factor for oral absorption.[9]
Q3: What strategies can I employ to overcome the low in vivo potency of this compound?
A3: There are two primary strategies to address this challenge:
-
Chemical Modification (Lead Optimization): This involves synthesizing derivatives of this compound to improve its pharmacological properties. Research on related akuamma alkaloids like Akuammine and pseudo-akuammigine has shown that chemical modifications can significantly enhance µOR potency.[6][10][11]
-
Formulation Strategies: This approach aims to improve the bioavailability of the existing this compound molecule by enhancing its absorption and metabolic stability. While specific studies on formulating this compound are scarce, general principles for improving the bioavailability of poorly soluble compounds can be applied.[3][12][13][14]
Q4: Can you provide more details on successful chemical modification strategies for related alkaloids?
A4: Yes, structure-activity relationship (SAR) studies on the akuamma alkaloid scaffold have identified key modifications that can boost potency. A particularly successful strategy has been the modification of the indole nitrogen (N1 position). For example, the introduction of a phenethyl group at the N1 position of pseudo-akuammigine resulted in a 70-fold increase in in vitro potency at the µOR and significantly improved in vivo efficacy in antinociception assays.[6][10][15] Halogenation at the C10 and C11 positions of the indole ring has also been explored, with some derivatives showing slightly improved affinity.[6] These findings suggest that exploring similar modifications on the this compound scaffold could be a promising avenue for developing more potent analogs.
Q5: What formulation approaches should I consider to enhance the bioavailability of this compound?
A5: Given the likely poor aqueous solubility of this compound, several formulation strategies could be beneficial:
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gastrointestinal tract and enhance absorption.[3][12]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution and absorption.[14]
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate.[3]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules like this compound, increasing their aqueous solubility.[3]
Troubleshooting Guides
Problem: Inconsistent results in in vivo analgesic assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in vehicle | Ensure complete dissolution of this compound in the chosen vehicle. Consider using a co-solvent system or a formulation approach (see Q5). Perform a solubility test of your final formulation. |
| Route of administration | The route of administration can significantly impact bioavailability. If using oral gavage, consider subcutaneous (s.c.) or intraperitoneal (i.p.) injection to bypass potential first-pass metabolism, although this may not overcome inherent low potency. |
| Metabolic instability | Akuamma alkaloids can be subject to metabolism.[8] Co-administration with a metabolic inhibitor (use with caution and appropriate controls) could help determine if rapid metabolism is a contributing factor. |
| Dose selection | Due to its low potency, the effective dose of this compound might be very high. Conduct a dose-response study over a wide range to determine the optimal dose, being mindful of potential toxicity at higher concentrations. |
Data Presentation
Table 1: In Vitro Binding Affinities (Ki) of this compound at Opioid Receptors
| Opioid Receptor Subtype | Ki (µM) | Reference |
| Mu (µ) | 0.6 | [1][2][5] |
| Delta (δ) | 2.4 | [2] |
| Kappa (κ) | 8.6 | [2] |
Table 2: In Vivo Analgesic Activity of this compound in Mice
| Assay | Doses Tested (s.c.) | Outcome | Reference |
| Tail Flick | 3, 10, and 30 mg/kg | Limited efficacy | [1][7] |
| Hot Plate | 3, 10, and 30 mg/kg | Limited efficacy | [1][7] |
Experimental Protocols
Protocol 1: In Vivo Hot-Plate Test for Thermal Nociception
This protocol is a standard method for assessing the analgesic effects of compounds in rodents.[16][17][18]
-
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Gently place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Compound Administration: Administer this compound or its derivatives via the desired route (e.g., s.c., i.p., or oral gavage). A vehicle control group should be included.
-
Post-treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay helps to determine the susceptibility of a compound to metabolism by liver enzymes.[8]
-
Materials: Rat or human liver microsomes, NADPH regenerating system, test compound (this compound), and a positive control (a compound with known metabolic instability).
-
Incubation: Prepare an incubation mixture containing liver microsomes, buffer, and the NADPH regenerating system. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add this compound to the pre-warmed mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant for the concentration of the remaining parent compound using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as: t½ = 0.693 / k.
Visualizations
Caption: Overview of the challenges and strategies related to this compound's potency.
Caption: Experimental workflow for addressing this compound's low in vivo potency.
Caption: Simplified signaling pathway of this compound at the μ-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 12. researchgate.net [researchgate.net]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. In-Vivo Models for Management of Pain [scirp.org]
Technical Support Center: Late-Stage Functionalization of the Akuammidine Indole Nucleus
Welcome to the technical support center for the late-stage functionalization of the Akuammidine indole nucleus. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the late-stage functionalization of the this compound indole nucleus?
A1: The complex, polycyclic structure of this compound presents several challenges. Key difficulties include:
-
Steric Hindrance: The core structure is sterically congested, particularly around the C16 position, which can impede reagent access and reaction efficiency.
-
Regioselectivity: The indole nucleus has multiple potential sites for functionalization (N1, C2, C3, and the benzene ring at C10 and C11). Controlling the regioselectivity of a reaction to target a specific position can be difficult.
-
Chemoselectivity: The presence of multiple functional groups (amine, ester, alkene) can lead to undesired side reactions if the chosen reagents and conditions are not highly selective.
-
Substrate Solubility: this compound and its derivatives may have limited solubility in common organic solvents, which can affect reaction kinetics and yields.
Q2: How can I improve the regioselectivity of C-H activation on the indole benzene ring (C10/C11)?
A2: Achieving regioselectivity on the electron-rich indole benzene ring often requires the use of directing groups or carefully optimized reaction conditions. For related complex indole alkaloids, successful strategies have included:
-
Directing Groups: While not explicitly reported for this compound, the use of removable directing groups on the indole nitrogen (N1) is a common strategy to direct metallation to specific C-H bonds of the indole core.
-
Catalyst and Ligand Selection: The choice of transition metal catalyst and coordinating ligands is crucial. For palladium-catalyzed C-H functionalization, bulky electron-rich ligands can influence the site of activation.
-
Reaction Conditions: Solvents and temperature can play a significant role. Less polar solvents may favor functionalization at a specific position due to differential solvation of transition states.
Q3: I am having trouble with N1-alkylation of the indole. What are the likely causes and solutions?
A3: Challenges with N1-alkylation on sterically hindered indole alkaloids are common. Potential issues and troubleshooting steps include:
-
Steric Hindrance: The bulky nature of the this compound scaffold can hinder the approach of alkylating agents to the N1 position.
-
Solution: Use smaller, more reactive alkylating agents (e.g., methyl iodide, ethyl iodide). Employ stronger bases that can effectively deprotonate the N-H bond to increase its nucleophilicity. Consider using less sterically demanding reaction conditions.
-
-
Competing C-Alkylation: Depending on the reaction conditions, competitive alkylation at other nucleophilic sites, such as C3, can occur.
-
Solution: The choice of base and solvent can influence the N- versus C-alkylation ratio. Polar aprotic solvents often favor N-alkylation.
-
Q4: My palladium-catalyzed cross-coupling reaction is giving low yields. What should I troubleshoot?
A4: Low yields in palladium-catalyzed cross-coupling reactions on complex substrates like this compound can stem from several factors:
-
Catalyst Deactivation: The tertiary amine within the this compound scaffold can coordinate to the palladium center and inhibit its catalytic activity.
-
Solution: Use a higher catalyst loading. Screen different palladium precatalysts and ligands. Some ligands are designed to be less susceptible to poisoning by amines.
-
-
Poor Solubility: Ensure that all reactants are fully dissolved at the reaction temperature.
-
Solution: Screen a range of solvents or solvent mixtures. Consider using a phase-transfer catalyst if dealing with a biphasic system.
-
-
Inefficient Oxidative Addition or Reductive Elimination: These key steps in the catalytic cycle can be slow with sterically demanding substrates.
-
Solution: Optimize the temperature and reaction time. The choice of base is also critical and should be screened.
-
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Cross-Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). |
| Ineffective Base | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Ensure the base is anhydrous and finely powdered. |
| Poor Reagent Quality | Use freshly prepared or purified boronic acids/esters. Ensure the aryl halide is pure. Degas all solvents thoroughly. |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., in 10 °C intervals) while monitoring for decomposition. |
Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation)
| Potential Cause | Troubleshooting Step |
| Multiple Reactive Sites | Modify the electronic properties of the indole ring by introducing a protecting group on the N1 position. |
| Harsh Reaction Conditions | Perform the reaction at a lower temperature to favor the kinetically controlled product. Use a milder electrophilic reagent. |
| Solvent Effects | Screen different solvents to investigate their influence on regioselectivity. |
Quantitative Data Summary
The following tables summarize quantitative data from late-stage functionalization studies on Akuammiline alkaloids, which are structurally related to this compound and can provide valuable insights.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions on a C10-Triflate Derivative of Akuammine [1]
| Entry | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/MeOH | 80 | 65 |
| 2 | 3-Furanylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/MeOH | 80 | 55 |
| 3 | Zinc Cyanide | Pd(dppf)Cl₂ | dppf | TEA | DMF | 120 | 40 |
Table 2: N1-Alkylation of a Pseudoakuammigine Analog [2]
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenethyl bromide | NaH | DMF | 25 | 70 |
| 2 | Benzyl bromide | NaH | DMF | 25 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling on a C10-Triflate Akuammiline Scaffold[1]
Materials:
-
C10-Triflate Akuammiline derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.1 equiv)
-
K₂CO₃ (3.0 equiv)
-
Toluene/Methanol (4:1 mixture)
Procedure:
-
To an oven-dried flask, add the C10-triflate derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/methanol solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N1-Alkylation of a Pseudoakuammigine Analog[2]
Materials:
-
N-demethyl Pseudoakuammigine analog (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the N-demethyl Pseudoakuammigine analog.
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A general workflow for the late-stage functionalization of the this compound scaffold.
References
Technical Support Center: Enhancing In Vitro Potency of Synthetic Akuammidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vitro potency of synthetic Akuammidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound and its derivatives?
This compound and its related alkaloids, such as akuammine and pseudo-akuammigine, primarily act as agonists at opioid receptors, particularly the mu (µ)-opioid receptor (μOR), kappa (κ)-opioid receptor (κOR), and to a lesser extent, the delta (δ)-opioid receptor (δOR).[1][2][3] Their analgesic effects are attributed to their activity at these receptors.[2][3]
Q2: What are the baseline in vitro potencies of naturally occurring Akuamma alkaloids?
Akuammine, pseudo-akuammigine, and this compound are considered weak to moderately potent μOR agonists, with potencies typically ranging from 2.6 to 5.2 μM.[1][3] Despite their traditional use for pain relief, their in vitro potency is substantially lower than that of classical opioids like morphine.[4]
Q3: Which structural modifications have been shown to significantly improve the in vitro potency of this compound derivatives?
Structure-activity relationship (SAR) studies have demonstrated that modifications at the N1 position of the indole core can dramatically enhance potency. Notably, the introduction of a phenethyl moiety to the N1 position of pseudo-akuammigine has been reported to increase potency at the μOR by as much as 70-fold.[1][5][6][7] Modifications at the C10 position of the aryl ring of akuammicine have also led to a significant, over 200-fold improvement in κOR potency.[8]
Q4: What are the key signaling pathways activated by this compound derivatives?
As opioid receptor agonists, this compound derivatives primarily signal through G-protein coupled receptors. Activation of the μOR by these compounds leads to the dissociation of the Gαi/o subunit from the G-protein complex, which in turn inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] These derivatives can also induce the recruitment of β-arrestin-2.[1][2][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vitro evaluation of synthetic this compound derivatives.
Problem 1: Poor solubility of the synthetic derivative in aqueous assay buffer.
-
Question: My synthetic this compound derivative is precipitating in the cell culture medium. How can I improve its solubility?
-
Answer:
-
Co-solvents: Dimethyl sulfoxide (DMSO) is a commonly used co-solvent to dissolve hydrophobic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. It is critical to keep the final DMSO concentration in the cell culture below 0.5% (v/v) to avoid cytotoxicity.[10] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
pH Adjustment: For derivatives that are weak acids or bases, adjusting the pH of the stock solution may improve solubility. However, ensure the final pH of the cell culture medium remains within the physiological range (typically 7.2-7.4) to not adversely affect cell viability.[10]
-
Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. Consider using β-cyclodextrin or its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD).[10]
-
Problem 2: High background or false positives in colorimetric/fluorometric potency assays (e.g., MTT, Resazurin).
-
Question: I am observing high background signals in my MTT assay, even in the absence of a clear cellular response. What could be the cause?
-
Answer:
-
Compound Interference: Some alkaloids can directly react with assay reagents or alter the cellular redox environment, leading to false positives.[10] To test for this, run a cell-free control where you add your compound to the assay medium with the reagent to see if a color change occurs.
-
Precipitation: Compound precipitation can scatter light and interfere with absorbance readings.[10] Visually inspect the wells for any precipitate before and after adding the assay reagent.
-
Alternative Assays: Use mechanistically different viability or potency assays to confirm your results. For example, compare a metabolic assay (like MTT) with a membrane integrity assay (like LDH release) or a direct cell counting method.[10]
-
Problem 3: Inconsistent or non-reproducible results in potency assays.
-
Question: My EC50 values for the same compound vary significantly between experiments. How can I improve reproducibility?
-
Answer:
-
Cell Culture Consistency: Use cells within a consistent passage number range, ensure uniform cell seeding density, and regularly check for mycoplasma contamination.[10]
-
Reagent Qualification: Qualify critical reagents and use calibrated equipment.[11]
-
Standard Operating Procedures (SOPs): Follow detailed and consistent SOPs for all experimental steps.[11]
-
Relative Potency: Whenever possible, calculate relative potency by comparing the dose-response of your test compound to a reference standard in the same assay plate. This can help to normalize for inter-assay variability.[11][12]
-
Data Presentation
Table 1: In Vitro Potency of Selected Akuamma Alkaloids and a Synthetic Derivative at Opioid Receptors
| Compound | Receptor | Assay Type | Potency (EC50 or Ki in µM) | Emax (%) | Reference |
| Akuammine (1) | μOR | cAMP Inhibition | 2.6 - 5.2 | - | [1] |
| Pseudo-akuammigine (2) | μOR | cAMP Inhibition | ~5.0 | - | [1] |
| This compound (3) | μOR | cAMP Inhibition | 2.6 - 5.2 | - | [1] |
| Derivative 33 (N1-phenethyl pseudo-akuammigine) | μOR | cAMP Inhibition | 0.073 | 102 | [1] |
| Derivative 33 (N1-phenethyl pseudo-akuammigine) | δOR | cAMP Inhibition | 0.61 | 74 | [1] |
| Derivative 33 (N1-phenethyl pseudo-akuammigine) | κOR | cAMP Inhibition | 0.74 | 55 | [1] |
| Akuammicine | κOR | Radioligand Displacement | Ki = 0.2 | - | [13] |
Experimental Protocols
Key Experiment: cAMP Inhibition GloSensor™ Assay
This protocol is adapted from studies evaluating the potency of Akuamma alkaloids at opioid receptors.[2][9]
Objective: To determine the functional potency of synthetic this compound derivatives by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the opioid receptor of interest.
Materials:
-
HEK-293 cells stably expressing the μ-opioid receptor and the pGloSensor™-22F cAMP plasmid.
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
G418 (for selection of stable cells).
-
CO2-independent medium.
-
GloSensor™ cAMP reagent.
-
Forskolin.
-
Reference agonist (e.g., DAMGO for μOR).
-
Test compounds (synthetic this compound derivatives).
-
White, clear-bottom 96-well plates.
Procedure:
-
Cell Culture: Culture the stable HEK-293 cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into white, clear-bottom 96-well plates at an appropriate density and allow them to attach overnight.
-
Reagent Preparation: On the day of the assay, equilibrate the GloSensor™ cAMP reagent to room temperature. Prepare a working solution of the reagent in CO2-independent medium.
-
Assay Incubation:
-
Remove the culture medium from the cells.
-
Add the GloSensor™ cAMP reagent working solution to each well and incubate for 2 hours at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.
-
Add the compounds to the respective wells.
-
-
Stimulation and Measurement:
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Measure luminescence immediately using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (100%) and the vehicle control (0%).
-
Plot the concentration-response curves and calculate the EC50 and Emax values using a non-linear regression model.
-
References
- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semi-synthesis in the exploration of opioid-targeting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023) | Madeline R. Hennessy | 3 Citations [scispace.com]
- 8. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 12. pharmaron.com [pharmaron.com]
- 13. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing the minimal antinociceptive effects of natural Akuammidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antinociceptive properties of Akuammidine. The content directly addresses common challenges, particularly the observation of minimal analgesic effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing minimal to no antinociceptive effects with natural this compound in my in vivo experiments?
A1: This is a frequently reported finding. Several factors contribute to the minimal antinociceptive effects of natural this compound:
-
Low Potency at Opioid Receptors: this compound is a weak agonist at the mu-opioid receptor (μOR), which is the primary target for many opioid analgesics.[1][2] Its binding affinity is in the micromolar range, significantly lower than that of potent opioids like morphine.[3][4]
-
Limited Efficacy in Animal Models: Studies using thermal nociception models, such as the tail-flick and hot-plate assays in mice, have shown that this compound produces minimal changes in pain-like behavior, even at relatively high doses.[1][5][6] This is consistent with its low in vitro potency.[2]
-
Poor Bioavailability: this compound has been reported to have low aqueous solubility and an estimated oral bioavailability of less than 6%, which can severely limit the concentration of the compound reaching the target receptors after administration.[7]
Q2: What is the documented binding affinity and functional activity of this compound at opioid receptors?
A2: this compound shows a preference for the μ-opioid receptor, but with relatively low affinity. Radioligand binding assays have determined its inhibition constant (Ki) values to be approximately 0.6 µM for the μ-opioid receptor, 2.4 µM for the delta-opioid receptor (δOR), and 8.6 µM for the kappa-opioid receptor (κOR).[3][8] Functionally, it acts as a weak agonist at the μ-opioid receptor.[1]
Q3: Are there strategies to enhance the antinociceptive effects of this compound?
A3: Yes. Given the inherent limitations of the natural compound, current research focuses on two main strategies:
-
Semi-Synthetic Modification: Structure-activity relationship (SAR) studies have been conducted to create semi-synthetic derivatives of related Akuamma alkaloids with improved potency.[1][9] For instance, modifying the indole nitrogen of pseudo-akuammigine (a related alkaloid) with a phenethyl moiety resulted in a 70-fold increase in potency at the μOR and subsequently greater efficacy in animal pain models.[1][9]
-
Formulation Enhancement: To address poor bioavailability, formulation strategies can be employed. These include particle size reduction (micronization), the use of solubilizing excipients, or the creation of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption.[7][10][11]
Q4: What are the appropriate positive controls and antagonists to use in experiments with this compound?
A4:
-
Positive Control: Morphine (e.g., 10 mg/kg) is a standard positive control in thermal nociception assays to confirm the validity of the experimental setup.[1]
-
Antagonist: To confirm that any observed antinociceptive effects are mediated by opioid receptors, the non-selective opioid receptor antagonist naloxone can be administered prior to the test compound.[1] The agonist actions of this compound have been shown to be antagonized by naloxone.[3]
Troubleshooting Guide: Investigating Minimal Effects
If you are encountering minimal or inconsistent antinociceptive effects with this compound, consider the following troubleshooting steps.
Problem: No significant effect observed in the tail-flick or hot-plate assay.
-
Step 1: Verify Compound Potency and Mechanism: Acknowledge the inherently low potency of this compound.[1][6] The observed lack of effect may be a true reflection of the compound's pharmacological profile. The primary mechanism is weak agonism at the μ-opioid receptor.[3]
-
Step 2: Review Dosing and Administration Route: this compound has been tested subcutaneously (s.c.) at doses up to 30 mg/kg in mice with limited efficacy.[5][6] Oral administration is likely to be less effective due to poor bioavailability.[6][7] Ensure your dosing is within a reasonable range and consider the limitations of the chosen administration route.
-
Step 3: Assess Bioavailability: Poor solubility and permeability are key challenges.[7] If feasible, conduct pharmacokinetic studies to determine the plasma concentration of your compound after administration. Low exposure will lead to a lack of efficacy. Consider formulation strategies if bioavailability is a confirmed issue.[7]
-
Step 4: Consider Structural Analogues: If the goal is to achieve significant antinociception, the natural this compound scaffold may be insufficient. Exploring semi-synthetic analogues with higher potency, as demonstrated in recent studies, may be a more fruitful path.[9][12]
Quantitative Data Summary
Table 1: Opioid Receptor Binding Affinities (Ki) of Akuamma Alkaloids and Morphine
| Compound | μ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Source(s) |
| This compound | 0.6 µM (600 nM) | 2.4 µM | 8.6 µM | [3][4] |
| Akuammine | 0.5 µM (500 nM) | >10 µM | >10 µM | [3][4] |
| Akuammicine | >10 µM | >10 µM | 0.2 µM | [3] |
| Morphine | ~1.2 nM | - | - | [4] |
| Note: Ki values for this compound and Akuammine were converted from µM to nM for comparison where applicable. A lower Ki value indicates higher binding affinity. |
Table 2: In Vivo Antinociceptive Effects of this compound in Mice
| Assay | Dose (s.c.) | Maximum Possible Effect (%MPE) | Time Point | Source |
| Tail Flick | 3, 10, 30 mg/kg | Minimal / Not Statistically Significant | Various | [5][13] |
| Hot Plate | 3, 10, 30 mg/kg | Minimal / Not Statistically Significant | Various | [5][13] |
| %MPE is a standardized measure of analgesia, where 0% is the baseline response and 100% is the maximum possible response before tissue damage. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from a receptor.
-
Principle: G-protein coupled receptors (GPCRs) like the μ-opioid receptor are incubated with a high-affinity radiolabeled ligand (e.g., [³H]DAMGO). The unlabeled test compound (this compound) is added at increasing concentrations, and its ability to displace the radiolabeled ligand is quantified.[4]
-
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.[4]
-
Radioligand: [³H]DAMGO (a high-affinity μOR agonist).[4]
-
Test Compound: this compound, dissolved in a suitable solvent.
-
Incubation Buffer: e.g., Tris-HCl buffer.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone).
-
-
Methodology:
-
Incubate the cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.
-
A parallel set of tubes containing an excess of a non-labeled drug (e.g., naloxone) is used to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Protocol 2: Hot-Plate Thermal Nociception Assay
This assay measures the response latency to a thermal stimulus, which is indicative of supraspinally organized pain responses.
-
Apparatus: A commercially available hot-plate apparatus with the surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Animals: C57BL/6 mice are commonly used.[5]
-
Methodology:
-
Acclimatize mice to the testing room for at least 30 minutes before the experiment.
-
Determine the baseline latency by placing each mouse on the hot plate and starting a stopwatch. The latency is the time taken for the mouse to show nocifensive behaviors (e.g., licking a hind paw, jumping).
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established. If a mouse does not respond by the cut-off time, it is removed, and the cut-off time is recorded as its latency.
-
Administer the test compound (e.g., this compound, s.c.) or vehicle control.
-
Measure the response latency at predetermined time points after administration (e.g., 30, 60, 90, 120 minutes).[5]
-
-
Data Analysis:
-
Data are often converted to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100 .
-
Analyze data using appropriate statistical tests, such as a two-way ANOVA with post-hoc tests, to compare treatment groups over time.[13]
-
Mandatory Visualizations
References
- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 13. researchgate.net [researchgate.net]
Troubleshooting Akuammidine solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with akuammidine. The information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a naturally occurring indole alkaloid found in the seeds of the plant Picralima nitida.[1] It is investigated for its potential therapeutic properties, primarily as a modulator of opioid receptors.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 639-36-1 | [1] |
| Molecular Formula | C₂₁H₂₄N₂O₃ | [2] |
| Molecular Weight | 352.43 g/mol | [1][2] |
| Appearance | Powder | [1] |
Q2: In which organic solvents is this compound soluble?
This compound is reported to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q3: Is there any quantitative data available for the solubility of this compound in common organic solvents?
Stock Solution Preparation Guide
| Desired Concentration | Volume of Solvent to Dissolve 1 mg | Volume of Solvent to Dissolve 5 mg | Volume of Solvent to Dissolve 10 mg |
| 1 mM | 2.838 mL | 14.188 mL | 28.377 mL |
| 5 mM | 0.568 mL | 2.838 mL | 5.675 mL |
| 10 mM | 0.284 mL | 1.419 mL | 2.838 mL |
| 50 mM | 0.057 mL | 0.284 mL | 0.568 mL |
| 100 mM | 0.028 mL | 0.142 mL | 0.284 mL |
| Data adapted from BioCrick. The solvent is not specified but DMSO is a common choice.[1] |
Q4: What is the recommended solvent for preparing stock solutions for cell-based assays?
For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound.[3] It is crucial to use anhydrous, high-purity DMSO to minimize solvent-induced artifacts and ensure the stability of the compound.[4]
Q5: What is the maximum concentration of DMSO that is safe for cells in culture?
The maximum tolerated concentration of DMSO varies between cell lines and the duration of exposure. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assay. Some sensitive cell lines may show adverse effects at concentrations as low as 0.1% (v/v).[5]
Troubleshooting Guide: this compound Solubility in In Vitro Experiments
This guide addresses common issues encountered when preparing and using this compound solutions for in vitro studies.
Problem 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Refer to the stock solution preparation table above to ensure you are using an adequate volume of solvent for your desired concentration.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath.
-
Vortexing/Sonication: Vortex the solution vigorously. If the compound still does not dissolve, sonicate the solution for a short period (5-10 minutes).
-
Problem 2: this compound precipitates when the DMSO stock solution is added to the aqueous cell culture medium.
-
Possible Cause 1: Poor aqueous solubility of this compound. this compound, like many alkaloids, is expected to have low aqueous solubility.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.
-
Serial Dilutions: Instead of adding a small volume of a highly concentrated stock directly to your media, perform serial dilutions of your stock solution in the cell culture medium. Add the stock solution to the medium while vortexing to ensure rapid mixing.
-
Pre-warm the Medium: Pre-warming the cell culture medium to 37°C can sometimes help to keep the compound in solution.
-
-
Possible Cause 2: High final DMSO concentration. A high percentage of DMSO in the final aqueous solution can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% (v/v) in your cell culture medium. If necessary, prepare a less concentrated stock solution to achieve this.
-
Vehicle Control: Always include a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any solvent-related effects on your cells.
-
Problem 3: Inconsistent or unexpected results in multi-day cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium. The stability of this compound in aqueous solutions over extended periods is not well-documented.
-
Troubleshooting Steps:
-
Freshly Prepare Working Solutions: Prepare the final working solutions of this compound in cell culture medium immediately before each experiment.
-
Replenish the Medium: For longer-term experiments, consider replacing the medium containing this compound at regular intervals (e.g., every 24 hours).
-
Conduct a Stability Study: If feasible, perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). This can be done by measuring the concentration of the compound over time using a suitable analytical method like HPLC.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 3.52 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage (months to years), -20°C is recommended.[6]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the desired volume of cell culture medium to 37°C.
-
Dilution: Add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1% (v/v).
-
Mixing: Immediately vortex the working solution to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared working solution for your cell-based assay.
Visualizations
General Troubleshooting Workflow for this compound Solubility
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade of the mu-opioid receptor upon activation by an agonist like this compound.
References
- 1. This compound | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Akuammine | 3512-87-6 | Benchchem [benchchem.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the co-elution of related alkaloids during chromatography.
Troubleshooting Guides
Issue: Related alkaloids are co-eluting, resulting in poor peak resolution.
This is a common challenge in the chromatographic analysis of alkaloids, which are often structurally similar.[1] Co-elution occurs when two or more compounds travel through the chromatographic column at nearly the same rate, exiting at the same time and producing overlapping peaks.[2][3]
Initial Troubleshooting Steps:
-
Confirm Co-elution: Asymmetrical peaks, such as those with shoulders or tailing, can indicate the presence of more than one compound.[3] Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) can confirm if multiple compounds are present within a single peak.[2][3]
-
Evaluate Capacity Factor (k'): If the capacity factor is low (e.g., less than 1), the alkaloids are eluting too quickly near the void volume, providing little opportunity for separation.[2][3]
-
Solution: Weaken the mobile phase to increase the retention time and improve the capacity factor. An ideal range for the capacity factor is typically between 1 and 5.[2]
-
-
Assess Column Efficiency (N): Poor column efficiency leads to broad peaks, which are more likely to overlap.
Advanced Troubleshooting Workflow:
If initial steps do not resolve the co-elution, a more systematic approach to method development is required. This workflow outlines the key parameters to adjust.
Caption: Troubleshooting workflow for resolving co-eluting alkaloids.
Frequently Asked Questions (FAQs)
Q1: How does mobile phase pH affect the separation of alkaloids?
A1: Mobile phase pH is a critical parameter for separating alkaloids because they are basic compounds that can exist in ionized or unionized forms depending on the pH.[1][5]
-
Ionization State: The ionization state of an alkaloid affects its interaction with the stationary phase.[6] Unionized alkaloids are generally more hydrophobic and will be retained longer on a reversed-phase column.[5]
-
Selectivity: Adjusting the pH can alter the ionization states of structurally similar alkaloids to different extents, thereby changing the selectivity of the separation.[6][7] This is often the key to resolving co-eluting peaks.
-
Peak Shape: Operating at a pH close to an alkaloid's pKa can lead to a mix of ionized and unionized forms, resulting in poor peak shapes like tailing or splitting.[5] It is generally recommended to work at a pH at least 1-2 units away from the pKa of the analytes.[5]
Q2: When should I consider changing the column chemistry?
A2: You should consider changing the column chemistry when adjustments to the mobile phase (strength, pH, organic modifier) do not provide adequate resolution, indicating a selectivity problem.[2] Different stationary phases offer different separation mechanisms:
-
C18 (Octadecyl): The most common reversed-phase chemistry, separates based on hydrophobicity.
-
Phenyl: Offers alternative selectivity through π-π interactions, which can be beneficial for alkaloids containing aromatic rings.[8]
-
Cyano: Can be used in both normal-phase and reversed-phase modes and provides different selectivity based on dipole-dipole interactions.[9]
-
Ion-Exchange: Strong Cation Exchange (SCX) columns can be used to separate alkaloids based on their net charge.[10]
Q3: Can column temperature be used to improve the separation of alkaloids?
A3: Yes, adjusting the column temperature can influence the separation of alkaloids.
-
Efficiency: Higher temperatures generally decrease mobile phase viscosity, which can lead to sharper peaks and better efficiency.[11]
-
Selectivity: Changing the temperature can alter the selectivity between two co-eluting peaks, sometimes improving resolution. The effect of temperature on resolution can be compound-specific.[12]
-
Analyte Stability: It is crucial to ensure that the alkaloids are stable at the tested temperatures. Some alkaloids can degrade at elevated temperatures.[13][14]
Q4: What are "silanol blockers" and when should they be used?
A4: Silanol blockers are additives to the mobile phase, typically amines like diethylamine or triethylamine, that are used to improve peak shape for basic compounds like alkaloids.[15][16]
-
Mechanism: Residual silanol groups on the surface of silica-based stationary phases are acidic and can interact strongly with basic analytes, leading to peak tailing.[15] Silanol blockers are small basic molecules that compete with the alkaloids for these active sites, masking the silanols and resulting in more symmetrical peaks.[15][16]
-
When to Use: They should be considered when you observe significant peak tailing for your alkaloid peaks, especially after other mobile phase parameters like pH have been optimized.[16]
Quantitative Data Summary
Table 1: Effect of Mobile Phase Additives on Alkaloid Separation
| Mobile Phase Additive | Effect on Separation | Reference |
| Basic Buffer (pH > 7.8) | Suppresses ionization of most alkaloids, leading to increased retention on reversed-phase columns and improved peak shape. | [15][16] |
| Acidic Buffer (pH < 3.0) | Suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing for basic compounds. | [15] |
| Ion-Pairing Reagents | Anionic ion-pairing reagents (e.g., alkyl sulfonates) can be used to improve the retention and peak shape of protonated basic alkaloids. | [15][16] |
| Silanol Blockers (Amines) | Compete with alkaloids for active silanol sites, significantly improving peak symmetry and separation selectivity. | [15][16] |
Experimental Protocols
Protocol 1: General Method for HPLC Separation of Alkaloids
This protocol provides a starting point for developing a separation method for related alkaloids using High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for HPLC analysis of alkaloids.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the alkaloid extract or standard in a suitable solvent. It is often preferable to dissolve the sample in the initial mobile phase composition or a solvent with a lower elution strength to avoid peak distortion.[17]
-
-
Mobile Phase Preparation:
-
Prepare the aqueous and organic components of the mobile phase.
-
Aqueous Phase: Use a buffer to control the pH (e.g., phosphate or acetate buffer). The choice of pH is critical and should be based on the pKa of the alkaloids.[5][7]
-
Organic Phase: Typically HPLC-grade acetonitrile or methanol.
-
Filter and degas the mobile phase components before use to prevent pump and column issues.
-
-
Chromatographic Conditions (Starting Point):
-
Column: A C18 column is a common starting point.[18]
-
Mobile Phase: A gradient elution is often necessary for complex mixtures, for example, starting with a higher percentage of the aqueous phase and increasing the organic phase over time.
-
Flow Rate: Typically 0.8 to 1.2 mL/min for a standard 4.6 mm ID column.
-
Column Temperature: Start at ambient temperature or slightly elevated (e.g., 30 °C).
-
Detection: UV detection at a wavelength where the alkaloids absorb, or use a DAD to monitor multiple wavelengths. Mass spectrometry provides higher selectivity and structural information.
-
-
Analysis and Optimization:
-
After the initial run, evaluate the chromatogram for resolution between the alkaloids of interest.
-
If co-elution is observed, systematically adjust the mobile phase pH, organic modifier, gradient profile, or temperature as outlined in the troubleshooting guide.[19]
-
Protocol 2: Thin-Layer Chromatography (TLC) for Alkaloid Separation Screening
TLC is a valuable tool for quickly screening different solvent systems to find suitable conditions for column chromatography or to assess the complexity of an alkaloid mixture.[20]
Methodology:
-
Plate Preparation: Use pre-coated silica gel or alumina TLC plates. For reversed-phase TLC, C18 plates can be used.[15]
-
Sample Application: Dissolve the alkaloid extract in a volatile solvent. Spot a small amount of the sample onto the baseline of the TLC plate.
-
Developing Solvent System: Prepare a mixture of solvents in a developing chamber. For silica gel (normal phase), a common system consists of a non-polar solvent (e.g., chloroform, ethyl acetate) mixed with a polar solvent (e.g., methanol) and often a small amount of a base (e.g., ammonia or diethylamine) to improve the peak shape of the basic alkaloids.[9]
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the separated alkaloid spots under UV light (254 nm and/or 366 nm).
-
Use a visualizing reagent, such as Dragendorff's reagent, which typically produces orange or reddish-brown spots with alkaloids.
-
-
Analysis: Calculate the retardation factor (Rf) for each spot. A good solvent system for preparative column chromatography will result in Rf values for the target compounds that are not too high or too low (e.g., in the range of 0.2-0.5).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. teledyneisco.com [teledyneisco.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Effect of chromatographic conditions on the separation and system efficiency for HPLC of selected alkaloids on different stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. jocpr.com [jocpr.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Akuammidine vs Akuammine comparative opioid receptor activity
A Comparative Guide to the Opioid Receptor Activity of Akuammidine and Akuammine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with opioid receptors is paramount. This guide provides an objective, data-driven comparison of two structurally related indole alkaloids, this compound and akuammine, derived from the seeds of Picralima nitida.
Introduction
This compound and akuammine are monoterpene indole alkaloids that have garnered interest for their traditional use in West African medicine for pain relief. Their structural similarity to other opioid ligands has prompted investigation into their activity at the mu (μ), delta (δ), and kappa (κ) opioid receptors. While both compounds interact with the opioid system, they exhibit distinct pharmacological profiles. Recent studies characterize both this compound and akuammine as weakly potent μ-opioid receptor (µOR) agonists[1][2][3][4][5]. However, another study indicates that while this compound acts as a µ-opioid agonist, akuammine functions as a µ-opioid receptor antagonist[6]. This guide synthesizes the available experimental data to clarify their comparative receptor activity.
Quantitative Data Summary: Opioid Receptor Binding Affinity
Binding affinity, represented by the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of a given receptor population. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for this compound and akuammine at the three primary opioid receptors from radioligand binding assays.
| Compound | µ-Opioid Receptor (Kᵢ, µM) | δ-Opioid Receptor (Kᵢ, µM) | κ-Opioid Receptor (Kᵢ, µM) | Reference |
| This compound | 0.6 | 2.4 | 8.6 | [4][6][7] |
| Akuammine | 0.5 | >10 | >10 | [6][7] |
The data reveals that both alkaloids show a preference for the µ-opioid receptor[4][6]. Akuammine displays slightly higher affinity for the µ-receptor compared to this compound and is notably more selective, with minimal affinity for δ and κ receptors at the concentrations tested[6][7]. This compound, while preferring the µ-receptor, also binds to δ and κ receptors, albeit with lower affinity[4][6][7].
Experimental Protocols
The following methodologies are standard for determining the opioid receptor binding and functional activity of novel compounds.
Radioligand Competition Binding Assay
This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the target receptor.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor [pubmed.ncbi.nlm.nih.gov]
- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative analysis of Akuamma alkaloids (akuammine, akuammidine, pseudo-akuammigine)
A Comparative Analysis of Akuamma Alkaloids: Akuammine, Akuammidine, and Pseudo-akuammigine
A Guide for Researchers and Drug Development Professionals
The seeds of the West African tree Picralima nitida, commonly known as Akuamma, have a long history in traditional medicine for the management of pain and fever. This has spurred scientific interest in their constituent indole alkaloids, particularly akuammine, this compound, and pseudo-akuammigine. These compounds have been investigated for their interaction with the endogenous opioid system, presenting a potential avenue for the development of novel analgesics. This guide provides a comparative analysis of the pharmacology, pharmacokinetics, and analgesic effects of these three prominent Akuamma alkaloids, supported by experimental data.
Pharmacological Profile: Opioid Receptor Interactions
The primary mechanism of action for akuammine, this compound, and pseudo-akuammigine is their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs). Their binding affinities and functional activities at the mu (µ), kappa (κ), and delta (δ) opioid receptors have been characterized in several studies.
Table 1: Opioid Receptor Binding Affinities (Ki, µM)
| Alkaloid | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Akuammine | 0.5[1] - 0.76 | 1.68[2] | 10.4[2] |
| This compound | 0.6[1][3] | 8.6[1][3] | 2.4[1][3] |
| Pseudo-akuammigine | 1.0 | ~1.0 | >10 |
Data compiled from multiple sources, slight variations may exist between studies due to different experimental conditions.
Table 2: Opioid Receptor Functional Activity (cAMP Inhibition, IC50, µM)
| Alkaloid | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Akuammine | 2.6[2][4] | 0.073[2] | >10 |
| This compound | 3.14[4] | >10 | >10 |
| Pseudo-akuammigine | 5.2 | >10 | >10 |
Data from Creed et al. (2020) and other sources.[4][5][6][7]
Akuammine and this compound show a preference for the µ-opioid receptor, with akuammine also displaying notable activity at the κ-opioid receptor.[1][2][3] Pseudo-akuammigine is a weaker agonist at the µ-opioid receptor.[6][7] Interestingly, while this compound acts as a µ-opioid receptor agonist, some studies have characterized akuammine as a µ-opioid receptor antagonist.[1] The functional data, presented as the inhibition of cyclic AMP (cAMP), indicates that these alkaloids are generally less potent than traditional opioids like morphine.[8]
Signaling Pathways
As these alkaloids interact with opioid receptors, they modulate intracellular signaling cascades. The primary pathway involves the activation of inhibitory G-proteins (Gi/Go), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is the basis for the functional assay data presented above. Additionally, opioid receptor activation can lead to the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling. The β-arrestin recruitment for these specific alkaloids has been found to be minimal at the tested concentrations.[9]
Pharmacokinetics: A Brief Overview
A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of Akuamma alkaloids is crucial for their development as therapeutic agents.
Table 3: Summary of In Vitro ADME Properties
| Parameter | Akuammine | This compound | Pseudo-akuammigine |
| Permeability | High | High | High |
| Metabolic Stability (Rat Liver Microsomes) | Half-life: 13.5 min | - | - |
| Plasma Protein Binding | - | - | Highest among tested alkaloids |
Data from Gour et al. (2025).[10][11]
All three alkaloids have demonstrated high permeability in in vitro models using human colorectal adenocarcinoma cell monolayers, suggesting good potential for absorption.[10][11] However, in vivo studies in rats have shown that after oral administration of ground Akuamma seed suspension, only akuammine had significant systemic exposure, albeit with low oral bioavailability.[10] Akuammine was also found to be rapidly metabolized in rat liver microsomes.[10][11] Pseudo-akuammigine exhibited the highest plasma protein binding among the tested alkaloids.[10][11]
In Vivo Analgesic Efficacy
The analgesic properties of these alkaloids have been evaluated in rodent models of pain, primarily through the tail flick and hot plate tests, which measure response to thermal stimuli.
Table 4: In Vivo Analgesic Effects in Mice (Thermal Nociception)
| Alkaloid | Dosing (s.c.) | Tail Flick Assay | Hot Plate Assay |
| Akuammine | 3, 10, 30, 60 mg/kg | Limited efficacy | Limited efficacy |
| This compound | 3, 10, 30 mg/kg | Limited efficacy | Limited efficacy |
| Pseudo-akuammigine | 5, 10 mg/kg | Limited efficacy | Limited efficacy |
Data from Creed et al. (2020).[5]
Despite their affinity for opioid receptors, recent studies have shown that akuammine, this compound, and pseudo-akuammigine demonstrate limited efficacy in mouse models of thermal nociception when administered subcutaneously.[5][6][7][12][13][14][15] These findings appear to contradict some earlier reports and the traditional use of Akuamma seeds for pain relief.[5] However, one study did report that pseudo-akuammigine exhibited anti-inflammatory and analgesic actions in rats, with its analgesic effects being partially antagonized by the opioid antagonist naloxone.[16][17] The discrepancy in analgesic responses could be due to differences in animal models (rats vs. mice) and routes of administration.[5]
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity (Ki) of the alkaloids for opioid receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells) are prepared.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR) and varying concentrations of the test alkaloid.
-
Incubation: The mixture is incubated to allow for competitive binding between the radioligand and the alkaloid to the receptors.
-
Filtration: The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the alkaloid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[5][18]
-
cAMP Inhibition Assay (GloSensor™ Assay)
-
Objective: To assess the functional agonist or antagonist activity of the alkaloids at Gi-coupled opioid receptors.
-
Methodology:
-
Cell Culture: HEK-293 cells co-transfected with the opioid receptor of interest and a GloSensor™ cAMP plasmid are used.
-
Assay Setup: Cells are plated in a 96-well plate and incubated with the test alkaloid.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Signal Detection: The GloSensor™ reagent is added, and luminescence, which is inversely proportional to the cAMP concentration, is measured.
-
Data Analysis: The concentration of the alkaloid that inhibits 50% of the forskolin-induced cAMP production (IC50) is calculated.[5][18]
-
In Vivo Analgesia Assays (Tail Flick and Hot Plate Tests)
-
Objective: To evaluate the analgesic efficacy of the alkaloids in response to thermal pain.
-
Methodology:
-
Drug Administration: The alkaloids are administered, typically via subcutaneous (s.c.) or oral (p.o.) routes.
-
Tail Flick Test: A focused beam of radiant heat is applied to the mouse's tail, and the latency to flick the tail away is measured. An increase in latency indicates an analgesic effect.
-
Hot Plate Test: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a pain response (e.g., licking a paw, jumping) is recorded. An increased latency suggests analgesia.
-
Data Analysis: The maximum possible effect (%MPE) is calculated based on the change in response latency compared to a baseline measurement.[5][18][19]
Conclusion
Akuammine, this compound, and pseudo-akuammigine are indole alkaloids from Picralima nitida that primarily interact with the opioid system. They exhibit micromolar affinity for opioid receptors, with akuammine and this compound showing a preference for the µ-opioid receptor. While they demonstrate agonist activity in in vitro functional assays by inhibiting cAMP production, their potency is modest compared to traditional opioids. In vivo studies in mice have shown limited analgesic efficacy in thermal pain models, which may be attributed to their pharmacokinetic properties, such as rapid metabolism and low oral bioavailability. The observed anti-inflammatory and analgesic effects of pseudo-akuammigine in rats warrant further investigation. The unique structural scaffolds of these alkaloids offer a promising starting point for the development of novel opioid receptor modulators with potentially different pharmacological profiles and therapeutic applications. Further research is needed to explore their structure-activity relationships, optimize their pharmacokinetic properties, and fully elucidate their in vivo effects and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 3. Profiling the proximal proteome of the activated mu opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hot Plate and Tail Flick Assay [bio-protocol.org]
- 11. Comprehensive pharmacokinetics and ADME evaluation of Akuamma alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 14. benchchem.com [benchchem.com]
- 15. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Potency of Akuammidine and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of the natural indole alkaloid, akuammidine, and the classical opioid analgesic, morphine. The following sections detail their mechanisms of action, comparative analgesic efficacy based on available experimental data, and the experimental protocols employed in these assessments.
Mechanism of Action: A Tale of Two Opioid Receptor Ligands
Both this compound and morphine exert their analgesic effects primarily through their interaction with the endogenous opioid system. However, the nuances of their receptor binding and subsequent intracellular signaling pathways may account for differences in their therapeutic and adverse effect profiles.
Morphine , the archetypal opioid agonist, demonstrates a high affinity for the μ-opioid receptor (MOR).[1][2] Upon binding, it triggers a conformational change in this G-protein coupled receptor (GPCR), leading to the activation of inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3][4] This cascade culminates in the hyperpolarization of neuronal membranes and a reduction in the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals.[3] Morphine also induces the recruitment of β-arrestin-2 to the MOR, a process linked to receptor desensitization, internalization, and the manifestation of adverse effects such as respiratory depression and tolerance.[4][5]
This compound , an alkaloid derived from the seeds of Picralima nitida, also interacts with opioid receptors, showing a preference for the μ-opioid receptor.[6] Its agonist actions at the μ-opioid receptor have been confirmed, as they are antagonized by the opioid antagonist naloxone.[6] Some evidence suggests that akuamma alkaloids may exhibit a bias towards the G-protein signaling pathway with minimal recruitment of β-arrestin-2, a characteristic that is of significant interest in the development of safer analgesics.[7] However, it is crucial to note that this compound's affinity for the μ-opioid receptor is considerably lower than that of morphine.[6]
Quantitative Comparison of Analgesic Potency
The analgesic potency of a compound is often quantified by its median effective dose (ED50), the dose required to produce a therapeutic effect in 50% of the population. The following tables summarize available preclinical data for this compound and morphine in common analgesic assays. It is important to note that direct head-to-head comparative studies providing ED50 values for this compound are limited due to its lower potency in thermal nociception models.
Table 1: Opioid Receptor Binding Affinities (Ki)
| Compound | μ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) |
| This compound | 0.6 | 2.4 | 8.6 |
| Morphine | ~0.001-0.004 | ~0.2-0.5 | ~0.03-0.1 |
Ki values for morphine can vary between studies based on experimental conditions.
Table 2: In Vivo Analgesic Potency (ED50 and %MPE)
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | % Maximum Possible Effect (%MPE) |
| This compound | Tail-Flick | Mouse | s.c. | Not Determined | ~10-20% at 30 mg/kg |
| Hot-Plate | Mouse | s.c. | Not Determined | ~10-20% at 30 mg/kg | |
| Morphine | Tail-Flick | Mouse | s.c. | 3.25 | >80% at 6 mg/kg |
| Hot-Plate | Rat | Not Specified | 0.99 - 4.9 | Not Applicable | |
| Acetic Acid Writhing | Mouse | i.p. | 0.124 | Not Applicable |
Experimental Protocols
The following are detailed methodologies for the key in vivo analgesic assays cited in this guide.
Tail-Flick Test
Principle: This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. The time taken to flick the tail is a measure of the pain threshold and is prolonged by centrally acting analgesics.[7]
Procedure:
-
A focused beam of high-intensity light is directed onto the ventral surface of the animal's tail.
-
A timer is automatically initiated upon activation of the light source.
-
The animal's reflexive tail flick is detected by a sensor, which stops the timer.
-
A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.[7]
-
The latency to the tail flick is recorded as the measure of analgesia.
Hot-Plate Test
Principle: This test assesses an animal's response to a thermal stimulus applied to its paws. The latency to a behavioral response, such as licking or jumping, is an indicator of the analgesic effect.[7][13]
Procedure:
-
The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
A timer is started immediately upon placing the animal on the hot plate.
-
The latency to the first sign of nociception, typically licking of the hind paws or jumping, is recorded.[7]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.[7]
Acetic Acid-Induced Writhing Test
Principle: This is a chemical-induced visceral pain model. The intraperitoneal injection of acetic acid causes characteristic abdominal constrictions, or "writhes," and the reduction in the number of writhes serves as a measure of peripheral and central analgesic activity.[7][14]
Procedure:
-
The test compound or vehicle is administered to the animal (e.g., orally or intraperitoneally) at a predetermined time before the acetic acid injection.
-
A dilute solution of acetic acid (e.g., 0.6-1.0%) is injected intraperitoneally.[7]
-
Immediately following the injection, the animal is placed in an observation chamber.
-
The number of writhes is counted for a specific period (e.g., 15-30 minutes).
Visualizing the Molecular and Experimental Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Signaling pathway of μ-opioid receptor activation.
Caption: General workflow for in vivo analgesic assays.
Conclusion
The available experimental data indicates that morphine is a significantly more potent analgesic than this compound. This is consistent with morphine's higher binding affinity for the μ-opioid receptor. While this compound does interact with the μ-opioid receptor and exhibits agonist activity, its lower potency results in minimal analgesic effects in standard preclinical models of thermal pain.[8][9] The potential for this compound and its derivatives to act as biased agonists, preferentially activating G-protein signaling pathways over β-arrestin recruitment, warrants further investigation as this could lead to the development of novel analgesics with improved safety profiles. However, substantial chemical modification appears necessary to enhance the analgesic potency of the this compound scaffold to a therapeutically relevant level.
References
- 1. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Item - Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor (2022) [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 14. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Akuammidine and the Synthetic Opioid Fentanyl for Researchers and Drug Development Professionals
An objective analysis of the pharmacological profiles of the natural alkaloid Akuammidine and the potent synthetic opioid fentanyl, supported by experimental data.
This guide provides a detailed comparison of this compound, a natural indole alkaloid, and fentanyl, a potent synthetic opioid, for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, receptor binding affinities, functional activities, and safety profiles, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This compound, derived from the seeds of Picralima nitida, and the synthetic opioid fentanyl both exert their primary pharmacological effects through the µ-opioid receptor (MOR). However, their interaction with this receptor and the subsequent downstream signaling pathways differ significantly, leading to distinct efficacy and safety profiles. Fentanyl is a highly potent and efficacious MOR agonist, with its clinical utility for severe pain management overshadowed by a high risk of life-threatening respiratory depression. In contrast, this compound is a less potent MOR agonist, which may translate to a wider therapeutic window and a more favorable safety profile. This guide aims to provide a comprehensive, data-driven comparison to inform future research and drug development efforts in the field of opioid pharmacology.
Quantitative Data Comparison
The following tables summarize the key in vitro pharmacological parameters of this compound and fentanyl at the µ-opioid receptor. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Compound | Receptor Binding Affinity (Ki) at µ-Opioid Receptor | Cell Line/Tissue | Radioligand |
| This compound | 0.6 µM[1] | Not Specified | Not Specified |
| Fentanyl | 1.7 nM[2] | CHO-K1 cells expressing human µ-opioid receptor | Not Specified |
Note: A lower Ki value indicates a higher binding affinity.
| Compound | Functional Potency (EC50) in cAMP Inhibition Assay | Maximum Efficacy (Emax) | Cell Line |
| This compound | 2.6 - 5.2 µM[1] | Not Specified | Not Specified |
| Fentanyl | 1.7 nM[2] | Full Agonist | CHO-K1 cells expressing human µ-opioid receptor |
Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response achievable by the drug.
Mechanism of Action and Signaling Pathways
Both this compound and fentanyl are agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, the receptor initiates intracellular signaling cascades that are responsible for both the analgesic effects and the adverse side effects of these compounds.
Fentanyl is a potent agonist at the µ-opioid receptor.[3] Its high lipophilicity allows it to rapidly cross the blood-brain barrier, resulting in a fast onset of action.[3] Fentanyl-induced activation of the µ-opioid receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. This primarily occurs through the activation of the Gαi/o subunit of the G-protein.[4]
Furthermore, fentanyl is known to be a β-arrestin biased agonist .[5][6] This means that in addition to activating G-protein signaling, it also strongly promotes the recruitment of β-arrestin proteins to the receptor. The β-arrestin pathway is implicated in receptor desensitization, internalization, and the mediation of some of the adverse effects of opioids, including respiratory depression.[5]
This compound also acts as an agonist at the µ-opioid receptor, showing a preference for this receptor subtype over the δ- and κ-opioid receptors.[1] Its agonist actions have been confirmed by its antagonism by the non-selective opioid antagonist naloxone.[7] However, this compound exhibits significantly lower potency compared to fentanyl.[1] While it is established that this compound activates G-protein signaling, leading to analgesia, its profile regarding β-arrestin recruitment is less well-characterized. Some studies on related Akuamma alkaloids suggest that they can induce β-arrestin recruitment, indicating that this signaling pathway may also be relevant for this class of compounds.[8]
Signaling Pathway Diagrams
Experimental Protocols
In Vitro Functional Assay: cAMP Inhibition
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP) following the activation of the µ-opioid receptor, which is coupled to the inhibitory G-protein, Gαi.
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound (e.g., this compound or fentanyl) at the µ-opioid receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human µ-opioid receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Forskolin (an adenylyl cyclase activator).
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Test compounds (this compound, fentanyl) and a reference agonist (e.g., DAMGO).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Multi-well assay plates (e.g., 96- or 384-well).
Procedure:
-
Cell Culture: Culture the µ-opioid receptor-expressing cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into multi-well plates at a predetermined density. Allow the cells to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with assay buffer. b. Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add a solution of forskolin and IBMX to all wells (except for the basal control) to stimulate cAMP production. d. Incubate for another specified period (e.g., 15-30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
In Vivo Assessment of Analgesia and Respiratory Depression
1. Hot Plate Test (Analgesia):
This test measures the latency of a thermal pain response in rodents.
Procedure:
-
A mouse or rat is placed on a heated surface (e.g., 55°C).
-
The time until the animal shows a sign of discomfort (e.g., licking a paw or jumping) is recorded as the latency.
-
A cut-off time is set to prevent tissue damage.
-
The test compound is administered, and the latency is measured at different time points.
-
An increase in latency indicates an analgesic effect.
2. Whole-Body Plethysmography (Respiratory Depression):
This technique measures respiratory parameters in conscious, unrestrained animals.
Procedure:
-
The animal is placed in a sealed chamber.
-
Pressure changes in the chamber due to breathing are measured and used to calculate respiratory rate and tidal volume.
-
Baseline respiratory parameters are recorded.
-
The test compound is administered, and measurements are taken continuously or at specific time points.
-
A decrease in respiratory rate and/or tidal volume indicates respiratory depression.[3]
Safety Profile Comparison
The most significant and life-threatening adverse effect of µ-opioid receptor agonists is respiratory depression .
Fentanyl has a narrow therapeutic index, and its high potency is directly linked to a significant risk of severe and often fatal respiratory depression. The respiratory depressant effects of fentanyl are rapid in onset.[3]
This compound , due to its significantly lower potency at the µ-opioid receptor, is expected to have a much lower risk of causing severe respiratory depression at analgesic doses. Studies on the parent alkaloids from Picralima nitida have shown limited efficacy in animal models of nociception, which, while a drawback for potent pain relief, also suggests a reduced liability for centrally mediated adverse effects like respiratory depression. However, comprehensive preclinical studies directly comparing the respiratory effects of this compound and fentanyl at equianalgesic doses are needed to fully quantify this difference in safety.
Conclusion
This compound and fentanyl represent two extremes in the spectrum of µ-opioid receptor agonists. Fentanyl is a highly potent synthetic opioid with established analgesic efficacy but a significant risk of severe adverse effects, most notably respiratory depression. Its mechanism involves strong activation of both G-protein and β-arrestin signaling pathways.
This compound, a natural alkaloid, is a much less potent µ-opioid receptor agonist. This lower potency likely contributes to a more favorable safety profile with a reduced risk of respiratory depression. While its analgesic efficacy is modest in its natural form, the this compound scaffold presents an interesting starting point for the development of novel analgesics. Future research should focus on structure-activity relationship studies to enhance its potency and selectivity, while thoroughly characterizing its downstream signaling profile, particularly its interaction with the β-arrestin pathway. Such studies will be crucial in determining if derivatives of this compound can be developed into safer and effective alternatives to conventional opioids like fentanyl.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. Differences in magnitude and duration of opioid-induced respiratory depression and analgesia with fentanyl and sufentanil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the μ-Opioid Receptor Agonism of Akuammidine: A Comparative Guide
This guide provides an objective comparison of Akuammidine's performance as a μ-opioid receptor (MOR) agonist against the well-established standard agonists, Morphine and DAMGO. The information presented is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following tables summarize the binding affinity and functional potency of this compound in comparison to Morphine and DAMGO at the μ-opioid receptor. It is important to note that the data for this compound and the comparator compounds may originate from different studies, and therefore, direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: μ-Opioid Receptor Binding Affinity
| Compound | Kᵢ (nM) | Receptor Source | Radioligand | Reference |
| This compound | 600 | Not Specified | Not Specified | [1][2] |
| Morphine | 1.168 - 1.2 | Recombinant human MOR | [³H]-DAMGO | [2] |
| DAMGO | ~1-3 | Various (e.g., rat brain membranes) | [³H]-DAMGO | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy at the μ-Opioid Receptor
| Compound | Assay Type | EC₅₀ (µM) | Eₘₐₓ (%) | Reference |
| This compound | cAMP Inhibition | 2.6 - 5.2* | Not Reported | [4][5] |
| Morphine | GTPγS Binding | Not Reported | Partial Agonist | |
| cAMP Inhibition | Not Reported | Full Agonist | ||
| DAMGO | GTPγS Binding | Not Reported | Full Agonist (100%) | [6] |
| cAMP Inhibition | Not Reported | Full Agonist (100%) | [7] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Eₘₐₓ (Maximum effect): The maximum response achievable by a drug. *Potency range reported for this compound and related alkaloids.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competition Binding Assay
This assay is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the receptor.[2]
Principle: Opioid receptors, being G-protein coupled receptors (GPCRs), are incubated with a radiolabeled ligand that specifically binds to the μ-opioid receptor (e.g., [³H]DAMGO). A competing, unlabeled test compound (such as this compound or morphine) is then introduced at various concentrations. The effectiveness of the test compound in displacing the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC₅₀ value. This value is then used to calculate the Kᵢ, which represents the binding affinity of the test compound.[2]
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human or rodent μ-opioid receptor (e.g., CHO or HEK293 cells).[2]
-
Radioligand: A tritiated, high-affinity μ-opioid receptor agonist or antagonist, such as [³H]DAMGO or [³H]diprenorphine.[2]
-
Test Compounds: this compound, Morphine, DAMGO.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the receptor source, radioligand at a fixed concentration (typically near its K₋d value), and varying concentrations of the test compound. Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of an unlabeled ligand like naloxone).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
cAMP Inhibition Functional Assay
This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common downstream signaling molecule of the μ-opioid receptor.
Principle: The μ-opioid receptor is coupled to an inhibitory G-protein (Gᵢ). When an agonist binds to the receptor, the Gᵢ protein is activated and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist can be determined by measuring the extent of this inhibition.
Materials:
-
Cells: A cell line stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells).
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compounds: this compound, Morphine, DAMGO.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: On the day of the assay, replace the culture medium with a serum-free medium and pre-incubate the cells with varying concentrations of the test compound for a specific period.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the log concentration of the test compound. The resulting dose-response curve is used to determine the EC₅₀ and Eₘₐₓ values for the inhibitory effect of the agonist.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: μ-Opioid Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ohsu.edu [ohsu.edu]
- 7. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Akuammidine Bioactivity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivities of Akuammidine, a monoterpene indole alkaloid isolated from the seeds of Picralima nitida. The document summarizes quantitative data from various assay formats, offers detailed experimental protocols for key methodologies, and visualizes the underlying signaling pathways and experimental workflows. This information is intended to support researchers in the cross-validation of this compound's pharmacological profile and to guide future investigations into its therapeutic potential.
Quantitative Bioactivity Profile of this compound
This compound has been primarily characterized as a ligand for opioid receptors. While other bioactivities such as anti-inflammatory, acetylcholinesterase inhibitory, and antioxidant effects are plausible for alkaloids of this class, specific quantitative data for this compound in these areas are not extensively reported in the current literature. The following table summarizes the available quantitative data for its opioid receptor activity.
| Bioactivity | Assay Format | Receptor Subtype | Parameter | Value (µM) | Source(s) |
| Opioid Receptor Binding | Radioligand Competition Assay | Mu (µ) | Kᵢ | 0.6 | [1][2] |
| Delta (δ) | Kᵢ | 2.4 | [1] | ||
| Kappa (κ) | Kᵢ | 8.6 | [1] | ||
| Opioid Receptor Function | Isolated Tissue Bioassay | Mu (µ) | Agonist Activity | Confirmed | [1] |
| cAMP Inhibition Assay | Mu (µ) | EC₅₀/Potency | 2.6 - 5.2 | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the primary assays used to characterize this compound and for standard assays to investigate its other potential bioactivities.
Opioid Receptor Binding: Radioligand Competition Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled compound, like this compound, by measuring its ability to displace a radiolabeled ligand from a specific receptor.[5][6][7]
-
Objective: To determine the inhibition constant (Kᵢ) of this compound for the µ, δ, and κ-opioid receptors.
-
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ-opioid receptor.
-
Radioligands:
-
For µ-receptor: [³H]DAMGO
-
For δ-receptor: [³H]DPDPE
-
For κ-receptor: [³H]U-69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand (near its Kᴅ), and varying concentrations of this compound.
-
Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. Total binding wells contain no this compound, while non-specific binding wells contain a high concentration of Naloxone.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.
-
Opioid Receptor Function: cAMP Inhibition Assay
Opioid receptors are Gᵢ-protein coupled receptors (GPCRs). Their activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This assay measures the functional potency of a compound.[8][9][10]
-
Objective: To determine the functional potency (EC₅₀) of this compound as an opioid receptor agonist.
-
Materials:
-
Cells: A cell line (e.g., CHO, HEK293) stably expressing the opioid receptor of interest.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, luminescence-based).
-
-
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the medium with assay medium containing various concentrations of this compound and incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value, which is the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.
-
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation and screening for the activity of potential anti-inflammatory drugs.[11][12][13][14]
-
Objective: To assess the in vivo anti-inflammatory effect of this compound.
-
Materials:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Inducing Agent: 1% w/v Carrageenan solution in sterile 0.9% saline.
-
Test Compound: this compound, dissolved in a suitable vehicle.
-
Reference Drug: Indomethacin or Diclofenac.
-
Measuring Device: Plethysmometer or digital calipers.
-
-
Procedure:
-
Animal Grouping: Divide animals into groups: Vehicle Control, Reference Drug, and one or more this compound dose groups.
-
Compound Administration: Administer the vehicle, reference drug, or this compound orally or via intraperitoneal injection.
-
Baseline Measurement: Before inducing inflammation, measure the initial volume or thickness of the animals' hind paws.
-
Induction of Edema: After a set time (e.g., 60 minutes post-treatment), inject 0.1 mL of the carrageenan solution into the sub-plantar surface of the left hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the results.
-
Acetylcholinesterase (AChE) Inhibition: Ellman's Method
This colorimetric assay is the standard method for measuring AChE activity and screening for its inhibitors.[15][16][17]
-
Objective: To determine the in vitro AChE inhibitory activity (IC₅₀) of this compound.
-
Materials:
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel).
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
-
Test Compound: this compound.
-
Reference Inhibitor: Galantamine or Donepezil.
-
-
Procedure:
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Inhibitor Addition: Add varying concentrations of this compound (or the reference inhibitor) to the test wells. Add only the solvent to the control wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 25°C.
-
Reaction Initiation: Add the substrate (ATCI) to all wells to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced by the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration.
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC₅₀ value.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a simple and widely used assay to evaluate the ability of a compound to act as a free radical scavenger.[18][19][20]
-
Objective: To determine the free radical scavenging capacity (IC₅₀) of this compound.
-
Materials:
-
Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol.
-
Test Compound: this compound dissolved in a suitable solvent.
-
Reference Antioxidant: Ascorbic acid or Trolox.
-
Solvent: Methanol or ethanol.
-
-
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound and the reference antioxidant.
-
Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH working solution to wells containing the different concentrations of this compound, the reference, or the solvent (for the control).
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100.
-
Plot the percentage of scavenging activity against the log concentration of this compound to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key concepts.
References
- 1. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 17. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Akuammidine Scaffold: A Promising Avenue for Novel Opioid Receptor Modulators
A Comparative Guide to the Structure-Activity Relationship of Akuammidine Analogs for Researchers, Scientists, and Drug Development Professionals.
The quest for safer and more effective analgesics has led researchers to explore novel chemical scaffolds beyond traditional opioids. Among these, the indole alkaloids isolated from the seeds of the West African tree Picralima nitida, commonly known as akuamma, have emerged as a compelling starting point. This compound and its structural relatives, including akuammine and akuammicine, have been shown to interact with opioid receptors, offering a unique opportunity to develop new classes of pain therapeutics with potentially improved side-effect profiles. This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Comparative Biological Activity of this compound and Its Analogs
Recent research has focused on the semi-synthesis of derivatives of akuamma alkaloids to probe their interactions with opioid receptors and enhance their potency and selectivity.[1][2] The following tables summarize the in vitro binding affinities and functional activities of key natural alkaloids and their semi-synthetic analogs at the μ-opioid receptor (μOR) and κ-opioid receptor (κOR).
Table 1: Binding Affinity (Ki) of this compound Analogs at Opioid Receptors
| Compound | Scaffold | Modification(s) | μOR Ki (nM) | κOR Ki (nM) | Reference(s) |
| This compound | This compound | - | 600 | 8600 | [3] |
| Akuammine | Akuammine | - | 500 | >10000 | [3] |
| Pseudo-akuammigine | Akuammine | Stereoisomer | 2600-5200 | >10000 | [2][4] |
| PhEtPAK | Pseudo-akuammigine | N1-phenethyl | 12 | >10000 | [2][5] |
| Akuammicine | Akuammicine | - | 200 | 89 | [3][6] |
| 10-Bromo-akuammicine | Akuammicine | C10-Bromo | >10000 | 0.88 | [4] |
| 10-Chloro-akuammicine | Akuammicine | C10-Chloro | >10000 | 15 | [4] |
PhEtPAK: N-1-phenethyl pseudo-akuammigine
Table 2: Functional Activity (EC50) and Efficacy of this compound Analogs at Opioid Receptors
| Compound | Scaffold | Assay | μOR EC50 (nM) | κOR EC50 (nM) | % Emax (vs. DAMGO/U50,488) | Reference(s) |
| This compound | This compound | cAMP Inhibition | 2600-5200 | >10000 | ~60% (μOR) | [2][4] |
| Akuammine | Akuammine | cAMP Inhibition | 2600 | >10000 | ~70% (μOR) | [2] |
| Pseudo-akuammigine | Akuammine | cAMP Inhibition | 5200 | >10000 | ~60% (μOR) | [2] |
| PhEtPAK | Pseudo-akuammigine | cAMP Inhibition | 75 | >10000 | 95% (μOR) | [2][5] |
| Akuammicine | Akuammicine | cAMP Inhibition | >10000 | 240 | ~100% (κOR) | [4][6] |
| 10-Bromo-akuammicine | Akuammicine | cAMP Inhibition | >10000 | 0.88 | ~100% (κOR) | [4] |
| 10-Chloro-akuammicine | Akuammicine | cAMP Inhibition | >10000 | 15 | ~100% (κOR) | [4] |
Emax: Maximum effect. DAMGO is a standard μOR agonist, and U50,488 is a standard κOR agonist.
Key Structure-Activity Relationship Insights
The data reveals critical structural modifications that significantly impact the potency and selectivity of these alkaloids:
-
For μ-Opioid Receptor Agonists (Akuammine/Pseudo-akuammigine scaffold):
-
N1-Substitution: Direct modification of the indole nitrogen (N1) is a key strategy to enhance μOR potency. The introduction of a phenethyl group at the N1 position of pseudo-akuammigine (PhEtPAK) resulted in a remarkable 70-fold increase in potency compared to the parent compound.[2][7]
-
Aromatic Ring Substitution: Modifications at the C10 and C11 positions of the aromatic ring on the akuammine scaffold generally lead to a decrease in μOR potency.[8]
-
-
For κ-Opioid Receptor Agonists (Akuammicine scaffold):
-
C10-Halogenation: Substitution at the C10 position of the aromatic ring of akuammicine with halogens, particularly bromine and chlorine, dramatically increases κOR potency by over 200-fold.[4][9] This highlights the critical role of this position in the interaction with the κOR.
-
Other Modifications: Changes to other parts of the akuammicine scaffold, such as the C19,20 olefin, C2,16 olefin, and the N4 nitrogen, are generally not well-tolerated and result in reduced κOR activity.[5][8]
-
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the Ki of this compound analogs for the μ- and κ-opioid receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor (hMOR) or κ-opioid receptor (hKOR).
-
Radioligand: [³H]-DAMGO (for μOR) or [³H]-U69,593 (for κOR).
-
Test Compounds: this compound analogs.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific control, or a range of concentrations of the test compound.
-
Incubation: Add the cell membrane suspension to each well, mix, and incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM).
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
cAMP Inhibition Assay (GloSensor™)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.
-
Objective: To determine the functional potency (EC50) and efficacy of this compound analogs at the μ- and κ-opioid receptors.
-
Materials:
-
HEK293 cells co-transfected with the opioid receptor of interest and the pGloSensor™-22F cAMP plasmid.
-
Forskolin (an adenylyl cyclase activator).
-
Test Compounds: this compound analogs.
-
GloSensor™ cAMP Reagent.
-
Luminometer.
-
-
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds to the wells and incubate for a short period.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production and incubate.
-
Luminescence Reading: Add the GloSensor™ cAMP Reagent and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the response of a known full agonist (e.g., DAMGO for μOR, U50,488 for κOR).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin 2 Recruitment Assay (PathHunter®)
This assay quantifies the recruitment of β-arrestin 2 to the activated opioid receptor, a key event in receptor desensitization and biased signaling.
-
Objective: To assess the ability of this compound analogs to promote the interaction between the opioid receptor and β-arrestin 2.
-
Materials:
-
CHO-K1 cells stably co-expressing the opioid receptor fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor tag (DiscoverX PathHunter® cells).
-
Test Compounds: this compound analogs.
-
PathHunter® Detection Reagents.
-
Chemiluminescent plate reader.
-
-
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 96-well plate and incubate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[11]
-
Detection: Add the PathHunter® Detection Reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.[11]
-
Signal Reading: Read the chemiluminescent signal.
-
-
Data Analysis:
-
Normalize the data to the response of a reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration to determine the EC50 and Emax for β-arrestin 2 recruitment.
-
In Vivo Nociception Assays
These behavioral tests in rodents are used to evaluate the analgesic properties of the compounds.
-
Hot-Plate Test:
-
Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]
-
Procedure: Mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.[12][13]
-
Measurement: An increase in the response latency after compound administration indicates an analgesic effect.
-
-
Tail-Flick Test:
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.
-
Procedure: The tail is exposed to the heat source, and the time taken for the mouse to flick its tail away is measured. A cut-off time (e.g., 15 seconds) is employed.[12]
-
Measurement: A longer tail-flick latency suggests antinociception.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound analogs with opioid receptors triggers intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of the key experimental assays.
Caption: G-protein dependent signaling pathway of opioid receptors.
Caption: β-arrestin mediated signaling and receptor regulation.
References
- 1. Semi-synthesis in the exploration of opioid-targeting natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tail Flick and Hot Plate tests [bio-protocol.org]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Therapeutic Index: Akuammidine Versus Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index and underlying pharmacological mechanisms of Akuammidine, a naturally occurring alkaloid, and traditional opioid medications. While comprehensive data for this compound is still emerging, this document synthesizes available preclinical data to offer a comparative perspective against well-established opioid analgesics. A significant distinction lies in their signaling pathways, with this compound exhibiting a potential G-protein bias, a characteristic of considerable interest in the development of safer analgesics.
Quantitative Data Summary
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, typically calculated as the ratio of the dose that produces toxicity in 50% of a population (TD50 or LD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher TI generally indicates a wider safety margin.
It is critical to note that a definitive therapeutic index for this compound has not been established in the scientific literature due to a lack of comprehensive preclinical toxicity studies, specifically LD50 data. In vivo studies have shown that this compound and related alkaloids are weak agonists at the µ-opioid receptor and exhibit minimal analgesic effects at the doses tested.
The following table summarizes the available preclinical data for several traditional opioids. The values presented are derived from various rodent studies and should be interpreted with the consideration that they can vary based on the specific experimental conditions (e.g., animal species, route of administration, and the specific analgesic assay used).
| Compound | Class | Primary Mechanism of Action | ED50 (Oral, Mouse) | LD50 (Oral, Mouse) | Therapeutic Index (LD50/ED50) |
| This compound | Indole Alkaloid | Weak µ-opioid receptor agonist | Not Established | Not Established | Not Established |
| Morphine | Opioid Agonist | µ-opioid receptor agonist | ~9.7 mg/kg (hot plate)[1] | ~200-400 mg/kg | ~20-41 |
| Fentanyl | Opioid Agonist | Potent µ-opioid receptor agonist | ~0.02 mg/kg (s.c., tail flick)[2] | ~18 mg/kg (rat)[3] | ~900 (rat, s.c./oral) |
| Oxycodone | Opioid Agonist | µ-opioid receptor agonist | ~11.1 mg/kg (tail flick) | 426 mg/kg | ~38 |
| Hydrocodone | Opioid Agonist | µ-opioid receptor agonist | Not consistently reported | ~86 mg/kg (s.c.) | Not Established |
| Methadone | Opioid Agonist | µ-opioid receptor agonist | ~10 mg/kg (hot plate)[4] | 178 mg/kg | ~18 |
| Tramadol | Opioid Agonist/SNRI | Weak µ-opioid receptor agonist, Serotonin-Norepinephrine Reuptake Inhibitor | ~19.4 mg/kg (i.p., hot plate) | ~300-350 mg/kg | ~15-18 (i.p./oral) |
Note: The presented ED50 and LD50 values are approximations from various sources and are intended for comparative purposes only. The route of administration for ED50 and LD50 may differ, impacting the calculated TI.
Signaling Pathways: A Tale of Two Mechanisms
Traditional opioids exert their effects, both therapeutic and adverse, primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This activation triggers two main intracellular signaling cascades:
-
G-protein Signaling Pathway: This pathway is predominantly associated with the desired analgesic effects of opioids.[5][6][7] Upon opioid binding, the G-protein (specifically the Gαi/o subunit) is activated, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[5][7] This cascade also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, ultimately reducing neuronal excitability and nociceptive transmission.[5]
-
β-Arrestin 2 Recruitment: This pathway is increasingly implicated in the adverse effects of opioids, including respiratory depression, tolerance, and constipation.[6][8] Following receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin 2 is recruited to the receptor, leading to its desensitization and internalization.[9]
This compound and related alkaloids from Picralima nitida have been shown to be weak partial agonists at the µ-opioid receptor.[10] Crucially, studies have indicated that these alkaloids do not lead to the recruitment of β-arrestin 2.[10][11] This suggests that this compound may be a G-protein biased agonist , preferentially activating the analgesic G-protein pathway while avoiding the β-arrestin pathway associated with adverse effects. This property is a key area of interest in the development of safer opioid alternatives.[12]
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical assays to evaluate both the desired therapeutic effect (analgesia) and toxicity.
Median Effective Dose (ED50) Determination for Analgesia (Hot Plate Test)
The hot plate test is a common method to assess the analgesic properties of a compound against thermal stimuli.
Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to a pain response (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.
Protocol:
-
Apparatus: A hot plate apparatus with a surface temperature maintained at a constant, noxious level (e.g., 55 ± 0.5°C).
-
Animals: Mice are typically used. They are acclimated to the testing room before the experiment.
-
Baseline Measurement: Each mouse is individually placed on the hot plate, and the latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Drug Administration: Animals are divided into groups and administered different doses of the test compound (e.g., this compound or a traditional opioid) or a vehicle control, typically via oral gavage or intraperitoneal injection.
-
Post-treatment Measurement: At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), the hot plate test is repeated.
-
Data Analysis: The ED50 is calculated as the dose of the drug that produces a maximal possible analgesic effect in 50% of the animals. This is typically determined using statistical methods like probit analysis.
Median Lethal Dose (LD50) Determination
The LD50 is a measure of the acute toxicity of a substance.
Principle: The LD50 is the statistically derived dose of a substance that is expected to cause death in 50% of a given population of animals.
Protocol:
-
Animals: Rodents (mice or rats) are commonly used.
-
Dose Administration: Animals are divided into several groups, and each group receives a single dose of the test substance. The doses are escalated across the groups. A control group receives the vehicle.
-
Observation: The animals are observed for a specified period (typically 24 hours to 14 days) for signs of toxicity and mortality.
-
Data Collection: The number of deaths in each dose group is recorded.
-
Data Analysis: The LD50 is calculated using statistical methods such as the Miller-Tainter method or probit analysis.[13]
Conclusion
The comparison between this compound and traditional opioids highlights a critical challenge and a promising opportunity in analgesic drug development. The lack of a therapeutic index for this compound underscores the need for further comprehensive preclinical studies to establish its safety and efficacy profile. However, the existing evidence pointing towards its G-protein bias at the µ-opioid receptor is a compelling feature. This suggests that this compound and its derivatives could potentially offer a wider therapeutic window by providing analgesia with a reduced risk of the severe side effects associated with β-arrestin 2 recruitment, a hallmark of traditional opioids. Future research should focus on determining the ED50 and LD50 of this compound to enable a direct quantitative comparison of its therapeutic index with that of traditional opioids, and to further elucidate the in vivo consequences of its G-protein biased signaling.
References
- 1. Evaluation of analgesia, tolerance and the mechanism of action of morphine-6-O-sulfate across multiple pain modalities in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ-Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Methadone and morphine have equivalent analgesic but not reward potency in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Mitragynine and Akuammidine
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of mitragynine, the primary psychoactive alkaloid in Kratom (Mitragyna speciosa), and akuammidine, an alkaloid found in the seeds of Picralima nitida. While extensive research has characterized the absorption, distribution, metabolism, and excretion (ADME) of mitragynine, a significant gap in the scientific literature exists regarding the pharmacokinetic properties of this compound. This guide summarizes the available data for both compounds to inform future research and drug development efforts.
Key Pharmacokinetic Parameters: Mitragynine vs. This compound
A direct quantitative comparison of the pharmacokinetic parameters of mitragynine and this compound is not possible due to the lack of published in vivo pharmacokinetic studies on this compound. The following table summarizes the known pharmacokinetic data for mitragynine in humans and rats.
| Pharmacokinetic Parameter | Mitragynine (Human) | Mitragynine (Rat) | This compound |
| Bioavailability (F%) | ~21% (oral)[1][2] | 3.03 ± 1.47% (oral)[3] | Data not available |
| Time to Peak Plasma Concentration (Tmax) | 0.83 ± 0.35 hours (oral)[3][4] | ~1.5 hours (oral)[2] | Data not available |
| Peak Plasma Concentration (Cmax) | Dose-dependent | Dose-dependent | Data not available |
| Elimination Half-life (t½) | 23.24 ± 16.07 hours[3][4] | 3-9 hours[2] | Data not available |
| Apparent Volume of Distribution (Vd/F) | 38.04 ± 24.32 L/kg[3][4] | 37-90 L/kg[2] | Data not available |
| Apparent Clearance (CL/F) | 98.1 ± 51.34 L/h/kg[3] | Data not available | Data not available |
| Protein Binding | 85-97%[2][5] | High[5] | Data not available |
Experimental Protocols
The pharmacokinetic data for mitragynine have been established through various in vivo and in vitro studies. A typical experimental protocol for determining the pharmacokinetics of mitragynine in humans is as follows:
Human Pharmacokinetic Study of Mitragynine
-
Study Design: A prospective study involving chronic, regular, healthy users of Kratom.
-
Dosing: Subjects are administered a known amount of Kratom tea for a period (e.g., 7 days) to reach a steady state. On the experimental day, a single oral dose of Kratom tea with a quantified mitragynine content is administered.
-
Sample Collection: Blood samples are collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours) post-administration. Urine samples are also collected over a 24-hour period.
-
Sample Analysis: Mitragynine concentrations in plasma and urine are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd/F, and CL/F.
Signaling Pathways and Metabolism
Mitragynine
Mitragynine is known to primarily interact with opioid receptors, acting as a partial agonist at mu-opioid receptors and an antagonist at kappa- and delta-opioid receptors.[6] Its metabolism is extensive and occurs mainly in the liver. The primary metabolic pathways include O-demethylation and hydrolysis, followed by oxidation and reduction reactions.[1] The cytochrome P450 enzyme CYP3A4 plays a predominant role in its metabolic clearance, with minor contributions from CYP2D6 and CYP2C9.[7][8] One of the major active metabolites of mitragynine is 7-hydroxymitragynine, which is a more potent mu-opioid receptor agonist.
This compound
Pharmacological studies have shown that this compound also interacts with opioid receptors, exhibiting a preference for mu-opioid binding sites. It has been characterized as a mu-opioid receptor agonist. However, detailed information regarding its downstream signaling pathways and metabolic fate is currently unavailable.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: A generalized workflow for pharmacokinetic studies.
Metabolic Pathway of Mitragynine
Caption: Major metabolic pathways of mitragynine.
Conclusion
This comparative guide highlights the current state of knowledge regarding the pharmacokinetics of mitragynine and this compound. While the pharmacokinetic profile of mitragynine is well-documented, allowing for a foundational understanding of its behavior in the body, there is a clear and critical need for research into the pharmacokinetics of this compound. For drug development professionals and researchers, this data gap represents both a challenge and an opportunity. Future studies should focus on elucidating the ADME properties of this compound to enable a direct comparison with mitragynine and to better understand its therapeutic potential and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Absolute bioavailability and absorption profile of cyanamide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Modified Akuammidine Derivatives Demonstrate Enhanced Opioid Receptor Potency
A comprehensive analysis of recent studies reveals that synthetic modifications to the parent akuammidine alkaloid scaffold can significantly enhance potency and selectivity for opioid receptors, offering a promising avenue for the development of novel analgesics.
Researchers in pharmacology and drug development are increasingly focusing on the therapeutic potential of natural products and their derivatives. This compound, an indole alkaloid found in the seeds of the Picralima nitida tree, has been identified as a weak agonist at the mu-opioid receptor (μOR), the primary target for many clinically used opioid analgesics.[1][2][3] However, its low potency has limited its therapeutic application.[1][2][3] A growing body of research now demonstrates that targeted chemical modifications of the this compound core structure can yield derivatives with substantially improved efficacy and, in some cases, altered selectivity for different opioid receptor subtypes.
This guide provides a comparative analysis of the efficacy of modified this compound derivatives versus the parent compound, supported by experimental data from in vitro and in vivo studies.
Enhanced Receptor Binding and Functional Activity
Recent structure-activity relationship (SAR) studies have successfully identified key structural modifications that lead to enhanced μOR activity.[1][4][5] Notably, the introduction of a phenethyl moiety at the N1 position of pseudo-akuammigine, a related akuamma alkaloid, resulted in a derivative (compound 33) with a 70-fold increase in potency and a 7-fold increase in selectivity for the μOR compared to the parent compound.[1][5][6][7][8]
The following tables summarize the quantitative data from key studies, comparing the binding affinity (Ki), functional potency (EC50), and efficacy (Emax) of the parent alkaloids and their most promising derivatives at the mu-opioid receptor (μOR) and kappa-opioid receptor (κOR).
Table 1: Comparative in vitro Efficacy of this compound and its Derivatives at Opioid Receptors
| Compound | μOR Ki (μM) | κOR Ki (μM) | μOR EC50 (μM) | μOR Emax (%) | Reference |
| This compound | 0.6 | 8.6 | 2.6 - 5.2 | - | [2][3][9] |
| Akuammine | 0.5 | - | 2.6 - 5.2 | - | [2][9] |
| Pseudo-akuammigine | - | - | 2.6 - 5.2 | - | [2][3] |
| Compound 19 | - | - | 0.93 | 40 | [1] |
| Compound 20 | - | - | 1.2 | 32 | [1] |
| Compound 33 | 0.012 | 0.58 | 0.075 | 76 | [1] |
Note: A lower Ki and EC50 value indicates higher binding affinity and potency, respectively. Emax represents the maximum efficacy of the compound relative to a standard full agonist.
In Vivo Antinociceptive Effects
The enhanced in vitro potency of these modified derivatives has translated to improved efficacy in animal models of pain. While the parent compounds, this compound and akuammine, produced minimal changes in pain-like behavior in thermal nociception assays,[1][2][10][11] the N1-phenethyl derivative of pseudo-akuammigine (compound 33) demonstrated significant antinociceptive effects in both the tail-flick and hot-plate assays in mice.[1][5][6][8]
Table 2: In Vivo Antinociceptive Efficacy
| Compound | Assay | Dose (mg/kg, s.c.) | Maximum Possible Effect (%MPE) | Reference |
| This compound | Tail Flick | 3, 10, 30 | Minimal Effect | [10][11] |
| Akuammine | Tail Flick & Hot Plate | 3, 10, 30, 60 | Minimal Effect | [10][11] |
| Compound 33 | Tail Flick | - | ED50 = 77.6 mg/kg | [12] |
| Compound 33 | Hot Plate | - | ED50 = 77.1 mg/kg | [12] |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and its derivatives is through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal excitability and the analgesic response.
Caption: Simplified signaling pathway of mu-opioid receptor activation by an agonist.
The evaluation of these compounds typically follows a standardized workflow, beginning with in vitro assays to determine receptor binding and functional activity, followed by in vivo studies to assess analgesic efficacy and potential side effects.
Caption: General experimental workflow for evaluating novel opioid receptor ligands.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with a known high affinity for the target receptor.[13]
-
Principle: Cell membranes expressing the opioid receptor of interest (e.g., μOR) are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μOR) and varying concentrations of the unlabeled test compound.[13] The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
-
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human or rodent mu-opioid receptor.[13]
-
Radioligand: A tritiated, high-affinity mu-opioid receptor agonist such as [³H]DAMGO.[13]
-
Test Compounds: Modified and parent this compound alkaloids.
-
Incubation Buffer: Typically a Tris-HCl buffer with additives to minimize non-specific binding.
-
Filtration Apparatus: To separate bound from unbound radioligand.
-
Scintillation Counter: To quantify the radioactivity.
-
-
Procedure:
-
Incubate cell membranes, radioligand, and varying concentrations of the test compound in the incubation buffer.
-
Allow the reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
GloSensor™ cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
-
Principle: HEK293 cells co-expressing the opioid receptor and a genetically encoded cAMP-sensitive biosensor (GloSensor™) are used.[10] When the opioid receptor is activated by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This change in cAMP is detected as a change in luminescence from the GloSensor™ reagent.
-
Materials:
-
HEK293 cells stably co-expressing the mu-opioid receptor and the GloSensor™-22F cAMP plasmid.
-
GloSensor™ Reagent.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
Test Compounds: Modified and parent this compound alkaloids.
-
Luminometer: To measure the light output.
-
-
Procedure:
-
Plate the cells in a multi-well plate and incubate overnight.
-
Equilibrate the cells with the GloSensor™ Reagent.
-
Add varying concentrations of the test compound.
-
Stimulate cAMP production by adding forskolin.
-
Measure the luminescence at various time points.
-
-
Data Analysis: The inhibition of the forskolin-stimulated cAMP response is plotted against the concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).[10]
In Vivo Thermal Nociception Assays (Tail-Flick and Hot-Plate)
These assays are used to assess the analgesic properties of a compound in animal models.[10][11]
-
Principle: The latency of an animal (typically a mouse or rat) to withdraw its tail from a noxious heat source (tail-flick test) or to exhibit a pain response (e.g., licking or jumping) when placed on a heated surface (hot-plate test) is measured before and after administration of the test compound.[10][11] An increase in the response latency indicates an antinociceptive (pain-relieving) effect.
-
Procedure:
-
Measure the baseline response latency for each animal.
-
Administer the test compound (e.g., via subcutaneous injection).
-
Measure the response latency at various time points after drug administration.
-
A cut-off time is established to prevent tissue damage.
-
-
Data Analysis: The data is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[10][11]
Conclusion
The strategic chemical modification of the this compound scaffold represents a highly promising approach for the development of novel opioid analgesics. The significant improvements in potency and in vivo efficacy observed with certain derivatives underscore the therapeutic potential of this natural product class. Further research focusing on optimizing the pharmacokinetic and safety profiles of these lead compounds is warranted to advance them towards clinical development. The detailed experimental protocols and workflows provided herein offer a valuable resource for researchers engaged in the discovery and evaluation of new opioid receptor modulators.
References
- 1. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor (2022) [scispace.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Akuammidine
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of akuammidine, a bioactive indole alkaloid. Adherence to these procedures is vital for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound: Chemical and Safety Data Overview
This compound is an indole alkaloid with known opioid analgesic activity, primarily acting as a μ-opioid receptor agonist.[1][2] Due to its biological activity, all forms of this compound waste—including pure compound, solutions, and contaminated materials—must be treated as hazardous chemical waste.
Below is a summary of key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄N₂O₃ | PubChem[3] |
| Molecular Weight | 352.4 g/mol | PubChem[3] |
| CAS Number | 639-36-1 | PubChem[3] |
| Appearance | Powder | BioCrick[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous laboratory chemicals and should be adapted to comply with institutional and local regulations.
2.1. Waste Identification and Segregation
-
Identify all this compound Waste Streams: This includes:
-
Unused or expired pure this compound powder.
-
Aqueous and organic solutions containing this compound.
-
Contaminated laboratory supplies (e.g., pipette tips, gloves, vials, chromatography columns, bench paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Segregate this compound Waste:
-
Do not mix this compound waste with non-hazardous waste.
-
Keep this compound waste separate from other incompatible chemical wastes to prevent dangerous reactions.[4]
-
Solid waste (contaminated labware) should be collected separately from liquid waste.
-
2.2. Waste Containerization and Labeling
-
Select Appropriate Containers:
-
Use leak-proof, sealable containers that are chemically compatible with the waste they will hold.[4][5]
-
For liquid waste, use screw-cap bottles. Ensure the container material is compatible with the solvents used (e.g., glass for organic solvents).
-
For solid waste, use durable, sealable plastic bags or puncture-resistant containers.
-
-
Label Waste Containers Clearly:
-
All waste containers must be labeled immediately upon the first addition of waste.
-
Clearly list all chemical constituents, including "this compound" and any solvents or other chemicals present. Do not use abbreviations or chemical formulas.[5][6]
-
Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[5]
-
2.3. On-site Accumulation and Storage
-
Store Waste in a Designated Satellite Accumulation Area (SAA):
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Keep waste containers securely closed except when adding waste.[6]
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to contain any potential spills.[4]
-
2.4. Disposal of Empty Containers
-
Triple-Rinse Contaminated Containers:
-
Empty containers that held pure this compound or its solutions must be triple-rinsed with a suitable solvent to remove all residues.[6][8]
-
The first rinsate must be collected and disposed of as hazardous this compound waste.[6] Subsequent rinses of containers that held acutely toxic substances may also need to be collected as hazardous waste, depending on local regulations.
-
After triple-rinsing and air-drying, deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.[8]
-
2.5. Arranging for Final Disposal
-
Schedule a Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection of the accumulated this compound waste.[6][7]
-
Do not dispose of this compound waste down the drain or in the regular trash.[5][8] Evaporation of chemical waste is also not a permissible disposal method.[8]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows for the proper disposal of this compound.
Caption: Workflow for this compound Waste Disposal.
Caption: Disposal of Empty this compound Containers.
References
- 1. This compound | CAS:639-36-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C21H24N2O3 | CID 15558574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. danielshealth.com [danielshealth.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Akuammidine
Essential Safety and Handling Guide for Akuammidine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general best practices for handling chemical compounds intended for research purposes. A comprehensive, specific Safety Data Sheet (SDS) for this compound was not identified; therefore, this substance should be handled with caution, assuming it may be hazardous.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Standard |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes. If using a respirator and face shield, a combination of goggles and a respirator is advised.[1] | EN 166 |
| Hand Protection | Chemically resistant gloves. The specific type should be chosen based on a risk assessment of the solvents being used with this compound. | EN 374 |
| Body Protection | A lab coat or a long-sleeved overall. For handling larger quantities or in situations with a higher risk of exposure, certified chemical protective clothing is recommended.[1] | EN ISO 27065 |
| Respiratory Protection | For handling powders or creating solutions, a certified filtering half mask or a half mask with appropriate filters is necessary to prevent inhalation.[1] | NIOSH or EN 149 |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes. Do not ingest or inhale.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Biosynth recommends storing at 2°C - 8°C.
-
Keep away from incompatible materials. While specific incompatibilities for this compound are not documented, it is prudent to store it separately from strong oxidizing agents, acids, and bases.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately.
Exposure:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spills:
-
Small Spills: For small spills of powdered this compound, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for hazardous material cleanup.
Disposal Plan
All waste containing this compound, including contaminated lab supplies and rinsing solutions, should be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.
-
Container Disposal: Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[2] After appropriate rinsing, the container may be disposed of according to institutional guidelines.[2]
-
Disposal Method: Dispose of all hazardous waste through an approved waste disposal service.[2] Do not dispose of this compound down the drain or in the regular trash.
Emergency Response Workflow for this compound Exposure
The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.
Caption: Immediate response steps for this compound exposure.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
